molecular formula C10H9NO2S2 B063179 Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate CAS No. 169759-79-9

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Cat. No.: B063179
CAS No.: 169759-79-9
M. Wt: 239.3 g/mol
InChI Key: CFHYAXQWEYGRTM-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a carboxylate ester and a free amino group on a bithiophene core, making it an exceptionally versatile scaffold for the synthesis of more complex molecular architectures. Its primary research value lies in its application as a key precursor for the construction of novel π-conjugated oligomers and polymers. The electron-rich thienyl units, when coupled through the 3- and 5-positions, facilitate efficient charge delocalization, which is critical for developing organic semiconductors, electrochromic devices, and non-linear optical materials.

Properties

IUPAC Name

methyl 3-amino-5-thiophen-2-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)9-6(11)5-8(15-9)7-3-2-4-14-7/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHYAXQWEYGRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371618
Record name Methyl 4-amino[2,2'-bithiophene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

169759-79-9
Record name Methyl 4-amino[2,2'-bithiophene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Molecular Structure of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Abstract

This compound (CAS No: 169759-79-9) is a polysubstituted heterocyclic compound of significant interest to the pharmaceutical and materials science sectors.[1][2] Its molecular architecture, featuring a 2-aminothiophene core appended with a second thiophene ring, positions it as a valuable and versatile building block for the synthesis of more complex chemical entities. Thiophene-based molecules are recognized as "privileged structures" in medicinal chemistry, frequently serving as bioisosteric replacements for phenyl groups in drug candidates, which can lead to enhanced therapeutic profiles.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its logical synthesis via the Gewald reaction, present a multi-faceted protocol for its unambiguous structural elucidation, and discuss its potential applications as a key intermediate in the development of novel therapeutics.

The Thiophene Scaffold: A Cornerstone of Medicinal Chemistry

Thiophene as a Privileged Pharmacophore

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in modern drug discovery.[5] Its structural and electronic similarity to a benzene ring allows it to function as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic properties of drug molecules.[3] This strategic substitution is a well-established tactic in medicinal chemistry. Consequently, the thiophene moiety is a constituent of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the antibiotic cefoxitin, highlighting its broad therapeutic relevance.[5][6]

The 2-Aminothiophene Moiety: A Versatile Synthetic Intermediate

Within the broader class of thiophenes, the 2-aminothiophene scaffold is a particularly powerful synthetic intermediate.[7] The presence of an amine group at the 2-position and an electron-withdrawing group, such as a carboxylate, at the 3-position provides two reactive handles. These functional groups allow for a wide range of subsequent chemical modifications, making these compounds ideal starting points for constructing diverse chemical libraries and synthesizing complex fused heterocyclic systems like thienopyrimidines, which are themselves investigated for a wide array of biological activities.[8][9]

Overview of this compound

The subject of this guide, this compound, embodies the synthetic utility of the 2-aminothiophene core. Its structure is characterized by the following key features:

  • Molecular Formula: C₁₀H₉NO₂S₂[1]

  • Molecular Weight: 239.32 g/mol [1]

  • Core Structure: A 3-aminothiophene-2-carboxylate system.

  • Key Substituent: A thien-2-yl group at the 5-position, creating a bithiophene-like structure.

This compound serves not as an end-product therapeutic but as a critical precursor for creating more elaborate molecules with potential pharmacological value.[1]

Caption: 2D Structure of the title compound.

Synthesis and Mechanistic Insights

The Gewald Aminothiophene Synthesis

The most direct and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction, first reported in 1966.[3] This one-pot, multi-component condensation is a cornerstone of heterocyclic chemistry.[10][11] The reaction brings together three components:

  • An aldehyde or ketone.

  • An α-cyanoester (or other activated nitrile).

  • Elemental sulfur.

The process is typically catalyzed by a base, such as an amine like morpholine or triethylamine.[12] For the synthesis of this compound, the logical starting materials are 2-thiophenecarbaldehyde and methyl cyanoacetate.

Proposed Synthetic Protocol

This protocol is a representative procedure based on the principles of the Gewald synthesis.

Materials:

  • 2-Thiophenecarbaldehyde

  • Methyl cyanoacetate

  • Elemental sulfur (S₈)

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Ice bath

  • Stirring apparatus and standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-thiophenecarbaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath to approximately 0-5 °C. Slowly add morpholine (0.2 eq) dropwise while maintaining the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture again in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final compound as a solid.

Reaction Mechanism

The mechanism of the Gewald reaction is well-elucidated and proceeds through several distinct steps.[13][14]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (2-thiophenecarbaldehyde) and the active methylene compound (methyl cyanoacetate) to form a stable vinyl cyanide intermediate.[10][13]

  • Michael Addition of Sulfur: The sulfur ring (S₈) is opened by a nucleophile. The deprotonated vinyl cyanide intermediate then attacks a sulfur atom, initiating a chain.[13][14] This is followed by a Michael-type addition of the sulfur species to the electron-deficient double bond of another molecule of the Knoevenagel product.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization (isomerization involving the migration of a proton) leads to the formation of the stable aromatic 2-aminothiophene ring system.[10]

Gewald_Mechanism Reactants 2-Thiophenecarbaldehyde + Methyl Cyanoacetate + Sulfur (S₈) + Base Knoevenagel Step 1: Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 Vinyl Cyanide Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Step 2: Sulfur Michael Addition Intermediate1->Sulfur_Addition Intermediate2 Sulfur Adduct Intermediate Sulfur_Addition->Intermediate2 Cyclization Step 3: Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Non-aromatic Thiophene Ring Cyclization->Intermediate3 Tautomerization Step 4: Tautomerization (Aromatization) Intermediate3->Tautomerization Product Final Product: Methyl 3-amino-5-(thien-2-yl) thiophene-2-carboxylate Tautomerization->Product

Caption: The four-step reaction mechanism of the Gewald synthesis.

Comprehensive Structural Elucidation

Unambiguous confirmation of a molecule's structure is paramount in drug discovery to establish structure-activity relationships (SAR) and secure intellectual property.[15] A combination of analytical techniques is required for complete characterization.

Spectroscopic and Crystallographic Workflow

A logical workflow ensures all structural aspects are covered, from basic connectivity to the precise three-dimensional arrangement of atoms in space.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure MS Mass Spectrometry (MS) Confirms Molecular Weight Hypothesis Structural Hypothesis MS->Hypothesis IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->Hypothesis NMR NMR Spectroscopy (¹H, ¹³C, COSY) Determines Atomic Connectivity NMR->Hypothesis XRAY Single-Crystal X-ray Crystallography Provides Absolute 3D Structure Final Validated Molecular Structure XRAY->Final Sample Purified Sample Sample->MS Sample->IR Sample->NMR Hypothesis->XRAY

Caption: Integrated workflow for molecular structure elucidation.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques and the expected data for this compound.

TechniquePurposeExpected Observations
Mass Spectrometry (MS) Determine molecular weight and formula.Molecular Ion Peak (M+): m/z ≈ 239.0078, corresponding to the exact mass of C₁₀H₉NO₂S₂.
Infrared (IR) Spectroscopy Identify key functional groups.N-H stretch (Amine): ~3300-3500 cm⁻¹ (two bands). C=O stretch (Ester): ~1670-1700 cm⁻¹. C=C stretch (Aromatic): ~1500-1600 cm⁻¹. C-S stretch (Thiophene): ~600-800 cm⁻¹.
¹H NMR Spectroscopy Map proton environments.Aromatic Protons: Signals between ~6.5-8.0 ppm for the protons on both thiophene rings. Amine (NH₂) Protons: A broad singlet around ~5.0-6.0 ppm. Methyl (OCH₃) Protons: A sharp singlet around ~3.8 ppm.
¹³C NMR Spectroscopy Map carbon environments.Ester Carbonyl (C=O): Signal around ~165-170 ppm. Aromatic Carbons: Multiple signals in the ~110-150 ppm region. Methyl Carbon (OCH₃): Signal around ~50-55 ppm.
Single-Crystal X-ray Crystallography: The Definitive Method

While spectroscopic methods provide powerful evidence for connectivity, only single-crystal X-ray crystallography can deliver an unambiguous, high-resolution 3D model of the molecule in the solid state.[15][16] This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions.

Generalized Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[16]

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it rotates, a complete set of diffraction data is collected.[16]

  • Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and then refined against the experimental data to achieve the best possible fit.

  • Validation: The final structural model is validated to ensure it is chemically and crystallographically sound, providing the definitive molecular structure.[16]

XRay_Workflow Start Purified Compound Step1 1. Crystal Growth (Slow Evaporation) Start->Step1 Step2 2. Crystal Selection & Mounting Step1->Step2 Step3 3. X-ray Data Collection (Diffractometer) Step2->Step3 Step4 4. Structure Solution (Phase Problem) Step3->Step4 Step5 5. Structure Refinement (Least-Squares Fitting) Step4->Step5 End Validated 3D Structure (Bond Lengths, Angles) Step5->End

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Applications in Drug Discovery and Development

This compound is not an end-product but a strategic starting material. Its value lies in the reactive "handles" it possesses—the nucleophilic amine and the ester group—which allow for extensive chemical elaboration.

  • Scaffold for Library Synthesis: The amine group can be readily acylated, alkylated, or used in condensation reactions to attach a wide variety of side chains. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification. This makes the molecule an ideal scaffold for generating libraries of related compounds for high-throughput screening.

  • Precursor to Fused Heterocycles: This compound is an excellent precursor for synthesizing thienopyrimidines, a class of fused heterocycles with documented biological activities, including potential as anticancer and anti-inflammatory agents.[7][8][9] The reaction typically involves condensation of the 2-aminothiophene with a suitable reagent to form the fused pyrimidine ring.

  • Probe for Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure—for example, by derivatizing the amine or replacing the second thiophene ring—medicinal chemists can probe the SAR of a target biological system, optimizing a lead compound for improved efficacy and safety.

Conclusion

This compound is a well-defined molecular entity whose importance is derived from its strategic position as a synthetic intermediate. Its structure is readily accessible through the robust and efficient Gewald aminothiophene synthesis. Unambiguous characterization is achieved through a synergistic application of spectroscopic methods (MS, IR, NMR) and definitively confirmed by single-crystal X-ray crystallography. For researchers in drug discovery, this compound represents a valuable and versatile platform for the construction of novel, complex heterocyclic molecules, leveraging the privileged nature of the thiophene scaffold to explore new therapeutic frontiers.

References

  • Shaikh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. Available at: [Link]

  • ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). Methyl 3-Amino-5-(propan-2-yl)thiophene-2-carboxylate. Amerigo Scientific. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • IUCrData. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. IUCrData. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. PubChem. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Structure of thiophene 3 i obtained by single crystal X-ray diffraction. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Methyl-2-amino-5-methyl-3-thiophenecarboxylate. PubChem. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]

  • Semantic Scholar. (2006). X-ray diffraction studies of the structure and orientations of thiophene and fluorenone based molecule. Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.
  • MDPI. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of.... ResearchGate. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the key spectroscopic data for the novel heterocyclic compound, Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS 169759-79-9). While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to present a robust, predictive characterization. This in-silico analysis serves as a foundational resource for researchers engaged in the synthesis, identification, and application of this and related thiophene-based molecules in medicinal chemistry and materials science.

Introduction: The Structural Significance of a Dithienyl Scaffolding

This compound is a molecule of significant interest, featuring a 3-aminothiophene core linked to a second thiophene ring. This dithienyl framework is a common motif in pharmacologically active compounds and organic electronic materials. The precise arrangement of the amino and carboxylate functionalities on one ring, coupled with the electronic influence of the second thiophene substituent, creates a unique chemical environment. Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and potential applications.

This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in the known spectroscopic behaviors of closely related, well-documented molecules, providing a reliable reference for researchers who may synthesize or encounter this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum is based on the analysis of substituent effects and data from analogous compounds such as methyl 3-aminothiophene-2-carboxylate and various 2-substituted thiophenes.

Experimental Protocol Considerations
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak at ~2.50 ppm, which is unlikely to overlap with key signals. It also facilitates the observation of exchangeable protons like those of the amino group.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion and resolution of coupling patterns.

  • Procedure: A small amount of the sample would be dissolved in the deuterated solvent, transferred to an NMR tube, and data acquired using standard pulse sequences.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.60dd1HH-5'The proton at the 5-position of the second thiophene ring is expected to be the most downfield of the thiophene protons due to its proximity to the sulfur atom and the influence of the rest of the molecule.
~7.30s1HH-4The proton on the first thiophene ring is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylate and thienyl groups.
~7.15dd1HH-3'This proton is coupled to both H-4' and H-5' and is expected in the typical thiophene aromatic region.
~7.05dd1HH-4'Coupled to H-3' and H-5', this proton will appear as a doublet of doublets.
~5.50br s2H-NH₂The amino protons are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent. In DMSO-d₆, these protons are readily observed.
~3.80s3H-OCH₃The methyl ester protons will appear as a sharp singlet, typically in this region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts are based on additive models and comparison with known data for substituted thiophenes.

Experimental Protocol Considerations
  • Solvent: As with ¹H NMR, DMSO-d₆ is a suitable solvent.

  • Instrument: A spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument) is required.

  • Procedure: A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165.0C=OThe carbonyl carbon of the ester group is expected in this downfield region.
~150.0C-3The carbon bearing the amino group is significantly shielded and appears upfield of the other sp² carbons of the first thiophene ring.
~140.0C-5The carbon attached to the second thiophene ring will be downfield.
~138.0C-2'The carbon of the second thiophene ring attached to the first thiophene ring.
~128.0C-5'Aromatic carbon in the second thiophene ring.
~126.0C-3'Aromatic carbon in the second thiophene ring.
~125.0C-4'Aromatic carbon in the second thiophene ring.
~115.0C-4The chemical shift of this carbon is influenced by the adjacent amino and thienyl groups.
~105.0C-2The carbon attached to the carboxylate group.
~51.0-OCH₃The methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol Considerations
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure: The solid sample is placed in contact with the ATR crystal, and the spectrum is recorded.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3450-3300N-H stretchPrimary Amine (-NH₂)A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds.
3100-3000C-H stretchAromatic (Thiophene)Characteristic stretching vibrations for C-H bonds on the aromatic rings.
~1680C=O stretchEsterA strong absorption band is expected for the carbonyl group of the methyl ester.
~1600N-H bendPrimary Amine (-NH₂)Bending vibration of the amino group.
1550-1450C=C stretchAromatic (Thiophene)Stretching vibrations of the carbon-carbon double bonds within the thiophene rings.
~1250C-O stretchEsterAsymmetric stretching of the C-O bond.
~850C-H bendAromatic (Thiophene)Out-of-plane bending vibrations, which can be characteristic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol Considerations
  • Ionization Method: Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion peak.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₀H₉NO₂S₂

  • Molecular Weight: 239.32 g/mol

  • Predicted Molecular Ion (M⁺˙): m/z = 239

Predicted Fragmentation Pathway

The molecule is expected to fragment in a predictable manner under EI conditions. The following diagram illustrates a plausible fragmentation pathway.

G M [M]⁺˙ m/z = 239 F1 [M - OCH₃]⁺ m/z = 208 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 180 M->F2 - •COOCH₃ F3 [C₄H₃S]⁺ m/z = 83 F2->F3 - C₅H₂NS

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally related analogs and fundamental principles of spectroscopy, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This information serves as a valuable baseline for researchers working on the synthesis and characterization of this molecule, enabling them to confirm its identity and purity. As experimental data for this compound becomes publicly available, this guide can be used as a reference for comparison and further refinement of our understanding of its chemical properties.

References

As this guide is a predictive analysis based on general spectroscopic principles and data from analogous compounds, specific literature for the title compound is not available. The following references provide foundational knowledge and data for the types of structures discussed.

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem Compound Summary for Methyl 3-aminothiophene-2-carboxylate. (Database entry for a key structural analog). [Link]

  • SDBS (Spectral Database for Organic Compounds). (A comprehensive database for retrieving spectra of known organic compounds to be used for comparison). [Link]

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate: A Technical Guide to its Physicochemical Properties and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its dual-ring thiophene structure, combined with strategically placed amino and ester functional groups, makes it a prime candidate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a plausible synthetic route via the Gewald reaction, and detailed protocols for its comprehensive characterization. While experimentally determined data for this specific molecule is limited in public literature, we leverage data from closely related analogs to provide robust, field-proven insights for researchers in drug discovery and development.

Introduction: The Strategic Value of the 3-Aminothiophene Scaffold

The 3-aminothiophene-2-carboxylate core is a "privileged scaffold" in drug discovery. The term "privileged" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. Thiophene rings are often used as bioisosteres for phenyl rings, offering similar steric properties but with different electronic characteristics and metabolic profiles.[1] The presence of the 3-amino and 2-carboxylate groups provides orthogonal chemical handles for molecular elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This compound is of particular interest due to the incorporation of a second thiophene ring at the 5-position. This bithiophene structure extends the molecule's conjugation and introduces new potential interaction points for target binding, making it a compelling starting point for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[2][3]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in synthesis and formulation.

Structure and Identification
  • Systematic Name: this compound

  • CAS Number: 169759-79-9[4]

  • Molecular Formula: C₁₀H₉NO₂S₂[5]

  • Structure: Chemical Structure of this compound

Physicochemical Data Summary

As experimental data is not widely published, the following table includes predicted values from computational models, which serve as useful estimates for experimental design.

PropertyValueSourceNotes
Molecular Weight 239.31 g/mol [5]Calculated from the molecular formula. This is a fundamental property for all stoichiometric calculations.
Appearance Expected to be a white to yellow/brown powder[5]Based on typical appearance of similar 3-aminothiophene derivatives. Color may vary based on purity.
Boiling Point 444.7 ± 45.0 °C (Predicted)[6][7]High boiling point suggests low volatility. Purification would likely be performed via chromatography or recrystallization rather than distillation.
Density 1.376 ± 0.06 g/cm³ (Predicted)[6][7]Useful for formulation and process chemistry calculations.
pKa 1.62 ± 0.10 (Predicted, acidic)[7]Refers to the protonated amine. The low pKa indicates the amine is a very weak base, a common feature of amino groups adjacent to electron-withdrawing groups on an aromatic ring.
LogP 3.427 (Predicted)[5]Indicates moderate lipophilicity, suggesting good potential for membrane permeability but may require formulation strategies to ensure aqueous solubility.
Storage Store at 2-8°C in a cool, dry place[7]Standard for complex organic molecules to prevent degradation over time. Should be stored away from light and strong oxidizing agents.

Synthesis and Reactivity

Plausible Synthetic Route: The Gewald Reaction

The most logical and widely used method for constructing the 3-aminothiophene-2-carboxylate core is the Gewald three-component reaction .[8][9] This one-pot synthesis is highly efficient and involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine).

For the target molecule, a practical Gewald approach would involve:

  • Thiophene-2-carbaldehyde

  • Methyl cyanoacetate

  • Elemental Sulfur

The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[9]

Key Reactive Sites and Chemical Behavior

The molecule possesses three key functional groups that dictate its reactivity:

  • The 3-Amino Group: This is a nucleophilic center, though its reactivity is tempered by the adjacent electron-withdrawing ester group. It readily undergoes reactions such as acylation, sulfonylation, and diazotization to form building blocks for further heterocycle synthesis.[10][11]

  • The 2-Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing a handle for amide bond formation. It can also be reduced to a primary alcohol.

  • The Thiophene Rings: Both thiophene rings are susceptible to electrophilic aromatic substitution, although the positions are directed by the existing substituents. The inherent nucleophilicity of the thiophene core is well-documented.[11]

Experimental Protocols for Characterization

Validating the identity, purity, and structure of the synthesized compound is critical. The following protocols represent a standard workflow for a research laboratory.

Visual Inspection and Melting Point
  • Procedure: Observe the physical state and color of the sample.

  • Load a small, dry sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat slowly (1-2 °C/min) near the expected melting point.

  • Causality: A sharp melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range. While no experimental value is published, similar structures like methyl 3-amino-5-methylthiophene-2-carboxylate melt around 59-60°C.[12]

Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Interpretation Sample Dry Compound (10-20 mg) NMR Dissolve in DMSO-d6 ¹H & ¹³C NMR Sample->NMR Aliquot MS Dissolve in MeOH/CH₂Cl₂ Mass Spectrometry (ESI+) Sample->MS Aliquot IR Analyze neat solid FT-IR (ATR) Sample->IR Aliquot HPLC Dissolve in Acetonitrile/H₂O HPLC-UV (Purity) Sample->HPLC Aliquot Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data HPLC->Data

Caption: Analytical workflow for compound characterization.

A. ¹H and ¹³C NMR Spectroscopy

  • Objective: To confirm the molecular structure by observing the chemical environment of each proton and carbon atom.

  • Protocol:

    • Accurately weigh 10-15 mg of the compound.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar aromatic compounds and allows for the observation of exchangeable N-H protons.

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (Predicted):

    • ~3.7-3.9 ppm: A singlet (3H) corresponding to the methyl ester (–OCH₃).

    • ~6.0-7.0 ppm: A broad singlet (2H) for the amino (–NH₂) protons. This signal may shift or broaden with concentration and temperature.

    • ~7.0-7.8 ppm: A series of doublets and multiplets (4H) corresponding to the protons on the two thiophene rings. The specific coupling constants (J-values) will be critical for assigning positions.

  • Expected ¹³C NMR Signals (Predicted):

    • ~50-55 ppm: Methyl ester carbon.

    • ~100-160 ppm: Multiple signals for the 8 aromatic carbons of the bithiophene core.

    • ~165-170 ppm: Carbonyl carbon of the ester group.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).

    • Acquire data in positive ion mode.

  • Expected Result: A prominent ion peak at m/z 240.0147, corresponding to the protonated molecule [M+H]⁺ (Calculated exact mass for C₁₀H₁₀NO₂S₂⁺). High-resolution mass spectrometry (HRMS) should match this value within 5 ppm.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Protocol:

    • Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum.

  • Expected Key Peaks:

    • 3300-3500 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.

    • ~1670-1710 cm⁻¹: A strong C=O stretching band for the ester carbonyl.

    • ~1500-1600 cm⁻¹: C=C stretching bands for the aromatic rings.

    • ~1200-1300 cm⁻¹: C-O stretching for the ester.

Chromatographic Purity Analysis
  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Protocol (Reverse-Phase HPLC):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm.

    • Sample Prep: Prepare a 1.0 mg/mL stock solution in acetonitrile and dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

  • Self-Validation: The protocol is validated by observing a sharp, symmetrical peak for the main compound. Purity is calculated as the area of the main peak divided by the total area of all peaks detected. A pure sample should be >98%.

Applications in Drug Discovery

G cluster_rxn Chemical Derivatization cluster_app Potential Therapeutic Targets CPD Methyl 3-amino-5-(thien-2-yl) thiophene-2-carboxylate Amine N-Acylation/ Sulfonylation CPD->Amine Amine Reactivity Ester Hydrolysis -> Amide Coupling CPD->Ester Ester Reactivity Ring Electrophilic Substitution CPD->Ring Ring Reactivity Kinase Kinase Inhibitors (Oncology) Amine->Kinase GPCR GPCR Modulators Amine->GPCR Ester->Kinase Antimicrobial Antimicrobial Agents Ester->Antimicrobial Ring->GPCR

Caption: Reactivity and potential applications in drug discovery.

The structural motifs within this molecule are precursors to several classes of biologically active compounds.

  • Kinase Inhibitors: The 2-aminothiophene scaffold is a common feature in kinase inhibitors, where the amino group can form critical hydrogen bonds within the ATP-binding pocket of the enzyme. The bithiophene core can be tailored to occupy hydrophobic pockets to enhance potency and selectivity.[13]

  • Antimicrobial Agents: Thiophene derivatives have a long history as antimicrobial and antifungal agents.[3][14] The ability to derivatize both the amino and ester groups allows for the creation of large libraries for screening against bacterial and fungal pathogens.

  • GPCR Modulators: The rigid, aromatic nature of the bithiophene scaffold is suitable for targeting G-protein coupled receptors (GPCRs), where well-defined hydrophobic and aromatic interactions are often key to ligand binding.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery. While detailed experimental data on the compound itself remains sparse, its properties can be reliably inferred from established chemical principles and data on analogous structures. Its synthesis is accessible through the robust Gewald reaction, and its structure offers multiple avenues for chemical modification. The analytical protocols detailed in this guide provide a comprehensive framework for researchers to confirm the identity and purity of this compound, enabling its confident application in the development of next-generation therapeutics.

References

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  • BuyersGuideChem. This compound. Available at: [Link]

  • Google Patents. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid.
  • PubMed. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Available at: [Link]

  • Monatshefte fuer Chemie/Chemical Monthly. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

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  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Available at: [Link]

  • MDPI. Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Available at: [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Available at: [Link]

  • National Institutes of Health. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. Available at: [Link]

  • Google Patents. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
  • Peptides.co.uk. Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine. Available at: [Link]

  • Semantic Scholar. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and their Antimicrobial Activity. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-Hassan-Hafez/b338e5c3e6205e493e8718617f1a3962c0e865f1]([Link]

  • Amerigo Scientific. Methyl 3-Amino-5-(propan-2-yl)thiophene-2-carboxylate. Available at: [Link]

  • National Institutes of Health. Therapeutic importance of synthetic thiophene. Available at: [Link]

  • SpectraBase. 3-Amino-2-thiophenecarboxylic acid methyl ester - Optional[13C NMR] - Spectrum. Available at: [Link]

  • SpectraBase. 3-thiophenecarboxylic acid, 2-[(cyclopropylcarbonyl)amino]-5-[[(2,5-dimethylphenyl)amino]carbonyl]-4-methyl-, ethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Journal of the American Chemical Society. The Synthesis of 3-Aminothiophenes by Aromatization of β-Keto Ester Oximes. Available at: [Link]

  • MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Novel Thiophene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene-2-Carboxamide Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiophene ring is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and structural resemblance to a benzene ring allow it to serve as a versatile bioisostere, enhancing molecular interactions and improving pharmacokinetic profiles.[1][2] When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide core becomes a cornerstone for a vast array of pharmacologically active compounds.[3]

This scaffold is not merely a theoretical curiosity; it is a validated component of numerous therapeutic agents and clinical candidates. Thiophene derivatives have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[4][5][6][7] The thiophene moiety has been ranked 4th in US FDA drug approvals for small molecules over the last decade, underscoring its therapeutic significance.[6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the key synthetic strategies for constructing novel thiophene-2-carboxamide derivatives. We will move beyond simple procedural lists to delve into the mechanistic rationale behind pivotal reactions, offering field-proven insights into both classical and contemporary methodologies. Our focus is on providing self-validating, robust protocols that empower the synthesis of diverse compound libraries for screening and lead optimization.

Part 1: Constructing the Thiophene Core via the Gewald Reaction

Before the formation of the amide bond, the synthesis of a suitably substituted thiophene precursor is often the critical first step. Among the most powerful and versatile methods for this purpose is the Gewald aminothiophene synthesis. This multicomponent reaction (MCR) provides a direct, one-pot route to polysubstituted 2-aminothiophenes, which are ideal precursors for further derivatization into carboxamides.[8][9][10]

Mechanistic Underpinnings of the Gewald Reaction

The Gewald reaction is a condensation between a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically mediated by a base such as morpholine or diethylamine.[8][11] The reaction's efficiency and tolerance for a variety of functional groups have made it a mainstay in heterocyclic chemistry.[9]

The mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoester, forming a stable α,β-unsaturated nitrile intermediate.[8][12]

  • Sulfur Addition: The elemental sulfur (typically an S₈ ring) is attacked by the nucleophilic enolate of the Knoevenagel adduct. The exact mechanism of sulfur ring-opening and addition is complex but results in a sulfurated intermediate.[12]

  • Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[8]

Modern adaptations, such as the use of microwave irradiation, have been shown to significantly improve reaction yields and dramatically reduce reaction times.[8][11]

Gewald_Mechanism Gewald Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Sulfur (S₈) SulfurAddition Sulfur Addition Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Intermediate1->SulfurAddition Intermediate2 Sulfurated Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: A workflow illustrating the key stages of the Gewald aminothiophene synthesis.

Experimental Protocol: Microwave-Assisted Gewald Synthesis

This protocol describes the synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative, a common precursor.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Microwave synthesis vial (10 mL) with stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), elemental sulfur (12 mmol, 1.2 eq), and ethanol (5 mL).

  • Add morpholine (10 mmol, 1.0 eq) dropwise to the stirred suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.

  • After the reaction, cool the vial to room temperature. A solid precipitate should form.

  • Filter the solid product and wash it thoroughly with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The resulting 2-aminothiophene derivative can often be used in the next step without further purification.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Core Strategies for Amide Bond Formation

With a functionalized thiophene ring in hand, the next critical transformation is the construction of the carboxamide bond. The choice of method depends on factors such as substrate compatibility, desired scale, and atom economy considerations.

The Acyl Chloride Pathway: A Robust and Classical Approach

This is arguably the most traditional and reliable method for amide synthesis. It is a two-step process involving the activation of a carboxylic acid to a more reactive acyl chloride, followed by coupling with an amine.

Step A: Synthesis of Thiophene-2-carbonyl Chloride The conversion of thiophene-2-carboxylic acid to its corresponding acyl chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is widely used, often with a catalytic amount of N,N-dimethylformamide (DMF).[13] Alternatively, oxalyl chloride can be employed, which offers the advantage that all byproducts are gaseous.[14][15] Care must be taken as the thiophene ring can be sensitive to strongly acidic conditions, which may lead to polymerization.[15]

Acyl_Chloride_Workflow Acyl Chloride Pathway for Amide Synthesis cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Coupling ThioAcid Thiophene-2-Carboxylic Acid Thionyl SOCl₂ or (COCl)₂ AcylChloride Thiophene-2-carbonyl Chloride ThioAcid->AcylChloride  + SOCl₂/DMF FinalAmide Thiophene-2-Carboxamide Derivative AcylChloride->FinalAmide  + Amine, Base Amine Primary or Secondary Amine (R-NH₂) Base Base (e.g., Pyridine)

Caption: Workflow for thiophene-2-carboxamide synthesis via the acyl chloride intermediate.

Step B: Amine Coupling The generated thiophene-2-carbonyl chloride is a highly reactive electrophile. It readily reacts with a wide range of primary and secondary amines to form the desired amide bond. The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl gas that is liberated during the reaction.

Experimental Protocol: Acyl Chloride Method

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend thiophene-2-carboxylic acid (10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL). Add a catalytic amount of DMF (2-3 drops).

  • Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (12 mmol, 1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude thiophene-2-carbonyl chloride, which is often used immediately in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0°C.

  • In a separate flask, dissolve the desired amine (10 mmol, 1.0 eq) and triethylamine (15 mmol, 1.5 eq) in anhydrous DCM (10 mL).

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates completion.

  • Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure thiophene-2-carboxamide.

Direct Catalytic Amidation: A Green Chemistry Approach

In the quest for more sustainable synthetic methods, direct catalytic amidation has emerged as a powerful alternative. This approach couples a carboxylic acid and an amine directly, with the sole byproduct being water, thus offering high atom economy and avoiding the generation of stoichiometric waste from activating agents.[16][17][18]

A variety of catalysts have been developed for this transformation, with organoboron derivatives and certain metal catalysts being particularly effective.[18] For instance, boronic acids and titanium tetrafluoride (TiF₄) have been shown to effectively catalyze the amidation of aromatic carboxylic acids.[18][19]

The general mechanism involves the activation of the carboxylic acid by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Experimental Protocol: Boronic Acid-Catalyzed Amidation

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine thiophene-2-carboxylic acid (5 mmol, 1.0 eq), the desired amine (5.5 mmol, 1.1 eq), 2,4-bis(trifluoromethyl)phenylboronic acid (0.25 mmol, 5 mol%), and toluene (20 mL).

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with 1M NaOH to remove the catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

The Ugi Reaction: A Paradigm of Diversity-Oriented Synthesis

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction chemistry and an exceptionally efficient tool for generating molecular diversity.[20][21][22] In a single, one-pot operation, it combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide, often referred to as a "peptidomimetic".[20][21][23]

By using thiophene-2-carboxylic acid as the acid component, the Ugi reaction provides direct access to a library of thiophene-2-carboxamide derivatives with substitution at three other positions in a single step.

The reaction mechanism is initiated by the formation of an imine from the amine and carbonyl, which is protonated by the carboxylic acid. This iminium ion is then trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is finally attacked by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the stable bis-amide product.[20]

Ugi_Mechanism Ugi Four-Component Reaction (Ugi-4CR) cluster_inputs Four Components cluster_pathway Reaction Cascade Aldehyde Aldehyde/ Ketone Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine ThioAcid Thiophene-2- Carboxylic Acid Iminium Iminium Ion ThioAcid->Iminium Isocyanide Isocyanide NitrileAdd Isocyanide Addition Isocyanide->NitrileAdd Imine->Iminium Iminium->NitrileAdd Nitrilium Nitrilium Ion NitrileAdd->Nitrilium Mumm Mumm Rearrangement Nitrilium->Mumm + Thiophene- carboxylate Product α-Acylamino Thiophene Carboxamide Mumm->Product

Caption: Mechanistic pathway of the Ugi-4CR for synthesizing thiophene derivatives.

Experimental Protocol: Ugi Reaction

  • In a screw-cap vial, dissolve the amine (1.0 mmol, 1.0 eq) and the aldehyde (1.0 mmol, 1.0 eq) in methanol (2 mL). Stir the mixture for 20 minutes at room temperature.

  • Add thiophene-2-carboxylic acid (1.0 mmol, 1.0 eq) to the vial and continue stirring for another 10 minutes.

  • Add the isocyanide (1.0 mmol, 1.0 eq) to the mixture. The reaction is often exothermic.

  • Seal the vial and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting product by flash column chromatography to isolate the desired thiophene-2-carboxamide derivative.

Part 3: Data Presentation and Structural Elucidation

The unambiguous characterization of newly synthesized compounds is paramount. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the identity and purity of the target molecules.[4][11]

Table 1: Representative Characterization Data for a Series of Novel Thiophene-2-carboxamides

Compound IDR¹ GroupR² GroupYield (%)M.P. (°C)m/z [M+H]⁺ (Observed)Key ¹H NMR Signal (δ ppm)
TH-01 PhenylBenzyl85152-154308.097.85 (d, 1H, Th-H), 8.9 (t, 1H, NH)
TH-02 4-Cl-PhBenzyl82161-163342.057.88 (d, 1H, Th-H), 9.1 (t, 1H, NH)
TH-03 PhenylCyclohexyl78175-177288.147.83 (d, 1H, Th-H), 8.5 (d, 1H, NH)
TH-04 4-MeO-PhBenzyl88145-147338.107.84 (d, 1H, Th-H), 8.8 (t, 1H, NH)

Data is hypothetical for illustrative purposes.

Part 4: Biological Significance and Structure-Activity Relationship (SAR)

The true value of these synthetic endeavors lies in the biological activities of the resulting compounds. Thiophene-2-carboxamide derivatives have been extensively investigated for various therapeutic applications.

  • Anticancer Activity: Numerous derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, liver, and leukemia.[1][5][24] Some compounds act as inhibitors of key cancer-related proteins like kinases or induce apoptosis.[1][5] For example, certain analogs have been identified as potent VEGFR-2 inhibitors.[5]

  • Antibacterial Activity: The scaffold is a promising platform for developing new antibacterial agents.[4][25] Studies have shown that specific substitutions can lead to high activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][26]

  • Antioxidant Activity: 3-Amino substituted thiophene-2-carboxamides, in particular, have demonstrated significant antioxidant properties, comparable in some cases to standard antioxidants like ascorbic acid.[4][25]

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the scaffold. Key modifications typically involve:

  • Substitution on the Thiophene Ring (Positions 3, 4, 5): The nature (electron-donating/withdrawing), size, and position of substituents on the thiophene ring can drastically alter biological activity.[4]

  • Substitution on the Amide Nitrogen (N-substituents): The group attached to the amide nitrogen plays a critical role in target binding and modulating physicochemical properties like solubility and cell permeability.

SAR_Diagram Key Modification Points for SAR Studies Structure R1 Ring Substituents (Positions 3, 4, 5) Affects target interaction and electronics. R1->Structure R2 Amide N-Substituent Modulates solubility, permeability, and binding. R2->Structure

Caption: Key regions of the thiophene-2-carboxamide scaffold for SAR exploration.

Conclusion

The thiophene-2-carboxamide scaffold remains a highly privileged and fruitful starting point for the discovery of novel therapeutic agents. This guide has outlined three robust and versatile synthetic paradigms—the classical acyl chloride pathway, modern catalytic amidation, and the diversity-oriented Ugi reaction—each offering distinct advantages for the medicinal chemist. The choice of synthetic route is a strategic decision, guided by the desired complexity of the final molecule, scalability, and sustainability goals. By understanding the mechanistic principles behind these transformations and leveraging detailed, validated protocols, researchers are well-equipped to generate diverse libraries of thiophene-2-carboxamides, paving the way for the discovery of next-generation drugs with improved efficacy and novel mechanisms of action.

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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 3-Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The substituted 3-aminothiophene core is a privileged heterocyclic scaffold, forming the backbone of a multitude of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted 3-aminothiophene esters across key therapeutic areas. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity. We will delve into the causality behind experimental designs and present detailed protocols for the synthesis and evaluation of these compounds, underscoring their potential in modern medicinal chemistry.

The 3-Aminothiophene Core: A Foundation for Diverse Bioactivity

The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with the added potential for unique interactions through its sulfur atom.[1] The introduction of an amino group at the 3-position, often accompanied by an ester or other electron-withdrawing group at the 2-position, creates a highly versatile and reactive scaffold. This arrangement allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent enaminic character of 3-aminothiophene governs its reactivity, often favoring C-nucleophilicity, which is a crucial aspect for synthetic chemists in designing novel derivatives.[2]

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes, which can be analogous precursors, is the Gewald reaction.[3] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][4] The utility of this reaction lies in its ability to generate a library of diverse compounds by varying the starting materials.[4] Microwave-assisted organic synthesis has also been applied to the Gewald reaction, offering a green chemistry approach with improved reaction times and yields.[4]

Rationale for Synthetic Strategy: The Gewald Reaction

The choice of the Gewald reaction is predicated on its efficiency and versatility in creating the 2-aminothiophene scaffold, which is structurally related and often a starting point for 3-aminothiophene derivatives. The reaction mechanism, elucidated decades after its discovery, proceeds through a Knoevenagel condensation followed by sulfur addition, cyclization, and tautomerization.[3] This process allows for the direct introduction of the crucial amino group at the 2-position, which can be a challenging synthetic step otherwise.[5]

Gewald_Reaction_Workflow Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Base Base Base->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Intermediate3 Stable Intermediate Knoevenagel->Intermediate3 Intermediate3->Sulfur_Addition Intermediate4 Thiolated Intermediate Sulfur_Addition->Intermediate4 Cyclization Cyclization & Tautomerization Intermediate4->Cyclization Product Substituted 2-Aminothiophene Cyclization->Product

Caption: Workflow of the Gewald reaction for synthesizing 2-aminothiophenes.

Anticancer Activity: A Prominent Therapeutic Avenue

Substituted 3-aminothiophene esters have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Inhibition of Tubulin Polymerization

A well-established mechanism for the anticancer activity of certain thiophene derivatives is the inhibition of tubulin polymerization.[8][9] By disrupting microtubule dynamics, these compounds arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.[9] For instance, 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives have shown potent antiproliferative activity by binding to the colchicine site on tubulin.[8]

Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several 3-aminothiophene derivatives have been identified as potent kinase inhibitors.[10][11] For example, certain thiophene-3-carboxamide derivatives act as dual inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis.[12] Others have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase and Signal Transducer and Activator of Transcription 3 (STAT3).[10][13][14] The design of these inhibitors often involves creating structures that can fit into the ATP-binding pocket of the kinase or allosteric sites.[15]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, A2780) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Sorafenib, Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16][17]

Quantitative Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Amino-thiophene derivative 15bA2780, A2780CP12 ± 0.17, 10 ± 0.15Cytotoxicity[16][17]
Aminothiophene derivatives SB-44, SB-83, SB-200Prostate and cervical adenocarcinoma cells15.38 - 34.04Induction of apoptosis, PARP cleavage[6][18]
2-amino-3-cyanothiophene derivative 6fOsteosarcoma cells-STAT3 inhibition[13]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)Various cancer cell lines-Tubulin polymerization and WEE1 kinase inhibition[9]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Substituted 3-aminothiophenes have demonstrated promising activity against a spectrum of bacteria and fungi.[19][20]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the thiophene ring significantly influence antimicrobial activity. For example, the presence of chloro, methoxy, and amide groups has been associated with enhanced antibacterial and antifungal properties.[19] Specifically, derivatives with these functionalities have shown excellent to moderate activity against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans with Minimum Inhibitory Concentrations (MICs) in the range of 10-20 µg/mL.[19] The introduction of a pyridine side chain has also been shown to confer excellent antimicrobial activity.[20]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Grow the microbial strains (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21]

Quantitative Data Summary: Antimicrobial Activity
Compound SubstituentsTarget OrganismMIC (µg/mL)Reference
Chloro, Methoxy, AmideE. coli, S. aureus10-20[19]
Chloro, Methoxy, AmideA. niger, C. albicans10-20[19]
2-chloro-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerHigh activity[21]
3-Amino thiophene-2-carboxamidesS. aureus, B. subtilis, P. aeruginosaHigh activity[22]

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response implicated in numerous diseases. Substituted 3-aminothiophenes have been investigated for their anti-inflammatory and analgesic effects.[23][24][25]

Mechanism of Action

The anti-inflammatory activity of these compounds is often attributed to their ability to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[24] For example, a series of 3-aminothiophene-2-acylhydrazone derivatives have demonstrated significant anti-inflammatory and analgesic potency, with some compounds showing efficacy in a chronic arthritis model.[24]

Experimental Protocol: Carrageenan-Induced Peritonitis in Mice

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Grouping: Divide mice into groups: control (vehicle), positive control (e.g., indomethacin), and test compound groups at various doses.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Peritonitis: After a set time (e.g., 1 hour), inject a carrageenan solution intraperitoneally to induce inflammation.

  • Leukocyte Migration Analysis: After a specific duration (e.g., 4 hours), euthanize the animals and collect the peritoneal fluid. Count the total number of leukocytes that have migrated into the peritoneal cavity.

  • Data Analysis: A significant reduction in leukocyte migration in the test groups compared to the control group indicates anti-inflammatory activity.[24]

Anti_inflammatory_Workflow cluster_0 In Vivo Model: Carrageenan-Induced Peritonitis Animal_Grouping Animal Grouping (Control, Positive Control, Test Groups) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (i.p.) Compound_Admin->Carrageenan_Injection Inflammation_Induction Inflammation Induction Carrageenan_Injection->Inflammation_Induction Peritoneal_Fluid_Collection Peritoneal Fluid Collection Inflammation_Induction->Peritoneal_Fluid_Collection Leukocyte_Count Leukocyte Count Peritoneal_Fluid_Collection->Leukocyte_Count Data_Analysis Data Analysis (Comparison to Control) Leukocyte_Count->Data_Analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

Central Nervous System (CNS) Activity

The ability of certain thiophene derivatives to cross the blood-brain barrier opens up possibilities for their use in treating CNS disorders.[26][27] While this area is less explored for 3-aminothiophene esters specifically, related thiophene scaffolds have shown potential. For instance, some thiophene derivatives have been identified as Ebola virus entry inhibitors with blood-brain barrier permeability.[26][27] This suggests that with appropriate structural modifications, 3-aminothiophene esters could be designed to target CNS-related diseases.

Future Perspectives and Conclusion

The substituted 3-aminothiophene ester scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, coupled with the diverse range of biological activities it can exhibit, makes it an enduringly attractive starting point for medicinal chemists. The current body of research highlights its significant potential in oncology, infectious diseases, and inflammatory conditions. Future research should focus on:

  • Elucidation of Novel Mechanisms: Investigating new cellular targets and pathways to broaden the therapeutic applications of these compounds.

  • Pharmacokinetic Optimization: Improving drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Targeted Delivery: Developing strategies to deliver these compounds specifically to diseased tissues, thereby enhancing efficacy and reducing off-target effects.

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"Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate" as a pharmaceutical intermediate

This strategic cyclization provides a rigid, planar scaffold that can be further functionalized to interact with specific biological targets, such as the ATP-binding pocket of a kinase. The quality of the initial intermediate is paramount; impurities can interfere with the cyclization reaction, leading to lower yields and complex purification challenges downstream, ultimately impacting the viability of a drug candidate. [12]

Safety, Handling, and Storage

While specific toxicology data for this exact compound is limited, data from closely related 2-aminothiophene carboxylates provides a reliable basis for safe handling protocols. [12][13][14]

GHS Hazard Profile
Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation. [12][14]
Eye IrritationH319Causes serious eye irritation. [12][14]
Specific Target Organ ToxicityH335May cause respiratory irritation. [14]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [14][15] * Skin Protection: Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. [14][15] * Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95). * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [3][15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile and Indispensable Tool

This compound stands as a testament to the importance of well-designed intermediates in the pharmaceutical sciences. Its efficient and scalable synthesis via the Gewald reaction, combined with the versatile reactivity of its functional groups, makes it an indispensable building block for constructing complex heterocyclic scaffolds. For drug discovery and development teams, a deep understanding of this intermediate's synthesis, properties, and handling is not merely academic—it is a prerequisite for the successful and efficient development of next-generation therapeutics.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • The Crucial Role of Intermediates in Olaparib Synthesis.
  • Gewald reaction. Wikipedia.
  • Gewald Reaction. Organic Chemistry Portal.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).
  • Methyl 3-amino-2-thiophenecarboxyl
  • methyl 3-amino-5-(thien-2-yl)
  • Methyl 3-Amino-2-thiophenecarboxylate | 22288-78-4. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Preparation method of Olaparib intermediate.
  • 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. PubChem.
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  • Methyl 3-amino-2-thiophenecarboxyl
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  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • Methyl 3-amino-5-[4-(tert-butyl)
  • METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYL
  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
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  • Methyl 3-Amino-5-(propan-2-yl)
  • Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • Methyl-2-amino-5-methyl-3-thiophenecarboxyl
  • 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4. Benchchem.
  • METHYL 3-AMINO-5-(THIEN-2-YL)
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). r2oHsLqWmXVjOgdZiGMtinRzd44UV_p2w=)

The Versatile Nucleophilicity of 3-Aminothiophene-2-carboxylates: A Technical Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Esters of 3-aminothiophene-2-carboxylic acid are a cornerstone in modern medicinal chemistry and drug development. Their unique electronic architecture, combining an electron-rich enamine-like system with the aromaticity of the thiophene ring, imbues the C3-amino group with a versatile nucleophilic character. This guide provides an in-depth exploration of the reactivity of this pivotal functional group, offering a synthesis of technical accuracy and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key transformations including acylations, alkylations, Schiff base and urea formations, and cyclization reactions to construct fused heterocyclic systems, all supported by detailed protocols and mechanistic considerations.

Introduction: The Strategic Importance of 3-Aminothiophene-2-carboxylates

3-Aminothiophene-2-carboxylate derivatives are highly valued scaffolds in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1][2] Their utility stems from the presence of multiple reactive sites, allowing for diverse and targeted molecular modifications. The amino group at the C3 position, adjacent to the electron-withdrawing carboxylate, exhibits a nuanced reactivity that is central to its role as a versatile building block. Understanding and harnessing the nucleophilicity of this amino group is paramount for the successful design and execution of synthetic routes toward novel therapeutic agents. This guide will illuminate the key factors governing this reactivity and provide practical, validated protocols for its exploitation.

The Electronic Landscape: Understanding the Reactivity of the Amino Group

The reactivity of the amino group in 3-aminothiophene-2-carboxylates is a direct consequence of the electronic interplay within the molecule. The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the thiophene ring, creating an enamine-like character. This delocalization increases the electron density at the C2 and C4 positions of the thiophene ring, but also modulates the nucleophilicity of the nitrogen atom itself. While the adjacent electron-withdrawing carboxylate group at the C2 position somewhat attenuates the basicity of the amino group, it remains a potent nucleophile capable of participating in a wide array of chemical transformations.

Key Transformations of the Amino Group

The nucleophilic nature of the amino group in 3-aminothiophene-2-carboxylates allows for a variety of important chemical reactions. This section will provide a detailed overview of the most common and synthetically useful transformations, complete with mechanistic insights and detailed experimental protocols.

N-Acylation: Formation of Amides

The reaction of the amino group with acylating agents to form a stable amide bond is a fundamental transformation. This reaction is often employed to introduce diverse side chains or to protect the amino group during subsequent synthetic steps.

Mechanistic Insight: The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and expulsion of a leaving group (e.g., chloride or carboxylate) yields the N-acylated product. The use of a base is often necessary to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[3]

Experimental Protocol: N-Acetylation of Methyl 3-aminothiophene-2-carboxylate

This protocol describes the straightforward N-acetylation using acetyl chloride.

  • Materials:

    • Methyl 3-aminothiophene-2-carboxylate

    • Acetyl chloride

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in DCM.

    • Add 10% aqueous NaOH solution (2.0 eq).

    • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.[4]

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Data Summary: N-Acylation Reactions

Acylating AgentBaseSolventTypical YieldReference
Acetyl Chloride10% NaOH (aq)DCMGood to Excellent[4]
Acetic AnhydridePyridine (cat.)DCMGood to Excellent[4]
N-Alkylation: Formation of Secondary and Tertiary Amines

While direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and competing C-alkylation, mild and efficient methods have been developed. This transformation is crucial for introducing alkyl substituents that can modulate the pharmacological properties of the final compound.

Mechanistic Insight: N-alkylation is a nucleophilic substitution reaction where the amino group attacks an electrophilic carbon of an alkyl halide or other alkylating agent. The reaction is often carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. The choice of base and reaction conditions is critical to favor N-alkylation over other possible side reactions. One effective method involves a two-step, one-pot procedure where the amine is first converted to a carbamate, which is then alkylated under mild basic conditions.[5]

Experimental Protocol: N-Benzylation via a Carbamate Intermediate

This protocol describes a mild method for N-alkylation.[5]

  • Materials:

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

    • Benzyl bromide

    • Caesium Carbonate (Cs₂CO₃)

    • Tetrabutylammonium iodide (TBAI)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the aminothiophene (1.0 eq) in DMF, add caesium carbonate (3.0 eq) and TBAI (3.0 eq).

    • Add benzyl bromide (3.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. The reaction often proceeds to the N-benzyl-N-carbamoyl derivative.

    • Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.

    • The product is purified by column chromatography.

Data Summary: N-Alkylation Reactions

Alkylating AgentBaseCatalystSolventTypical YieldReference
Benzyl BromideCs₂CO₃TBAIDMFGood[5]
Alkyl HalidesLiHMDS-THFVariable[6]
Schiff Base Formation: Synthesis of Imines

The condensation of the amino group with aldehydes or ketones provides a facile route to Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities.

Mechanistic Insight: The formation of a Schiff base is a reversible reaction that typically proceeds under acidic or basic catalysis. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack.

Experimental Workflow: Schiff Base Formation

Schiff_Base_Formation Start Start: 3-Aminothiophene-2-carboxylate and Aldehyde/Ketone in Ethanol Acid Add Acid Catalyst (e.g., conc. H2SO4) Start->Acid 1. Reflux Reflux Reaction Mixture (3-4 hours) Acid->Reflux 2. Cool Cool in Ice Bath Reflux->Cool 3. Filter Filter Precipitate Cool->Filter 4. Wash Wash with Water Filter->Wash 5. Recrystallize Recrystallize from Ethanol Wash->Recrystallize 6. End End: Pure Schiff Base Recrystallize->End 7. Thienopyrimidine_Synthesis Start Methyl 3-aminothiophene-2-carboxylate Reagent Formamidine Acetate in Ethanol, 80°C Start->Reagent Condensation Intermediate1 Thieno[3,2-d]pyrimidin-4-ol Reagent->Intermediate1 Condensation Reagent2 POCl3, DMF, 80°C Intermediate1->Reagent2 Chlorination Intermediate2 4-Chlorothieno[3,2-d]pyrimidine Reagent2->Intermediate2 Chlorination Reagent3 Nucleophile (e.g., Morpholine) in Ethanol, 78°C Intermediate2->Reagent3 Nucleophilic Substitution Product 4-Substituted Thieno[3,2-d]pyrimidine Reagent3->Product Nucleophilic Substitution

Sources

The Therapeutic Landscape of Thiophene Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a multitude of therapeutically active agents. When functionalized with a carboxylate group, the resulting thiophene carboxylate scaffold offers a versatile platform for the development of novel drugs targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of thiophene carboxylate derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, elucidating their mechanisms of action, providing exemplary synthesis and bioassay protocols, and presenting key structure-activity relationship data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics.

Introduction: The Thiophene Carboxylate Scaffold - A Privileged Structure in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of the benzene ring and is a prevalent motif in numerous FDA-approved drugs.[1] The incorporation of a sulfur heteroatom imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability, which can be advantageous for drug design.[1] The addition of a carboxylate group (-COOH) or its ester or amide derivatives further enhances the therapeutic potential of the thiophene core. This functional group can participate in crucial hydrogen bonding interactions with biological targets, improve aqueous solubility, and serve as a handle for further chemical modifications.

The inherent versatility of the thiophene carboxylate scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities. This guide will focus on three key therapeutic areas where these compounds have shown exceptional promise: oncology, infectious diseases, and inflammatory disorders.

Anticancer Applications: Targeting the Hallmarks of Cancer

Thiophene carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2][3] Their modes of action include the induction of apoptosis, inhibition of key signaling kinases, and disruption of microtubule dynamics.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

2.1.1. Induction of Apoptosis:

A primary mechanism by which thiophene carboxylates exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway. For instance, certain thiophene carboxamide derivatives have been shown to induce mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of caspase-3/7, key executioner enzymes in the apoptotic cascade.[4][5]

2.1.2. Kinase Inhibition:

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Thiophene carboxylate derivatives have been successfully designed to target these crucial enzymes. Notably, they have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and AKT, a central node in cell survival pathways.[6] By blocking these kinases, these compounds can effectively stifle tumor growth and vascularization. Furthermore, some derivatives have demonstrated multi-kinase inhibitory activity, targeting a range of kinases involved in cancer progression.[7]

2.1.3. Tubulin Polymerization Inhibition:

The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain thiophene carboxamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[8][9] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

cluster_apoptosis Apoptosis Induction cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition Thiophene_Carboxylate Thiophene Carboxylate Derivatives Mitochondria Mitochondrial Membrane Depolarization Thiophene_Carboxylate->Mitochondria VEGFR2 VEGFR-2 Thiophene_Carboxylate->VEGFR2 AKT AKT Thiophene_Carboxylate->AKT Tubulin Tubulin Polymerization Thiophene_Carboxylate->Tubulin Caspase Caspase-3/7 Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Kinase_Inhibition Inhibition of Angiogenesis & Proliferation VEGFR2->Kinase_Inhibition AKT->Kinase_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Tubulin_Apoptosis Apoptosis Cell_Cycle_Arrest->Tubulin_Apoptosis

Figure 1: Anticancer Mechanisms of Thiophene Carboxylate Derivatives.

Quantitative Data: Cytotoxic Activity of Representative Derivatives

The following table summarizes the in vitro cytotoxic activity of selected thiophene carboxylate derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2b Hep3B (Liver)5.46[8]
Compound 2e Hep3B (Liver)12.58[8]
MB-D2 MCF-7 (Breast)< 50[4]
MB-D2 A375 (Melanoma)< 50[4]
F8 CCRF-CEM (Leukemia)0.805 - 3.05[1][10]
Compound 3b HepG2 (Liver)3.105[6]
Compound 4c HepG2 (Liver)3.023[6]
Compound 16b U87MG (Glioblastoma)7.2[7]

Table 1: Cytotoxic activity (IC50) of selected thiophene carboxylate derivatives.

Experimental Protocols

2.3.1. General Synthesis of Thiophene-2-Carboxamide Derivatives:

This protocol describes a general method for the synthesis of thiophene-2-carboxamide derivatives, which are frequently reported to have anticancer activity.[7]

  • Acid Chloride Formation: To a solution of the corresponding thiophene-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine in an anhydrous solvent and add a base (e.g., triethylamine or pyridine). Cool the solution to 0°C and add the previously prepared acid chloride solution dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

2.3.2. MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxylate derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiophene carboxylate derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]

Mechanism of Action: Disrupting Microbial Integrity

The primary antimicrobial mechanism of action for many thiophene derivatives appears to be the disruption of microbial cell membrane integrity.[13] Studies have shown that these compounds can increase membrane permeability in bacteria such as Acinetobacter baumannii and Escherichia coli.[13] This disruption of the cell's physical barrier leads to leakage of essential cellular components and ultimately cell death.

Thiophene_Carboxylate Thiophene Carboxylate Derivatives Membrane Bacterial Cell Membrane Thiophene_Carboxylate->Membrane Permeability Increased Membrane Permeability Membrane->Permeability Lysis Cell Lysis Permeability->Lysis cluster_cox_lox COX/LOX Inhibition cluster_mapk p38 MAPK Inhibition Thiophene_Carboxylate Thiophene Carboxylate Derivatives COX COX-1/COX-2 Thiophene_Carboxylate->COX LOX 5-LOX Thiophene_Carboxylate->LOX p38_MAPK p38 MAPK Thiophene_Carboxylate->p38_MAPK Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Reduction_1 Reduced Inflammation Prostaglandins->Inflammation_Reduction_1 Leukotrienes->Inflammation_Reduction_1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Cytokines Inflammation_Reduction_2 Reduced Inflammation Cytokines->Inflammation_Reduction_2

Sources

Investigating the Structure-Activity Relationship of 3-Aminothiophene Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its synthetic tractability, coupled with its ability to interact with various biological targets, has made it a focal point for drug discovery efforts targeting a spectrum of diseases, from cancer and inflammation to neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) of 3-aminothiophene analogs. We will delve into the causal relationships behind experimental choices in analog design, provide detailed, self-validating protocols for key assays, and present quantitative data to facilitate informed decision-making in drug development campaigns.

The 3-Aminothiophene Scaffold: A Versatile Core in Medicinal Chemistry

The thiophene ring system is a bioisostere of the benzene ring, offering a similar size and shape but with distinct electronic properties due to the presence of the sulfur atom. The 3-amino substitution provides a crucial handle for further functionalization and a key interaction point with biological targets. The inherent reactivity of the thiophene ring and the diverse synthetic methodologies available allow for systematic modification at multiple positions, making it an ideal template for SAR exploration.

The primary synthetic route to polysubstituted 2-aminothiophenes, which can be readily adapted for 3-aminothiophene analogs, is the Gewald reaction . This one-pot, multi-component reaction offers an efficient means to construct the thiophene ring with a variety of substituents.[1][2]

The Gewald Aminothiophene Synthesis: A Cornerstone Methodology

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[2] The mechanism, elucidated decades after its discovery, proceeds through a Knoevenagel condensation followed by sulfur addition, cyclization, and tautomerization.[2]

Experimental Protocol: Gewald Synthesis of a Model 3-Aminothiophene Analog

This protocol outlines the synthesis of a generic 3-aminothiophene-2-carboxylate derivative, a common precursor for further analog development.

Materials:

  • Appropriate α-mercaptoaldehyde or α-mercaptoketone

  • Substituted cyanoacetamide or other active methylene nitrile

  • Elemental sulfur

  • Base (e.g., triethylamine, morpholine, or sodium ethoxide)

  • Solvent (e.g., ethanol, methanol, or dimethylformamide (DMF))

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-mercaptocarbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent.

  • Addition of Base and Sulfur: To this solution, add the base (0.1-1.0 eq) and elemental sulfur (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 1 to 24 hours, depending on the reactivity of the substrates. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the desired 3-aminothiophene analog.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The melting point should also be determined and compared to literature values if available.

Gewald Reaction Workflow Reactants α-Mercaptocarbonyl + Active Methylene Nitrile + Sulfur + Base Reaction_Vessel Reaction in Solvent (e.g., Ethanol, DMF) Reactants->Reaction_Vessel 1. Mix Heating Stirring at RT or Reflux (1-24h) Reaction_Vessel->Heating 2. React Workup Quench with Ice-Water & Filtration Heating->Workup 3. Isolate Purification Recrystallization or Column Chromatography Workup->Purification 4. Purify Analysis Characterization (NMR, MS, m.p.) Purification->Analysis 5. Verify Final_Product Pure 3-Aminothiophene Analog Analysis->Final_Product

Caption: Workflow for the Gewald synthesis of 3-aminothiophene analogs.

SAR of 3-Aminothiophene Analogs as Anticancer Agents

3-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key cellular processes such as cell proliferation and angiogenesis. Two prominent targets for these analogs are tubulin and various protein kinases.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drugs.[3] Several 3-aminothiophene analogs have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[3][4]

Key SAR Insights for Tubulin Polymerization Inhibitors:

  • Substitution at the 2-position: A 3,4,5-trimethoxybenzoyl group at the 2-position of the thiophene ring is a common feature in potent tubulin inhibitors, mimicking the trimethoxyphenyl ring of colchicine.[4]

  • Substitution at the 3-position: The nature of the substituent at the 3-amino group significantly influences activity. While an unsubstituted amino group can be active, N-alkylation can modulate potency.[3]

  • Substitution on the Benzo[b]thiophene Core: For analogs based on a benzo[b]thiophene scaffold, the position of substituents on the benzene ring is critical. Methoxy groups at the C-4, C-6, or C-7 positions have been shown to enhance activity.[3]

Table 1: SAR of Benzo[b]thiophene Analogs as Tubulin Polymerization Inhibitors

CompoundR1R2IC50 (Tubulin Polymerization, µM)Antiproliferative IC50 (MCF-7, nM)Reference
1 6-MeH2.115[4]
2 6-MeMe>10120[4]
3 4-OMeH1.925[3]
4 7-OMeH2.030[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol provides a method for assessing the ability of a test compound to inhibit the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and control inhibitors (e.g., nocodazole)

  • Black 96-well microplate

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare a tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer with 1 mM GTP and 15% glycerol. Prepare serial dilutions of the test compounds and controls.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the desired concentration of the test compound.

  • Initiation of Polymerization: Add the tubulin solution to each well. The polymerization is initiated by transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. Determine the initial rate of polymerization (Vmax) and the maximum polymer mass. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Self-Validation: The assay should include positive (e.g., nocodazole) and negative (vehicle) controls to ensure the validity of the results. The sigmoidal polymerization curve of the negative control should be reproducible.

Kinase Inhibition: Targeting Aberrant Signaling in Cancer

Dysregulation of protein kinase activity is a hallmark of many cancers.[5] 3-Aminothiophene analogs have emerged as potent inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and Phosphoinositide 3-kinase (PI3K).[5][6][7]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[6] Inhibition of VEGFR-2 can thus starve tumors of their blood supply.

Key SAR Insights for VEGFR-2 Inhibitors:

  • Core Scaffold: A thiophene-3-carboxamide core is often employed.[8]

  • Substituents on the Carboxamide Nitrogen: Aryl groups with electron-donating or -withdrawing substituents are crucial for binding to the kinase active site.

  • Substituents at the 2- and 4-positions: These positions are often functionalized to enhance potency and selectivity.

VEGFR-2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis ThiopheneAnalog 3-Aminothiophene Analog ThiopheneAnalog->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-aminothiophene analogs.

JNK and PI3K are involved in various cellular processes, including proliferation, survival, and apoptosis.[5][7] Their dysregulation is implicated in numerous cancers.

Table 2: Bioactivity of 3-Aminothiophene Analogs as Kinase Inhibitors

Compound ClassTarget KinaseKey Structural FeaturesIC50 RangeReference
Thiophene-3-carboxamidesJNK1N-aryl or N-heteroaryl substitutions1.4 - 26.0 µM[7]
Thiophene-containing triaryl pyrazolinesPI3Kγ3,5-disubstituted thiophene ring0.066 - 0.570 µM[9]
Tetra-substituted thiophenesPI3Kα1,2,4-triazole group1.7 nM (Ki)[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl₂)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Test compounds and control inhibitors

  • White, opaque 384-well plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The assay should include a "no kinase" control to determine background signal and a "no inhibitor" control to determine 100% kinase activity. A known inhibitor of the target kinase should be used as a positive control.

Kinase Inhibition Assay Workflow Compound_Prep Prepare Compound Dilutions Plate_Setup Add Compound and Reaction Mix to Plate Compound_Prep->Plate_Setup Reaction_Mix Prepare Kinase/ Substrate Mix Reaction_Mix->Plate_Setup Initiation Add ATP to Initiate Reaction Plate_Setup->Initiation Incubation Incubate at RT Initiation->Incubation Detection Add Detection Reagent & Read Signal Incubation->Detection Data_Analysis Calculate % Inhibition & IC50 Detection->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

SAR of 3-Aminothiophene Analogs as Anti-inflammatory Agents

Chronic inflammation is a key component of many diseases. 3-Aminothiophene analogs have shown promise as anti-inflammatory agents, with some derivatives exhibiting potent activity in preclinical models.[10][11]

Key SAR Insights for Anti-inflammatory Activity:

  • Acylhydrazone Moiety: The introduction of an N-acylhydrazone moiety at the 2-position of the 3-aminothiophene core has yielded compounds with significant anti-inflammatory and analgesic properties.[10]

  • Aryl Substituents: The nature of the aryl group attached to the acylhydrazone linker influences potency. For example, a 4-chlorophenyl group has been shown to be favorable.[10]

  • Fused Ring Systems: Tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory activity, with the size of the fused carbocyclic ring impacting potency.[11]

Table 3: Anti-inflammatory Activity of 2-Aminothiophene Analogs

CompoundStructureIn Vivo Anti-inflammatory Activity (% inhibition)IC50 (µM)Reference
5 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester61121[11]
6 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester94412[11]
7 3-aminothiophene-2-acylhydrazone derivativePotent activity in carrageenan-induced paw edema-[10]

Concluding Remarks and Future Directions

The 3-aminothiophene scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. The wealth of synthetic methodologies, particularly the Gewald reaction, allows for extensive and systematic exploration of the chemical space around this core. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the thiophene ring can lead to significant changes in biological activity and target selectivity.

Future research in this area should focus on:

  • Multi-target Drug Design: Leveraging the promiscuity of the 3-aminothiophene scaffold to design single molecules that can modulate multiple targets within a disease pathway.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.

  • Exploring New Therapeutic Areas: Investigating the potential of 3-aminothiophene analogs in other disease areas, such as infectious diseases and metabolic disorders.

By combining rational drug design with robust synthetic and biological evaluation, the 3-aminothiophene scaffold will undoubtedly continue to yield novel and effective therapeutic agents for the foreseeable future.

References

  • Gewald, K. (1965). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 98(11), 3571-3577. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylen-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2010). Substituted 2-(3′, 4′, 5′-trimethoxybenzoyl)-benzo [b] thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5260-5270. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Preti, D., Tabrizi, M. A., ... & Hamel, E. (2008). Synthesis and biological evaluation of 2-and 3-aminobenzo [b] thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(20), 6397-6401. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Lavecchia, A., Di Giovanni, C., & Novellino, E. (2010). In vitro tubulin polymerization assay. Methods in molecular biology (Clifton, N.J.), 599, 277-286. [Link]

  • Khan, K. M., Nullah, Z., Lodhi, M. A., Jalil, S., Choudhary, M. I., & Atta-ur-Rahman. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of enzyme inhibition and medicinal chemistry, 21(2), 139-143. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1478-1492. [Link]

  • De, S. K., Barile, E., Chen, V., Stebbins, J. L., Machleidt, T., Carlson, C. B., ... & Pellecchia, M. (2011). Design, synthesis, and structure–activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & medicinal chemistry, 19(8), 2582-2588. [Link]

  • He, W., Liu, Y., Li, H., Zhu, X., & Xu, J. (2011). Highly selective and potent thiophenes as PI3K inhibitors with oral antitumor activity. ACS medicinal chemistry letters, 2(11), 825-830. [Link]

  • da Silva, G. V. J., de Oliveira, R. B., de Lima, M. C. A., de Faria, A. R., & Pitta, I. R. (2015). 3-Aminothiophene-2-acylhydrazones: non-toxic, analgesic and anti-inflammatory lead-candidates. Molecules, 20(4), 5863-5878. [Link]

  • Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. cell, 144(5), 646-674. [Link]

  • Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target. Nature, 438(7070), 967-974. [Link]

  • Li, J., Dong, G., Wang, B., Wang, Y., Qin, Y., & Wu, J. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 143, 107094. [Link]

  • Davis, R. J. (2000). Signal transduction by the JNK group of MAP kinases. cell, 103(2), 239-252. [Link]

  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature reviews Genetics, 7(8), 606-619. [Link]

  • Liu, Q., Wang, S., Zhang, J., Chen, X., Li, C., & Zhang, Y. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules, 27(8), 2393. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol is primarily based on the well-established Gewald aminothiophene synthesis, a versatile and efficient one-pot, three-component reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental procedure but also insights into the underlying reaction mechanism and the rationale behind key experimental choices.

Introduction: The Significance of Substituted Thiophenes

Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their diverse biological activities have led to their use in the development of anticancer, anti-inflammatory, antimicrobial, and antihypertensive drugs. The title compound, this compound, is a valuable building block for the synthesis of more complex heterocyclic systems, making a reliable and well-understood synthetic protocol essential for researchers in the field.

The synthesis of polysubstituted 2-aminothiophenes is most effectively achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1][2] Its operational simplicity, use of readily available starting materials, and generally high yields make it a preferred method in both academic and industrial settings.

The Gewald Reaction: Mechanism and Rationale

The synthesis of this compound proceeds via the Gewald reaction. A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is initiated by a Knoevenagel condensation, a well-known carbon-carbon bond-forming reaction.[3][4]

Step 1: Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of 2-acetylthiophene (the ketone) and methyl cyanoacetate (the α-cyanoester). The base, typically a secondary amine like morpholine, deprotonates the α-carbon of methyl cyanoacetate, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-acetylthiophene. Subsequent dehydration leads to the formation of a stable α,β-unsaturated nitrile intermediate.

Step 2: Michael Addition of Sulfur: The next stage involves the addition of elemental sulfur. The precise mechanism of sulfur's incorporation has been a subject of study, but it is understood to involve the formation of a sulfur-containing intermediate.[3][5]

Step 3: Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the final, stable aromatic 2-aminothiophene product.[1] The overall reaction is driven by the formation of the thermodynamically stable aromatic thiophene ring.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier/Purity
2-AcetylthiopheneC₆H₆OS126.180.05 mol (6.31 g)Sigma-Aldrich, 99%
Methyl CyanoacetateC₄H₅NO₂99.090.05 mol (4.95 g)Sigma-Aldrich, 99%
Elemental SulfurS32.060.05 mol (1.60 g)Sigma-Aldrich, 99.5%
MorpholineC₄H₉NO87.125 mLSigma-Aldrich, 99%
MethanolCH₃OH32.0430 mLFisher Scientific, ACS Grade
EthanolC₂H₅OH46.07For recrystallizationFisher Scientific, 95%
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetylthiophene (0.05 mol, 6.31 g), methyl cyanoacetate (0.05 mol, 4.95 g), and elemental sulfur (0.05 mol, 1.60 g) in methanol (30 mL).

  • Addition of Catalyst: With continuous stirring, slowly add morpholine (5 mL) to the reaction mixture over a period of 30 minutes at a temperature of 35-40 °C.

  • Reaction: Heat the reaction mixture to 45 °C and maintain this temperature with stirring for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthetic Pathway

Overall Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction cluster_3 Workup & Purification A Combine 2-Acetylthiophene, Methyl Cyanoacetate, and Sulfur in Methanol B Slowly add Morpholine (35-40 °C) A->B C Heat to 45 °C for 3 hours B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Recrystallize from Ethanol F->G H Dry and Characterize G->H

Caption: A flowchart illustrating the key stages of the synthesis process.

Simplified Reaction Mechanism

G 2-Acetylthiophene 2-Acetylthiophene Knoevenagel Intermediate Knoevenagel Intermediate 2-Acetylthiophene->Knoevenagel Intermediate + Methyl Cyanoacetate (Base) Methyl Cyanoacetate Methyl Cyanoacetate Sulfur Adduct Sulfur Adduct Knoevenagel Intermediate->Sulfur Adduct + S₈ Final Product Final Product Sulfur Adduct->Final Product Cyclization & Tautomerization

Caption: A simplified diagram of the Gewald reaction mechanism.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Morpholine is corrosive and should be handled with care.

Conclusion

The Gewald reaction provides an efficient and straightforward method for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The versatility of the Gewald reaction also allows for the synthesis of a wide array of substituted aminothiophenes by varying the starting ketone and α-cyanoester.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W. (1994). The Gewald reaction. Sulphur Reports, 16(1), 1-17. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Eller, G. A., & Holzer, W. (2006). The Gewald reaction: synthesis of 2-aminothiophenes. Molecules, 11(5), 371-376. [Link]

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Application Notes & Protocols: The Gewald Synthesis of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its synthesis, therefore, is of paramount importance to the drug development pipeline. The Gewald reaction, a one-pot, multi-component reaction, stands as one of the most efficient and versatile methods for creating polysubstituted 2-aminothiophenes.[1][4][5][6] This guide provides an in-depth exploration of the reaction's mechanism, a detailed experimental protocol, and practical insights into its application.

The Underlying Chemistry: Mechanism and Rationale

The elegance of the Gewald synthesis lies in its convergence, combining three readily available components—a carbonyl compound (ketone or aldehyde), an activated nitrile, and elemental sulfur—in the presence of a base to form the thiophene ring in a single operation.[6][7] While seemingly straightforward, the reaction proceeds through a well-defined sequence of steps, the understanding of which is crucial for optimization and troubleshooting.

The reaction mechanism comprises three key stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the activated nitrile (e.g., malononitrile or ethyl cyanoacetate).[1][7][8] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, creating a potent nucleophile. This anion then attacks the carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][8] The choice of a secondary amine is strategic; it is basic enough to facilitate the condensation but not so strong as to induce unwanted side reactions.

  • Sulfur Addition (Michael Addition): The α,β-unsaturated intermediate then reacts with elemental sulfur. The base deprotonates the allylic position of the unsaturated nitrile, which then attacks the S₈ ring, opening it to form a polysulfide intermediate.[1][8] This step is often the most mechanistically complex and can be exothermic.

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization. A terminal sulfur atom attacks the nitrile group, forming a five-membered ring.[8][9] A subsequent tautomerization and elimination of a sulfur atom (if a polysulfide was formed) leads to the final, stable aromatic 2-aminothiophene product.[8][9] The formation of the aromatic ring is the thermodynamic driving force for the entire reaction sequence.[8][9]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism cluster_1 Knoevenagel-Cope Condensation cluster_2 Sulfur Addition & Cyclization R1_CO_R2 Ketone/Aldehyde Intermediate_1 α,β-Unsaturated Nitrile R1_CO_R2->Intermediate_1 NC_CH2_EWG Activated Nitrile NC_CH2_EWG->Intermediate_1 Base Base (e.g., Morpholine) Base->NC_CH2_EWG Deprotonation Intermediate_2 Thiiranium or Polysulfide Adduct Intermediate_1->Intermediate_2 Michael Addition Sulfur Elemental Sulfur (S8) Sulfur->Intermediate_2 Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Cyclization Final_Product 2-Aminothiophene Intermediate_3->Final_Product Tautomerization & Aromatization

Caption: Fig. 1: Gewald Reaction Mechanism

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common Gewald product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )MmolMass/Volume
CyclohexanoneC₆H₁₀O98.1410.00.98 g (1.02 mL)
Ethyl CyanoacetateC₅H₇NO₂113.1210.01.13 g (1.07 mL)
Elemental SulfurS32.0611.00.35 g
MorpholineC₄H₉NO87.125.00.44 g (0.44 mL)
Ethanol (Solvent)C₂H₅OH46.07-20 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), cyclohexanone (1.02 mL, 10.0 mmol), and ethyl cyanoacetate (1.07 mL, 10.0 mmol).

  • Addition of Sulfur and Catalyst: To the stirring mixture, add finely powdered elemental sulfur (0.35 g, 11.0 mmol) followed by the dropwise addition of morpholine (0.44 mL, 5.0 mmol). Scientist's Note: The use of finely powdered sulfur is recommended for better dispersion and reactivity.[6] The addition of the base can cause a slight exotherm.

  • Reaction: Heat the mixture to a gentle reflux (approximately 45-50°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A yellow solid product should precipitate. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be cooled in an ice bath to induce crystallization.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the product under vacuum. The resulting solid can be further purified by recrystallization from ethanol if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 70-90%.

Workflow Fig. 2: Experimental Workflow A 1. Reagent Addition (Ketone, Nitrile, Ethanol) B 2. Add Sulfur & Base (Sulfur, Morpholine) A->B C 3. Reaction (Heat to 45-50°C, 2-4h) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cooldown & Precipitate D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Product G->H I 9. Characterization (NMR, MS) H->I

Caption: Fig. 2: Experimental Workflow

Scope, Variations, and Optimization

The true power of the Gewald reaction lies in its broad substrate scope and amenability to modification.

Substrate Scope: A wide variety of carbonyl compounds and activated nitriles can be employed, leading to a vast library of potential 2-aminothiophene derivatives.

  • Carbonyl Component: Acyclic, cyclic, and aryl alkyl ketones are all viable substrates.[5][6] Aldehydes can also be used, though they may be more prone to side reactions.

  • Activated Nitrile: Malononitrile, ethyl cyanoacetate, and benzoylacetonitrile are commonly used, introducing cyano, ester, or benzoyl groups at the C3-position of the thiophene ring, respectively.[10]

Table of Representative Substrates and Yields:

Carbonyl CompoundActivated NitrileTypical Yield (%)
AcetoneMalononitrile65-75%
CyclopentanoneEthyl Cyanoacetate80-90%
AcetophenoneMalononitrile70-85%
4-MethylcyclohexanoneEthyl Cyanoacetate75-88%

Yields are approximate and can vary based on specific reaction conditions.

Common Variations and Optimization Tips:

  • Catalyst: While morpholine and piperidine are common, other bases like triethylamine can also be used.[5] In some cases, catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, have been shown to be highly effective.[10] The choice of base can influence reaction rates and yields.

  • Solvent: Alcohols like ethanol or methanol are standard due to their ability to dissolve the reactants and facilitate a moderate reaction temperature.[6] For less reactive substrates, higher boiling point solvents like DMF may be employed.

  • Temperature: The reaction is often run between room temperature and 60°C. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Careful temperature control is key.

  • Microwave Irradiation: The use of microwave assistance has been shown to significantly reduce reaction times and, in some cases, improve yields.[7]

Troubleshooting Common Issues
  • Low Yield: This can result from incomplete reaction or product loss during work-up. Ensure the sulfur is finely powdered for maximum surface area.[6] Check the purity of the starting materials. Consider increasing the reaction time or temperature moderately.

  • Formation of a Tar-like Substance: This often indicates side reactions, potentially due to excessive heat or a highly reactive substrate. Try running the reaction at a lower temperature or adding the base more slowly.

  • Difficulty in Crystallization: If the product does not precipitate upon cooling, try reducing the solvent volume via rotary evaporation, scratching the inside of the flask with a glass rod, or adding a seed crystal if available.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Dimensions. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • The Gewald multicomponent reaction. National Center for Biotechnology Information. Available at: [Link]

  • Gewald reaction and apply in drug synthesis. ResearchGate. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Proposed mechanism for the Gewald condensation reaction. ResearchGate. Available at: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Semantic Scholar. Available at: [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information. Available at: [Link]

  • Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Publications. Available at: [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. Available at: [Link]

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Application Notes & Protocols: Laboratory Preparation of Methyl 3-amino-5-arylthiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-5-arylthiophene-2-carboxylates are a highly valuable class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Their structural motif, featuring a thiophene core with strategically placed amino and carboxylate groups, provides a versatile platform for constructing complex molecular architectures with significant biological activity.[2][4] This document provides a detailed guide to the laboratory synthesis of these compounds, focusing on the robust and efficient Gewald multicomponent reaction. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical parameters for optimization, and present relevant data for researchers, scientists, and professionals in drug development.

The Gewald Reaction: A Cornerstone for 2-Aminothiophene Synthesis

The most direct and widely employed method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction . First reported by Karl Gewald in 1966, this one-pot, multicomponent reaction (MCR) is a condensation between a carbonyl compound (an aldehyde or ketone), an α-cyanoester (such as methyl cyanoacetate), and elemental sulfur in the presence of a base.[5][6][7]

The elegance of the Gewald reaction lies in its operational simplicity and convergence, allowing for the rapid assembly of the thiophene core from readily available starting materials.[7][8] This efficiency has made it an indispensable tool in both academic research and industrial-scale synthesis.

Elucidating the Reaction Mechanism

While the Gewald reaction has been used for over half a century, its detailed mechanism was a subject of discussion for many years.[6][9] Recent computational and experimental studies have provided a clear picture of the reaction pathway, which can be understood through the following key stages.[9][10][11]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aryl ketone (or aldehyde) and methyl cyanoacetate.[6][10] The base (e.g., morpholine, triethylamine) deprotonates the active methylene group of the cyanoacetate, which then attacks the carbonyl carbon, ultimately forming a stable α,β-unsaturated nitrile intermediate (a vinylogeous cyanoester).[6][9][12]

  • Sulfur Addition (Michael Addition): The α,β-unsaturated intermediate is then deprotonated by the base at the α-carbon. This carbanion attacks the elemental sulfur ring (S₈), leading to the opening of the sulfur ring and the formation of a thiolate intermediate.[9][10]

  • Cyclization & Tautomerization: The newly formed thiolate anion attacks the nitrile carbon intramolecularly, forming a five-membered ring.[6]

  • Aromatization: The cyclic intermediate undergoes a tautomerization to yield the final, stable aromatic 2-aminothiophene product.[6][11] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[11]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism Start Aryl Ketone + Methyl Cyanoacetate Knoevenagel Knoevenagel Condensation Product (α,β-Unsaturated Nitrile) Start->Knoevenagel  Base (e.g., Morpholine) Thiolate Thiolate Intermediate Knoevenagel->Thiolate  + Elemental Sulfur (S₈)  Base Cyclic Cyclic Intermediate (Iminothiophene) Thiolate->Cyclic  Intramolecular  Cyclization Product Methyl 3-amino-5-aryl- thiophene-2-carboxylate Cyclic->Product  Tautomerization  (Aromatization) Protocol_Workflow Fig. 2: Experimental Workflow Setup 1. Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Charge 2. Charge Flask (Aryl Ketone, Methyl Cyanoacetate, Sulfur, Solvent) Setup->Charge Heat 3. Heat Mixture (to 35-40 °C) Charge->Heat AddBase 4. Add Base Catalyst Dropwise (e.g., Morpholine) Heat->AddBase React 5. Stir at Reaction Temperature (e.g., 45 °C for 3h) AddBase->React Cool 6. Cool to Room Temperature React->Cool Isolate 7. Isolate Product by Filtration Cool->Isolate Wash 8. Wash Precipitate (with cold ethanol) Isolate->Wash Dry 9. Dry the Product Wash->Dry Purify 10. Recrystallize (Optional) Dry->Purify

Caption: Fig. 2: Step-by-step experimental workflow for synthesis.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Charging Reagents: To the flask, add the aryl ketone (0.05 mol, 1.0 eq.), methyl cyanoacetate (0.05 mol, 1.0 eq.), elemental sulfur (0.05 mol, 1.0 eq.), and methanol (30 mL). [13]3. Initial Heating: Begin stirring the mixture and gently heat it to 35-40 °C using a water bath.

  • Catalyst Addition: Slowly add the base catalyst, such as morpholine (5 mL), dropwise over a period of 30 minutes, ensuring the temperature does not rise excessively. [13]5. Reaction: After the addition is complete, increase the temperature to 45 °C and continue stirring for approximately 3 hours. [13]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product, either air-dried or in a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Methyl 3-amino-5-arylthiophene-2-carboxylate. [13]

Field-Proven Insights & Optimization

The success of the Gewald reaction hinges on the careful selection of reaction parameters.

  • Choice of Base: The base is not merely a catalyst but a crucial reactant that influences the initial Knoevenagel condensation. [12] * Tertiary amines like triethylamine are effective and commonly used. [14] * Secondary amines like morpholine or piperidine are also excellent catalysts and are frequently cited for achieving high yields. [13] * Catalytic Systems: Recent advancements have shown that truly catalytic amounts (e.g., 20 mol%) of conjugate acid-base pairs like piperidinium borate can drive the reaction efficiently, offering a more sustainable approach. [12]

  • Solvent Selection:

    • Alcohols (Methanol/Ethanol): These are the most common solvents, as they effectively dissolve the starting materials and often allow the product to precipitate upon cooling, simplifying isolation. [7][13] * Aqueous Conditions: Green chemistry approaches have demonstrated the feasibility of using water with a suitable base like triethylamine, where the product often precipitates directly from the reaction medium. [14]

  • Temperature and Reaction Time:

    • The reaction is typically run at moderately elevated temperatures (40-50 °C) to ensure a reasonable reaction rate without significant side product formation. [13] * Microwave Irradiation: The use of microwave assistance has been shown to dramatically reduce reaction times and, in some cases, improve yields, offering a significant process optimization. [6]

Data Presentation: Yields & Characterization

The Gewald reaction is robust and provides good to excellent yields across a range of substrates.

Table 1: Representative Yields for Methyl 3-amino-5-arylthiophene-2-carboxylates

Carbonyl CompoundAryl GroupBase/CatalystSolventYield (%)Reference
AcetophenonePhenylMorpholineMethanol~70-85%[13]
Cyclohexanone(fused cycloalkyl)MorpholineMethanol~70-85%[13]
3-PhenylpropionaldehydePhenethylTriethylamineWaterHigh[14]
4-Methylcyclohexanone(substituted alkyl)Piperidinium BorateEthanol/Water80%[12]

Product Characterization: The synthesized compounds are typically characterized using standard spectroscopic methods.

  • ¹H NMR: Expect signals for the amino protons (NH₂), aromatic protons of the aryl group, the thiophene ring proton, and the methyl ester protons. For example, in Methyl 2-amino-4-phenylthiophene-3-carboxylate, the NH₂ protons appear as a broad singlet. [13]* IR Spectroscopy: Characteristic peaks include N-H stretching vibrations for the amino group (around 3300-3450 cm⁻¹), C=O stretching for the ester group (around 1660-1710 cm⁻¹), and C=C stretching for the aromatic rings. [13]* Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Elemental sulfur is a flammable solid. Avoid creating dust clouds and keep away from ignition sources.

  • Organic solvents like methanol are flammable and toxic. Avoid inhalation and skin contact.

  • Bases like morpholine and triethylamine are corrosive and should be handled with care.

Applications in Drug Discovery

The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry. [4]Methyl 3-amino-5-arylthiophene-2-carboxylates are key building blocks for a wide array of biologically active molecules, including:

  • Anti-inflammatory and analgesic agents. [1]* Antimicrobial and anticancer therapeutics. [15]* Inhibitors of various enzymes, making them valuable in developing targeted therapies. [16]* Precursors for fused heterocyclic systems like thienopyrimidines, which have diverse pharmacological applications. [2][4]

Conclusion

The Gewald reaction offers a powerful and versatile strategy for the laboratory preparation of Methyl 3-amino-5-arylthiophene-2-carboxylates. By understanding the reaction mechanism and carefully controlling key experimental parameters such as the choice of base, solvent, and temperature, researchers can efficiently synthesize these valuable intermediates. The operational simplicity of this one-pot protocol, combined with its broad substrate scope, ensures its continued importance in the fields of organic synthesis, materials science, and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC. Retrieved from [Link]

  • Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Mosslemin, M. H., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • Synlett. (2022). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]

  • MySkinRecipes. (n.d.). METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Manasagangotri, Physics @. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Materials Today: Proceedings. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Retrieved from [Link]

  • National Institutes of Health. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. Retrieved from [Link]

Sources

Leveraging Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The 2-aminothiophene scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide to utilizing a specific, highly functionalized building block, Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS: 169759-79-9), in drug discovery campaigns. We will explore its synthesis via the robust Gewald reaction, detail strategic derivatization protocols for library creation, and provide step-by-step methodologies for screening these derivatives in relevant biological assays. The focus is on providing not just the protocols, but the underlying strategic rationale to empower researchers in the development of novel therapeutics, from kinase inhibitors to anticancer agents.

The 2-Aminothiophene Scaffold: A Privileged Core

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the phenyl ring, capable of engaging in similar biological interactions while offering distinct physicochemical properties that can be advantageous for optimizing drug candidates.[1] Its presence in numerous FDA-approved drugs highlights its therapeutic importance. The 2-aminothiophene substructure is particularly valuable as it is readily synthesized and possesses multiple reactive handles for chemical modification, making it an ideal starting point for generating diverse compound libraries.

The most efficient and widely adopted method for constructing this scaffold is the Gewald three-component reaction .[3][4] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to yield highly substituted 2-aminothiophenes.[5] The reaction's operational simplicity and the availability of diverse starting materials have cemented its role in both academic research and industrial-scale pharmaceutical synthesis.[4][6]

Synthesis of the Core Scaffold

The target compound, this compound, can be reliably synthesized using the Gewald reaction. The key is the selection of appropriate starting materials to yield the desired substitution pattern.

Starting Materials:

  • Carbonyl Component: 2-Acetylthiophene (provides the C5-thien-2-yl group)

  • Active Methylene Component: Methyl cyanoacetate (provides the C2-ester and C3-amino group)

  • Sulfur Source: Elemental Sulfur

  • Catalyst: A basic amine, such as morpholine or triethylamine

Protocol 2.1: Gewald Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (80 mL).

  • Add 2-acetylthiophene (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).[7]

  • Stir the mixture to create a suspension.

2. Catalyst Addition:

  • While stirring at room temperature, slowly add morpholine (5 mL) dropwise over a period of 20-30 minutes.[7] The reaction is exothermic; maintain the temperature between 35-45 °C using a water bath if necessary.

3. Reaction Progression:

  • After the addition is complete, heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

4. Isolation and Purification:

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the crude product with cold methanol (2 x 20 mL) and then with water to remove any residual catalyst and salts.

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure product as a solid.

5. Characterization:

  • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The expected molecular weight is 239.32 g/mol .[8]

Gewald Reaction Mechanism Explained

The reaction proceeds through a cascade of well-understood steps, initiated by a Knoevenagel condensation. This mechanism's reliability is key to the reaction's trustworthiness.[5][9]

Gewald_Mechanism Reactants 2-Acetylthiophene + Methyl Cyanoacetate + Base (B) Knoevenagel Knoevenagel Condensation (Intermediate A) Reactants->Knoevenagel - H₂O Thiolate Sulfur Addition & Cyclization (Thiolate) Knoevenagel->Thiolate + S₈ Tautomer Tautomerization Thiolate->Tautomer Proton Transfer Product Methyl 3-amino-5-(thien-2-yl) thiophene-2-carboxylate Tautomer->Product Derivatization_Strategies Core Core Scaffold (Methyl 3-amino-5-(thien-2-yl) thiophene-2-carboxylate) Amidation Amide Synthesis Core->Amidation R-COOH, Coupling Agent or R-COCl, Base Urea Urea/Thiourea Formation Core->Urea R-NCO or R-NCS EsterMod Ester Hydrolysis & Amidation Core->EsterMod 1. LiOH 2. R-NH₂, Coupling Agent AmideProd C3-Amide Derivatives (R-CO-NH-) Amidation->AmideProd UreaProd C3-Urea Derivatives (R-NH-CO-NH-) Urea->UreaProd CarboxamideProd C2-Carboxamide Derivatives (R-NH-CO-) EsterMod->CarboxamideProd HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation LibPrep 1. Compound Library Preparation (DMSO Stocks) AssayDev 2. Assay Miniaturization (384-well format) LibPrep->AssayDev PrimaryScreen 3. Primary Screen (Single Concentration) AssayDev->PrimaryScreen DataAnalysis 4. Data Analysis (% Inhibition Calculation) PrimaryScreen->DataAnalysis HitID 5. Hit Identification (Activity Threshold) DataAnalysis->HitID HitConfirm 6. Hit Confirmation (Re-testing) HitID->HitConfirm DoseResponse 7. Dose-Response (IC₅₀/EC₅₀ Determination) HitConfirm->DoseResponse LeadID 8. Lead Identification & SAR Analysis DoseResponse->LeadID

Sources

Application Notes and Protocols for Aminothiophene Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The aminothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility for engaging a wide array of biological targets.[1][2] Its unique electronic and structural properties make it an ideal building block for the design of potent and selective enzyme inhibitors.[3] This document provides a comprehensive guide to the application of aminothiophene derivatives as enzyme inhibitors, covering major enzyme classes, detailed protocols for screening and characterization, and strategies for in vitro and in vivo validation. We synthesize field-proven insights with established methodologies to equip researchers with the necessary tools to explore and advance this promising class of therapeutic agents.

Introduction: The Aminothiophene Scaffold in Drug Discovery

Aminothiophene derivatives are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their synthetic accessibility and diverse pharmacological activities.[2][4] The most common and versatile synthetic route is the Gewald reaction, which allows for the facile construction of highly substituted 2-aminothiophenes.[2][5] This synthetic tractability enables the creation of large compound libraries for high-throughput screening.

The thiophene ring is often considered a bioisostere of the phenyl ring, offering similar structural properties while modulating physicochemical characteristics like solubility and metabolism. This feature, combined with the reactive potential of the amino group, allows for extensive chemical modifications, making aminothiophenes a cornerstone for developing inhibitors against various enzyme families, including kinases, histone deacetylases, and carbonic anhydrases.[6][7]

Major Enzyme Classes Targeted by Aminothiophene Derivatives

The structural diversity of aminothiophene derivatives has led to the discovery of potent inhibitors for several critical enzyme families implicated in human diseases.

Protein Kinases

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Aminothiophene derivatives have been successfully developed as ATP-competitive inhibitors that target the kinase hinge region.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.[8] Several ortho-amino thiophene carboxamide derivatives have shown potent, low-micromolar inhibition of VEGFR-2, leading to anti-proliferative and apoptotic effects in cancer cell lines.[8][9]

Histone Deacetylases (HDACs)

HDACs are epigenetic modulators that play a crucial role in gene expression. HDAC inhibitors have emerged as a significant class of anti-cancer agents.[10] Benzo[b]thiophene-based hydroxamic acids and other thiophene derivatives have been identified as potent inhibitors of Class I and Class II HDACs.[11][12][13] The thiophene core acts as a scaffold to correctly position the zinc-binding group (e.g., hydroxamic acid) within the enzyme's active site.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are metalloenzymes involved in physiological processes like pH regulation and CO2 transport. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[7] Thiophene-based sulfonamides have demonstrated nanomolar potency against human carbonic anhydrase isoforms I and II.[7][14]

Other Notable Enzyme Targets

The versatility of the aminothiophene scaffold extends to other enzyme classes:

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Thiophene derivatives have been developed that show potent AChE inhibitory activity.[7][15]

  • D-Amino Acid Oxidase (DAO): This flavoenzyme is a target for neurological disorders. Thiophene carboxylic acids have been identified as a novel class of DAO inhibitors, with crystal structures revealing a unique binding mode that stabilizes a closed active site conformation.[16]

  • Cyclooxygenases (COX) and Lipoxygenases (LOX): As key enzymes in the inflammatory cascade, their inhibition is central to anti-inflammatory therapies.[17] Certain aminothiophene analogs exhibit significant anti-inflammatory potential by inhibiting these enzymes.[18][19]

Quantitative Data Summary: Inhibitory Activities

The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for representative aminothiophene derivatives against various enzyme targets and cell lines.

Table 1: Cytotoxicity and Kinase Inhibition Data

Compound Class Target Cell Line / Enzyme IC50 (µM) Reference
Thiophene Carboxamide (Cpd. 5) HepG-2 (Hepatocellular Carcinoma) 2.3 ± 0.2 [9]
Thiophene Carboxamide (Cpd. 5) HCT-116 (Colorectal Carcinoma) 4.1 ± 0.3 [9]
Thiophene Carboxamide (Cpd. 21) HepG-2 (Hepatocellular Carcinoma) 1.7 (approx.) [8]
Thiophene Carboxamide (Cpd. 5) VEGFR-2 Kinase 0.59 [8]
Thiophene Carboxamide (Cpd. 21) VEGFR-2 Kinase 1.29 [8]

| 3-Aminothiophene-2-carbohydrazide (Cpd. 11) | HCT-116 (Colorectal Carcinoma) | 5.28 |[20][21] |

Table 2: Inhibition of Carbonic Anhydrases and Acetylcholinesterase

Compound Class Target Enzyme Ki (nM) Reference
Substituted Thiophene hCA I 447.28 - 1004.65 [7]
Substituted Thiophene hCA II 309.44 - 935.93 [7]

| Substituted Thiophene | AChE | 0.28 - 4.01 |[7] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the screening and characterization of aminothiophene derivatives as enzyme inhibitors.

General Experimental Workflow

The process of identifying and characterizing a novel enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation A Synthesis of Aminothiophene Library (e.g., Gewald Reaction) B Primary Enzyme Inhibition Assay (Single Concentration Screen) A->B C IC50 Determination (Dose-Response Curve) B->C D Enzyme Kinetic Studies (Mechanism of Inhibition) C->D E Cellular Assays (Cytotoxicity, Apoptosis, etc.) C->E F Target Engagement Assay (Confirming interaction in cells) E->F G In Vivo Model Testing (e.g., Zebrafish Angiogenesis) F->G H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->H

Caption: General workflow for inhibitor discovery and validation.

Protocol 4.1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a universal framework adaptable for many enzymes where activity can be monitored by a change in absorbance.[22]

Causality: The core principle is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. A decrease in the reaction rate signifies inhibition.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Aminothiophene test compound

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Dimethyl sulfoxide (DMSO, high purity)

  • 96-well clear, flat-bottom microplates

  • Microplate reader (spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the aminothiophene test compound in 100% DMSO. This high concentration minimizes the volume of DMSO added to the final assay.

    • Create a series of serial dilutions of the test compound in assay buffer. The final DMSO concentration in all wells should be constant and low (typically ≤1%) to avoid impacting enzyme activity.[22]

    • Prepare the enzyme solution at a working concentration (e.g., 2X the final concentration) in assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., 2X the Michaelis constant, Km) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank Wells (No Enzyme): Add assay buffer, substrate, and the corresponding concentration of DMSO/inhibitor.

    • Control Wells (100% Activity): Add 50 µL of enzyme solution and 50 µL of assay buffer containing DMSO (at the same final concentration as test wells).

    • Test Wells: Add 50 µL of enzyme solution and 50 µL of the diluted test compound solutions.

    • Positive Control: If available, include a known inhibitor for the enzyme.

  • Pre-incubation:

    • Incubate the plate at the enzyme's optimal temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the substrate solution to all wells (except blanks where buffer is added).

    • Immediately place the plate in the microplate reader and measure the absorbance at a pre-determined wavelength in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from all wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4.2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol, adapted from established methods, determines a compound's ability to inhibit VEGFR-2 by measuring the amount of ATP remaining after the kinase reaction.[9] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit, Promega)

  • ATP and a suitable substrate (e.g., Poly(Glu,Tyr 4:1))

  • Aminothiophene test compounds

  • 96-well opaque white microplates (for luminescence)

  • Luminometer

Procedure:

  • Reagent Preparation: As described in Protocol 4.1, prepare stock and diluted solutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add kinase buffer, ATP, and substrate to each well.

    • Add 1 µL of the test compound at various concentrations to the designated wells. Add 1 µL of DMSO to control wells.

  • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and add it to all wells except the blank.

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[9]

  • Signal Development: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase, which generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: Incubate at room temperature for 15 minutes and measure the luminescence using a luminometer.

  • Data Analysis: Calculate percent inhibition relative to the DMSO control and determine the IC50 value as described in Protocol 4.1.

Protocol 4.3: Cellular Assay - Apoptosis by Annexin V Staining

This assay validates that enzyme inhibition in a cellular context leads to a desired downstream effect, such as apoptosis.[9]

Causality: Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify apoptotic cells via flow cytometry. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HepG-2)

  • Cell culture medium, FBS, and antibiotics

  • Aminothiophene test compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value from cytotoxicity assays) for 24-48 hours. Include a DMSO-treated vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with media containing FBS.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.

Protocol 4.4: Enzyme Kinetic Studies for Mechanism of Inhibition (MOI)

These studies determine how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive).[23]

Causality: The mechanism of inhibition is elucidated by measuring the enzyme's reaction rate at varying concentrations of both the substrate and the inhibitor. The resulting changes in the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity), reveal the inhibitor's binding mode.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition node_c E I S node_c_complex EI ES node_c:f0->node_c_complex:f1 node_c_product E + P node_c_complex:f1->node_c_product node_nc E I S node_nc_complex EI ES node_nc:f0->node_nc_complex:f1 node_nc_esi ESI node_nc_complex:f1->node_nc_esi node_nc_product E + P node_nc_complex:f1->node_nc_product

Caption: Binding modes for competitive and non-competitive inhibition.

Procedure:

  • Experimental Setup: Set up the enzyme assay as described in Protocol 4.1. Instead of a single substrate concentration, prepare a matrix of reactions. This matrix should consist of several fixed inhibitor concentrations (including zero) tested against a range of substrate concentrations (typically from 0.2x to 5x the Km value).

  • Data Collection: Measure the initial reaction velocity for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot reaction velocity (V) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

    • Visualize the data using a double-reciprocal plot (Lineweaver-Burk plot: 1/V vs. 1/[S]).

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

    • For a more robust determination of the inhibition constant (Ki), perform secondary plots of the slopes or intercepts from the Lineweaver-Burk plot versus the inhibitor concentration.[23]

In Vivo Validation: The Zebrafish Model

For targets like VEGFR-2, the zebrafish (Danio rerio) provides an excellent in vivo model to assess the anti-angiogenic activity of aminothiophene derivatives.[24] Transgenic lines like Tg(kdrl:gfp) express green fluorescent protein (GFP) in their vasculature, allowing for non-invasive, real-time monitoring of blood vessel development.[24]

Protocol Synopsis:

  • Embryo Treatment: Treat zebrafish embryos at ~20 hours post-fertilization (hpf) with varying concentrations of the test compound.

  • Phenotypic Screening: At ~50 hpf, observe the development of intersegmental vessels (ISVs) under a fluorescence microscope.

  • Quantification: Anti-angiogenic activity can be quantified by measuring the length or number of fully formed ISVs compared to vehicle-treated controls.[24] This provides a rapid assessment of in vivo efficacy and potential toxicity.

Conclusion and Future Perspectives

Aminothiophene derivatives represent a highly adaptable and pharmacologically significant scaffold for the development of novel enzyme inhibitors.[1][3] Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The protocols outlined in this guide provide a robust framework for researchers to screen, characterize, and validate these compounds. Future efforts will likely focus on developing isoform-selective inhibitors to minimize off-target effects and on exploring novel applications of these versatile molecules in treating a wider range of diseases, from cancer to neurodegeneration.[4][16]

References

  • Khan, K. M., Nullah, Z., Lodhi, M. A., Jalil, S., Choudhary, M. I., & Atta-Ur-Rahman. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 1-5. Retrieved from [Link]

  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (2022). ResearchGate. Retrieved from [Link]

  • Abdel-Rahman, S. A., Wafa, E. I., Ebeid, K., Geary, S. M., Naguib, Y. W., El-Damasy, A. K., & Salem, A. K. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Reports, 4(5), e1389. Retrieved from [Link]

  • Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. Retrieved from [Link]

  • Khan, K. M., Nullah, Z., Lodhi, M. A., Jalil, S., Choudhary, M. I., & Atta-Ur-Rahman. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Abd Elhameid, M. K., El-Nassan, H. B., & El-Sayed, M. A. A. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1365-1381. Retrieved from [Link]

  • Gül, H. İ., & Taslimi, P. (2018). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie, 351(11), e1800185. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Girek, T., & Szychowski, K. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 190-213. Retrieved from [Link]

  • Boriack-Sjodin, P. A., Grigoriadis, D., Chiu, C., Jin, J., Ruel, R., & Vaz, A. (1998). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 41(10), 1634-1641. Retrieved from [Link]

  • Fukui, K., Miyake, Y., Wsol, V., & Tsukamoto, T. (2018). Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 158, 854-862. Retrieved from [Link]

  • Félix, R. P. C., da Silva, E. N., Jr., & Rodrigues, J. C. F. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(11), 3169. Retrieved from [Link]

  • Karageorgou, M. A., Trifonopoulou, M., Olsson, P. E., & Liapakis, G. (2017). A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors. ASSAY and Drug Development Technologies, 15(8), 350-360. Retrieved from [Link]

  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Pandian, S. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7231. Retrieved from [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). ResearchGate. Retrieved from [Link]

  • Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., Abou El Ella, D. A., & Abouzid, K. A. M. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 23(20), 6829-6842. Retrieved from [Link]

  • Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. (2020). ChemMedChem. Retrieved from [Link]

  • Poulos, T. L., & Li, H. (2018). Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides. Journal of Medicinal Chemistry, 61(21), 9565-9573. Retrieved from [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (2009). Semantic Scholar. Retrieved from [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). Semantic Scholar. Retrieved from [Link]

  • Amino acid derivatives as histone deacetylase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Benzo[b]thiophene-based histone deacetylase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • New aryldithiolethione derivatives as potent histone deacetylase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • 2-Trifluoroacetylthiophene Oxadiazoles as Potent and Selective Class II Human Histone Deacetylase Inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. Retrieved from [Link]

  • Applications substituted 2-aminothiophenes in drug design. (2021). R Discovery. Retrieved from [Link]

  • Applications substituted 2-aminothiophenes in drug design. (2021). R Discovery. Retrieved from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. Retrieved from [Link]

  • 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Studies. (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. (1987). Medical Hypotheses. Retrieved from [Link]

  • Histone Acetyltransferase and Deacetylase Inhibitors—New Aspects and Developments. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2023). RSC Advances. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry. Retrieved from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. Retrieved from [Link]

  • Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlighten the role of S---O noncovalent interactions on H-atom transfer. (2018). ResearchGate. Retrieved from [Link]

  • Mechanism-based Inhibition of Enzymes. (2010). YouTube. Retrieved from [Link]

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Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate: A Versatile Precursor for High-Performance Heterocyclic Dyes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis and application of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, a key intermediate in the development of advanced heterocyclic dyes. We delve into the robust Gewald synthesis for preparing this precursor and provide detailed, field-proven protocols for its subsequent conversion into high-value azo and methine dyes. The causality behind experimental choices, mechanistic insights, and expected photophysical properties are discussed to empower researchers in the fields of materials science, textiles, and medicinal chemistry.

Introduction: The Significance of Thiophene-Based Dyes

Thiophene-based heterocycles are foundational scaffolds in the design of high-performance organic materials.[1] When incorporated into dye structures, the thiophene nucleus often imparts significant bathochromic shifts (a deepening of color), enhanced tinctorial strength, and excellent thermal and photostability.[2][3] These properties make them highly sought after as disperse dyes for synthetic fibers like polyester, where they exhibit superior brightness and fastness properties compared to some traditional azo dyes.[3][4]

This compound is a particularly valuable precursor. Its structure combines a reactive amino group, essential for diazotization, with a conjugated bithiophene system that forms the core of the dye's chromophore. This guide provides detailed methodologies for the synthesis of this precursor and its subsequent transformation into diverse classes of heterocyclic dyes.

PART 1: Synthesis of the Core Precursor

The most efficient and convergent route to polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction, first reported in 1961.[5][6] This one-pot synthesis is valued for its operational simplicity and the ready availability of starting materials.[5]

The Gewald Synthesis: A Mechanistic Overview

The reaction proceeds through a sequence of condensation, sulfur addition, and cyclization.[6] The initial step is a Knoevenagel condensation between an aldehyde (or ketone) and an active methylene nitrile, catalyzed by a base such as morpholine or triethylamine.[6][7] The resulting α,β-unsaturated nitrile is a stable intermediate. Following this, elemental sulfur adds to the α-carbon, likely promoted by the base. The final step is an intramolecular cyclization followed by tautomerization to yield the stable 2-aminothiophene product.[6]

Gewald_Mechanism Fig. 1: Postulated Mechanism of the Gewald Reaction cluster_reactants Reactants cluster_reaction Reaction Pathway R1CHO 2-Thiophenecarboxaldehyde Knoevenagel Knoevenagel Condensation R1CHO->Knoevenagel + Base R2CN Methyl Cyanoacetate R2CN->Knoevenagel + Base S8 Sulfur (S8) Sulfur_Addition Sulfur Addition S8->Sulfur_Addition + Base Base Base (Morpholine) Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 Intermediate1->Sulfur_Addition + Base Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product Methyl 3-amino-5-(thien-2-yl) thiophene-2-carboxylate Cyclization->Product Azo_Dye_Workflow Fig. 2: General Workflow for Azo Dye Synthesis Start Methyl 3-amino-5-(thien-2-yl) thiophene-2-carboxylate Diazotization Step 1: Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Diazotization Diazonium Thiophene Diazonium Salt (Highly Reactive Intermediate) Diazotization->Diazonium Azo_Coupling Step 2: Azo Coupling (Vigorous Stirring, 0-5 °C) Diazonium->Azo_Coupling Coupling_Component Coupling Component (e.g., N,N-diethylaniline, 2-Naphthol) Coupling_Component->Azo_Coupling Product Final Azo Dye (Colored Precipitate) Azo_Coupling->Product Purification Filtration, Washing, & Drying Product->Purification Methine_Synthesis Fig. 3: Proposed Synthesis of a D-π-A Methine Dye Precursor Methyl 3-amino-5-(thien-2-yl) thiophene-2-carboxylate (Electron Donor Moiety) Condensation Condensation Reaction (e.g., Acid/Base Catalysis) Precursor->Condensation Aldehyde 4-(Dimethylamino)cinnamaldehyde (Acceptor & π-Bridge Precursor) Aldehyde->Condensation Product Hypothetical Methine Dye (Extended Conjugation) Condensation->Product

Sources

Application Note & Protocol: High-Purity Isolation of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is a polysubstituted aminothiophene derivative. The 2-aminothiophene scaffold is a privileged structural motif found in a wide array of pharmacologically active compounds and functional materials, demonstrating activities as antivirals, anti-inflammatories, and kinase inhibitors.[1][2] The utility of this building block in drug discovery and materials science is critically dependent on its purity. Synthetic routes to this class of compounds, particularly multicomponent strategies like the Gewald reaction, are efficient but often yield a crude product contaminated with starting materials, intermediates, and side-products such as polymers and complex polysulfides.[3][4]

This application note provides a comprehensive, field-tested guide for researchers to purify crude this compound. We will dissect the rationale behind methodological choices, offering detailed, step-by-step protocols for both recrystallization and flash column chromatography. The objective is to empower scientists to consistently obtain high-purity material suitable for the most sensitive downstream applications.

Understanding the Analyte & Impurity Profile

A successful purification strategy begins with understanding the target molecule and its likely contaminants.

Physicochemical Properties

The structure of this compound, with its aromatic rings, amino group, and methyl ester, confers moderate polarity. This characteristic is central to designing an effective separation protocol.

PropertyValueSource
IUPAC Name Methyl 3-amino-5-(2-thienyl)thiophene-2-carboxylate-
CAS Number 169759-79-9[5][6]
Molecular Formula C₁₀H₉NO₂S₂[6]
Molecular Weight 239.32 g/mol [6]
Predicted State SolidInferred from analogs[7][8]
Predicted Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane)Inferred from analogs[7]
Common Impurities from Synthesis

The Gewald synthesis, a common method for preparing 2-aminothiophenes, involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4] This one-pot reaction can generate a complex mixture.

  • Unreacted Starting Materials: Residual ketone/aldehyde, methyl cyanoacetate, and elemental sulfur.

  • Reaction Intermediates: Incomplete cyclization can leave Knoevenagel condensation products in the mixture.[3]

  • Side-Products: High reaction temperatures can lead to the formation of dark brown, tarry polysulfides and polymers, which are the most common and challenging impurities to remove.[3] Dimerization of intermediates is also a possible side reaction.[3]

Purification Strategy: A Dual Approach

The choice between recrystallization and chromatography depends on the impurity profile and the required scale. Recrystallization is ideal for removing minor impurities from a largely crystalline product, while chromatography excels at separating complex mixtures.

Purification_Workflow Crude Crude Product (Dark, Oily Solid) Assess Assess Crude Purity (TLC, ¹H NMR) Crude->Assess Recryst Protocol A: Recrystallization Assess->Recryst  Major product spot, minor impurities Column Protocol B: Flash Chromatography Assess->Column  Complex mixture, multiple spots Confirm Confirm Purity (TLC, mp, NMR, MS) Recryst->Confirm Column->Confirm Pure Pure Crystalline Product (>98%) Confirm->Pure  Purity Confirmed

Caption: General purification workflow for this compound.

Protocol A: Purification by Recrystallization

This method is most effective when the target compound constitutes the major component of the crude mixture and is thermally stable. The principle relies on the differential solubility of the product and impurities in a chosen solvent at varying temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminothiophene esters, alcohols like methanol and ethanol are excellent starting points.[1][7][9] A solvent pair, such as Ethyl Acetate/Hexane, can also be effective.

Step-by-Step Protocol
  • Solvent Screening: In separate test tubes, place ~20 mg of crude material. Add a few drops of candidate solvents (e.g., methanol, ethanol, isopropanol). Observe solubility at room temperature. Heat the tubes that did not dissolve the solid. The best solvent will dissolve the solid when hot but show precipitate upon cooling.

  • Dissolution: Place the bulk crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., methanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is intensely colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. The product should be a pale yellow or off-white crystalline solid.

Protocol B: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for separating compounds with similar polarities or for purifying very impure, oily, or tarry crude products.[10] It relies on partitioning the mixture between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).

Rationale for System Selection
  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective. Expert Tip: Amines can sometimes streak on acidic silica gel. If this occurs, pre-treating the silica by slurrying it in an eluent containing 1-2% triethylamine can neutralize active sites and improve separation.[11]

  • Mobile Phase (Eluent): A gradient elution is often most effective. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. The optimal ratio is determined by Thin Layer Chromatography (TLC).

Step-by-Step Protocol
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give the target compound an Rf value of approximately 0.2-0.3.[11]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Secure the column vertically.

    • Pack the column using the "wet-packing" method: Fill the column with the initial, non-polar eluent. In a separate beaker, create a slurry of silica gel in the same eluent and pour it into the column.

    • Allow the silica to settle, and then gently apply pressure to pack the bed, ensuring no cracks form.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to dryness on a rotary evaporator. This results in the crude material being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column.[11]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle, positive pressure (using air or nitrogen) to achieve a steady flow rate (approximately 2 inches/minute).[12]

    • Begin with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 20%, 30% Ethyl Acetate) to elute the compounds.

  • Fraction Collection: Collect the eluate in a series of test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography_Logic Start Start: Crude Sample TLC 1. Run TLC in Hexane:EtOAc systems Start->TLC Rf_Check Is Rf of product ~0.2-0.3? TLC->Rf_Check Adjust_Solvent Adjust EtOAc % Rf_Check->Adjust_Solvent No Pack_Column 2. Pack Silica Column with initial eluent Rf_Check->Pack_Column Yes Adjust_Solvent->TLC Load_Sample 3. Load Sample (Dry loading preferred) Pack_Column->Load_Sample Elute 4. Elute with increasing polarity gradient Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine End Pure Product Combine->End

Caption: Decision and workflow diagram for Flash Column Chromatography.

Purity Assessment & Characterization

After purification, the identity and purity of the final product must be confirmed.

TechniquePurposeExpected Result for Pure Compound
TLC Assess purityA single spot under UV light and/or with a stain.
Melting Point Assess purityA sharp, narrow melting point range.
¹H & ¹³C NMR Confirm structure & puritySpectra consistent with the proposed structure, with no significant impurity peaks.[13][14]
Mass Spec (MS) Confirm molecular weightA molecular ion peak corresponding to the calculated mass (239.32 m/z).

Troubleshooting

ProblemPossible CauseSolution
Product "oils out" during recrystallization Solvent is too non-polar; cooling is too rapid.Add a more polar co-solvent; ensure slow cooling.
No crystals form Too much solvent used; compound is very soluble.Slowly evaporate some solvent; scratch the inside of the flask; add a seed crystal.
Streaking on TLC/Column Compound is interacting too strongly with acidic silica.Add 1-2% triethylamine to the eluent to neutralize the silica gel.[11]
Poor separation in column Incorrect eluent system; column overloaded.Re-optimize eluent with TLC; use a larger column or smaller sample size.
Product won't solidify after column Residual high-boiling solvent (e.g., DMF).Co-evaporate with a volatile solvent like toluene or dry under high vacuum for an extended period.

Conclusion

The purification of this compound is a critical step for its successful use in research and development. By carefully selecting a method based on the crude product's characteristics—recrystallization for cleaner material or flash chromatography for more complex mixtures—researchers can reliably obtain this valuable building block with high purity. The protocols and insights provided in this note offer a robust framework for achieving this goal, ensuring the integrity of subsequent experimental outcomes.

References

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
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  • PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. BMC Chemistry, 12(1), 91. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-functionalized 3-Aminothiophenes. Retrieved from [Link]

  • Diva-portal.org. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]

  • Google Patents. (n.d.). CN109867658B - A kind of 3-aminothiophene derivative and its synthesis method.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 29(16), 3895. MDPI. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Batsyts, K., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100713. PubMed Central. Retrieved from [Link]

  • Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

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  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
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  • Amerigo Scientific. (n.d.). Methyl 3-Amino-5-(propan-2-yl)thiophene-2-carboxylate. Retrieved from [Link]

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The Versatile Building Block: Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS No. 169759-79-9) has emerged as a pivotal intermediate, particularly in the realm of medicinal chemistry and materials science.[1][2][3] Its unique dithienyl framework, coupled with the reactive handles of an amino group and a methyl ester, provides a versatile platform for the synthesis of a diverse array of fused heterocyclic systems. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key applications, and detailed protocols involving this valuable synthetic precursor.

The core structure of this compound, featuring a 2-aminothiophene moiety, is a well-established pharmacophore found in numerous biologically active compounds.[4][5][6] The presence of the thien-2-yl substituent at the 5-position further expands its chemical space, offering opportunities for novel molecular designs with potentially enhanced therapeutic properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.

PropertyValue
CAS Number 169759-79-9
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.32 g/mol
Appearance Typically a solid
Purity ≥99%

Synthesis via the Gewald Reaction: A Robust and Atom-Economical Approach

The most prominent and efficient method for the synthesis of 2-aminothiophenes, including this compound, is the Gewald three-component reaction .[7][8] This powerful one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[7][8] For the synthesis of our target compound, the logical precursors are 2-acetylthiophene, methyl cyanoacetate, and elemental sulfur.

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps. The initial step is a Knoevenagel condensation between the carbonyl compound (2-acetylthiophene) and the active methylene compound (methyl cyanoacetate), catalyzed by a base (e.g., morpholine or triethylamine), to form an α,β-unsaturated intermediate. This is followed by the addition of elemental sulfur to the enolate of the nitrile, leading to a sulfur-adduct. Subsequent cyclization and tautomerization afford the final 2-aminothiophene product.[7] The choice of base and solvent can significantly influence the reaction rate and yield.

Gewald Reaction Mechanism 2-Acetylthiophene 2-Acetylthiophene Knoevenagel_Condensation Knoevenagel Condensation 2-Acetylthiophene->Knoevenagel_Condensation Methyl_Cyanoacetate Methyl Cyanoacetate Methyl_Cyanoacetate->Knoevenagel_Condensation Base Base (e.g., Morpholine) Base->Knoevenagel_Condensation Unsaturated_Intermediate α,β-Unsaturated Intermediate Knoevenagel_Condensation->Unsaturated_Intermediate Sulfur_Addition Sulfur Addition Unsaturated_Intermediate->Sulfur_Addition Sulfur Elemental Sulfur (S₈) Sulfur->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Product This compound Cyclization->Product

Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established Gewald reaction methodologies.[9]

Materials:

  • 2-Acetylthiophene

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred mixture of 2-acetylthiophene (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol, slowly add morpholine (0.5 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold methanol.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Expected Yield: 70-85%

Applications in the Synthesis of Fused Heterocyclic Systems

The true synthetic utility of this compound lies in its ability to serve as a scaffold for the construction of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and kinase inhibitory properties.[10]

Synthesis of Thieno[2,3-d]pyrimidines

The ortho-disposed amino and ester functionalities on the thiophene ring are perfectly positioned for cyclization reactions with a variety of C1 and N-C synthons.

Thienopyrimidine_Synthesis Start This compound Cyclization1 Cyclization Start->Cyclization1 Cyclization2 Cyclization Start->Cyclization2 Cyclization3 Cyclization Start->Cyclization3 Reagent1 Isothiocyanates (R-NCS) Reagent1->Cyclization1 Reagent2 Formamide (HCONH₂) Reagent2->Cyclization2 Reagent3 Urea / Thiourea Reagent3->Cyclization3 Product1 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones Cyclization1->Product1 Product2 Thieno[2,3-d]pyrimidin-4-ones Cyclization2->Product2 Product3 Thieno[2,3-d]pyrimidine-2,4-diones or 2-Thioxo derivatives Cyclization3->Product3

Caption: Synthetic routes to thieno[2,3-d]pyrimidines from the title compound.

Protocol 2: Synthesis of 2-Thioxo-3-substituted-thieno[2,3-d]pyrimidin-4-ones

This protocol outlines the cyclization of this compound with isothiocyanates to form the thieno[2,3-d]pyrimidine core.[2][11]

Materials:

  • This compound

  • Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

  • Pyridine or N,N-Dimethylformamide (DMF)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Thiourea Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired isothiocyanate (1.1 equivalents) in pyridine or DMF. Heat the mixture at 80-100 °C for 2-6 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and pour it into ice-water. Collect the precipitated thiourea derivative by filtration.

  • Cyclization: Suspend the dried thiourea derivative in ethanol containing potassium hydroxide (2-3 equivalents). Reflux the mixture for 4-8 hours.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired 2-thioxo-3-substituted-thieno[2,3-d]pyrimidin-4-one.

Protocol 3: Synthesis of Thieno[2,3-d]pyrimidin-4-ones

This protocol describes the reaction with formamide to yield the unsubstituted thieno[2,3-d]pyrimidin-4-one.[12]

Materials:

  • This compound

  • Formamide

Procedure:

  • In a round-bottom flask, heat a mixture of this compound (1 equivalent) and an excess of formamide (10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 180-200 °C) for 2-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4-one.

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of strategic molecular design. Its straightforward synthesis via the robust Gewald reaction and the versatile reactivity of its functional groups make it an indispensable tool for organic chemists. The protocols detailed herein provide a practical framework for the synthesis and subsequent elaboration of this building block, opening avenues for the discovery of novel pharmaceuticals and advanced materials. The continued exploration of the reactivity of this dithienyl scaffold promises to unlock even greater potential in the years to come.

References

  • Shestakov A. S., et al. Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Eur. Chem. Bull., 2017, 6(6), 246-257.
  • Gewald, K.; Schinke, E.; Böttcher, H. Über die Umsetzung von Ketonen mit aktivierten Nitrilen und Schwefel (Gewald-Reaktion). Chem. Ber. 1966, 99, 94-100.
  • Hassan, A. A., et al.
  • Gewald reaction. In Wikipedia; 2023. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F., et al.
  • This compound. Chemical Technology Co.,LTD. [Link not available]
  • Puterová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010, (i), 209-246.
  • Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]

  • El-Kashef, H. S., et al. Synthesis of some thienopyrimidine derivatives. SciSpace. [Link]

  • Fiesselmann-type synthesis of... | Download Scientific Diagram. ResearchGate. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

  • Buchstaller, H.-P., et al. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly 2001, 132(2), 279-293.
  • Gouda, M. A., et al. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turk J Chem 2011, 35, 813-841.
  • A simple, three-component synthesis of 2-aminothiazoles using trimethylsilyl isothiocyanate. Sci-Hub. [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of "Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development who are utilizing the Gewald aminothiophene synthesis to obtain this valuable heterocyclic building block. As your virtual Senior Application Scientist, I have compiled this guide to address common challenges and frequently asked questions, grounding our troubleshooting in mechanistic understanding and established laboratory practices. Our goal is to empower you to navigate the intricacies of this multicomponent reaction, optimize your yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to provide rapid, actionable solutions to specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic perspective to ensure a fundamental understanding of the remedy.

Problem 1: The reaction mixture has turned into a dark brown or black tar, and product isolation is difficult.

Q: My reaction has become an intractable tarry mess. What is causing this, and how can I prevent it?

A: This is a frequent observation in Gewald syntheses and typically points to two primary culprits: polymerization and the formation of complex polysulfides.[1]

  • Causality:

    • Polymerization: At elevated temperatures, the highly reactive intermediates, particularly the Knoevenagel-Cope condensation product (an α,β-unsaturated nitrile), can undergo self-polymerization. 2-acetylthiophene, under strongly basic conditions, can also be prone to self-condensation reactions, further contributing to tar formation.

    • Polysulfide Formation: Elemental sulfur (S₈) reacts with the base and the carbanion intermediates to form a complex equilibrium of polysulfides.[2][3][4][5][6] These polysulfides are often highly colored and can contribute to the tarry consistency of the reaction mixture, especially if the reaction is overheated or run for an extended period.

  • Troubleshooting Protocol:

    • Temperature Control is Critical: Maintain a consistent and moderate reaction temperature. For the synthesis of this compound, a temperature range of 40-50°C is often recommended. Avoid excessive heating, as this accelerates polymerization and polysulfide decomposition.

    • Optimize Reagent Addition: Add the base (e.g., morpholine or triethylamine) slowly and in a controlled manner to the mixture of 2-acetylthiophene, methyl cyanoacetate, and sulfur. This helps to control the initial exotherm of the Knoevenagel-Cope condensation and minimizes localized high temperatures.

    • Ensure Purity of Starting Materials: Impurities in the starting materials can act as catalysts for polymerization. Use freshly distilled or high-purity 2-acetylthiophene and methyl cyanoacetate.

    • Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. Alcohols like methanol or ethanol are commonly used and generally effective.

    • Work-up Procedure: If you encounter a tarry mixture, try to dissolve the crude product in a larger volume of a suitable solvent (e.g., ethyl acetate or dichloromethane) and treat it with a decolorizing agent like activated charcoal. A subsequent filtration through a pad of celite can help remove some of the insoluble polymeric material.

Problem 2: The yield of the desired product is consistently low.

Q: I am consistently obtaining a low yield of this compound. What are the likely reasons, and how can I improve it?

A: Low yields in the Gewald synthesis can often be traced back to an inefficient initial condensation step or competing side reactions that consume the starting materials or key intermediates.

  • Causality:

    • Inefficient Knoevenagel-Cope Condensation: The first step of the Gewald reaction is a Knoevenagel-Cope condensation between 2-acetylthiophene and methyl cyanoacetate.[1][7] If this equilibrium-driven reaction does not proceed efficiently, the overall yield will be compromised.

    • Dimerization of the α,β-Unsaturated Nitrile: The intermediate formed from the Knoevenagel-Cope condensation can undergo intermolecular dimerization, a common competing side reaction that leads to a dimeric byproduct instead of the desired thiophene.

    • Sub-optimal Reaction Conditions: Incorrect stoichiometry, inappropriate base selection, or insufficient reaction time can all contribute to low yields.

  • Troubleshooting Protocol:

    • Optimize the Knoevenagel-Cope Condensation:

      • Base Selection: The choice of base is crucial. While morpholine is commonly used, for a less reactive ketone like 2-acetylthiophene, a slightly stronger base or a different catalyst might be beneficial. Consider screening bases like piperidine or triethylamine.

      • Water Removal: The condensation step produces water, which can inhibit the reaction. While not always practical in a one-pot Gewald synthesis, if you are performing a two-step procedure, using a Dean-Stark apparatus or adding a dehydrating agent during the condensation can drive the equilibrium towards the product.

    • Minimize Dimerization:

      • Temperature Control: The rate of dimerization is often highly sensitive to temperature. Running the reaction at a lower temperature may favor the intramolecular cyclization over the intermolecular dimerization.

      • Controlled Reagent Addition: Slow and controlled addition of the reagents can help to maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of dimerization.

    • Review Reaction Parameters:

      • Stoichiometry: Ensure that the molar ratios of the reactants are appropriate. Typically, a slight excess of sulfur and the nitrile component is used.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem 3: The final product is difficult to purify and contains persistent impurities.

Q: After work-up, my crude product is an oil that is difficult to crystallize, and my NMR spectrum shows the presence of unreacted starting materials and other byproducts. What are the best strategies for purification?

A: The purification of 2-aminothiophenes can be challenging due to their polarity and the potential for co-eluting impurities.

  • Causality:

    • Incomplete Reaction: The most common impurities are unreacted 2-acetylthiophene and methyl cyanoacetate.

    • Formation of Polar Byproducts: Side reactions can lead to the formation of byproducts with similar polarity to the desired product, making separation by column chromatography difficult.

    • Oiling Out During Crystallization: The presence of impurities can inhibit crystallization, causing the product to "oil out" of solution.

  • Troubleshooting Protocol:

    • Initial Work-up:

      • Aqueous Wash: After the reaction, a thorough wash with water can help to remove the base catalyst and any water-soluble byproducts. A brine wash can then help to break any emulsions and remove residual water from the organic layer.

    • Column Chromatography:

      • Solvent System Selection: Due to the polarity of the amino and ester groups, a moderately polar eluent system is typically required. A gradient elution starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity can provide good separation.

      • Stationary Phase: Silica gel is the standard stationary phase. For highly basic compounds that may streak on silica, using a stationary phase like alumina or treating the silica gel with a small amount of triethylamine in the eluent can improve separation.

    • Crystallization:

      • Solvent Selection: Finding the right solvent system is key. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for recrystallizing 2-aminothiophenes include ethanol, methanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).

      • Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a small crystal of the pure product (if available) can also induce crystallization.

      • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Gewald three-component reaction. The currently accepted mechanism involves the following key steps:[1][7][8]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (2-acetylthiophene) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The base activates elemental sulfur (S₈), which then undergoes a Michael-type addition to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by a tautomerization to form the aromatic 2-aminothiophene ring.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, standard laboratory safety practices should be followed. Additionally:

  • The reaction often produces hydrogen sulfide (H₂S) as a byproduct, which is a toxic and flammable gas with a characteristic rotten egg smell. It is crucial to perform the reaction in a well-ventilated fume hood.

  • The organic bases used (e.g., morpholine, triethylamine) are corrosive and should be handled with care.

  • Elemental sulfur is a flammable solid.

Q3: Can I use a different base for this reaction?

A3: Yes, the choice of base can be critical to the success of the reaction. While morpholine and triethylamine are commonly used, other bases such as piperidine or even solid-supported bases have been employed in Gewald syntheses. The optimal base may depend on the specific substrates and reaction conditions. It is often beneficial to screen a few different bases to optimize the yield for your specific synthesis.

Q4: My starting material, 2-acetylthiophene, has a dark color. Will this affect the reaction?

A4: 2-acetylthiophene can darken over time due to slow air oxidation and polymerization. While a slight discoloration may not significantly impact the reaction, a very dark starting material may contain impurities that can lead to increased side product formation and a more challenging purification. It is best to use freshly distilled or high-purity 2-acetylthiophene for optimal results.

Reaction Parameters and Their Impact on Side Product Formation

ParameterRecommended RangeImpact on Main ReactionPotential Side Reactions if Deviated
Temperature 40-50°CPromotes cyclizationToo High: Polymerization of intermediates, formation of tar, decomposition of product. Too Low: Slow reaction rate, incomplete conversion.
Base Morpholine, Triethylamine, PiperidineCatalyzes Knoevenagel-Cope condensation and sulfur additionToo Strong/Concentrated: Promotes self-condensation of 2-acetylthiophene. Too Weak: Inefficient Knoevenagel-Cope condensation.
Reaction Time 2-6 hours (monitor by TLC)Allows for complete conversionToo Long: Increased formation of polymeric byproducts and polysulfides. Too Short: Incomplete reaction, leaving unreacted starting materials.
Solvent Methanol, EthanolSolubilizes reactants and intermediatesInappropriate Solvent: Poor solubility of reactants, potential for precipitation of intermediates.

Visualizing the Reaction: Pathways and Pitfalls

To better understand the chemical transformations occurring, the following diagrams illustrate the intended synthetic route and the common side reactions that can divert your starting materials and intermediates.

Gewald_Synthesis cluster_reactants Starting Materials cluster_side_products Common Side Products 2-Acetylthiophene 2-Acetylthiophene Unreacted Starting Materials Unreacted Starting Materials Methyl Cyanoacetate Methyl Cyanoacetate Sulfur (S8) Sulfur (S8) Polysulfides Polysulfides Sulfur (S8)->Polysulfides + Base (High Temp.) Base Base Sulfur Adduct Sulfur Adduct Target Product Target Product Sulfur Adduct->Target Product Cyclization & Tautomerization Dimer Dimer Polymeric Byproducts Polymeric Byproducts Knoevenagel-Cope Intermediate Knoevenagel-Cope Intermediate Knoevenagel-Cope Intermediate->Sulfur Adduct + Sulfur (S8) + Base Knoevenagel-Cope Intermediate->Polymeric Byproducts Polymerization (High Temp.)

Caption: Main reaction pathway and common side reactions in the Gewald synthesis.

Experimental Protocol: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Adaptable for the Target Molecule)

This protocol, adapted from the literature for a similar Gewald synthesis, can serve as a starting point for the synthesis of this compound.[9]

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • Methyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Morpholine (or other suitable base) (1.0 eq)

  • Methanol (or other suitable solvent)

Procedure:

  • To a stirred mixture of 2-acetylthiophene (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol, slowly add morpholine over a period of 30 minutes at 35-40°C.

  • Stir the reaction mixture at 45°C for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate upon cooling. If so, collect the precipitate by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

References

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Preprint]. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Shaabani, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • El-Sayed, N. N., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 112. [Link]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. [Link]

  • JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR, 6(3). [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5691-5694. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2883. [Link]

  • ResearchGate. (2021). Access to 2‐Amino‐3‐Arylthiophenes by Base‐Catalyzed Redox Condensation Reaction Between Arylacetonitriles, Chalcones, and Elemental Sulfur. [Link]

Sources

Technical Support Center: Purification of Polar 3-Aminothiophene-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar 3-aminothiophene-2-carboxylate esters. These valuable heterocyclic compounds are pivotal intermediates in medicinal chemistry and materials science, and achieving high purity is paramount for successful downstream applications.[1][2][3] This document is structured to help you diagnose and solve common purification challenges, leveraging both fundamental chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 3-aminothiophene-2-carboxylate esters. Each entry details the problem, identifies probable causes, and provides a step-by-step protocol for resolution.

Q1: My compound is streaking badly on the silica gel TLC plate and my column chromatography yield is very low. What is happening and how can I fix it?

Probable Cause: This is a classic sign of strong, irreversible adsorption or degradation of your polar compound on the stationary phase. The free amino group on the thiophene ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4][5] This can lead to significant tailing (streaking) and, in some cases, decomposition of the product directly on the column, resulting in poor recovery.

Step-by-Step Solution:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase.

    • Protocol: Prepare your eluent (e.g., a mixture of hexane and ethyl acetate) and add 0.5-1% triethylamine (Et₃N) or a few drops of ammonia solution. Run a TLC with this modified eluent. You should observe a significant reduction in tailing and a higher Rf value.

    • Causality: The triethylamine acts as a competitive base, binding to the acidic silanol groups on the silica and preventing your aminothiophene from interacting too strongly. This allows the compound to travel more cleanly through the column.[4]

  • Switch to a Different Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel. Use neutral or basic alumina to avoid issues with acidic interactions.

    • Florisil® or C18 (Reverse-Phase): For highly polar analogues, reverse-phase chromatography using a C18-functionalized silica gel with polar mobile phases (like water/acetonitrile or water/methanol) may provide superior separation.

  • Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Pre-pack your column, load the sample quickly in a concentrated band, and begin elution immediately.

Q2: I'm trying to recrystallize my 3-aminothiophene-2-carboxylate ester, but it keeps "oiling out" instead of forming crystals. What should I do?

Probable Cause: "Oiling out" occurs when the crude solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] It can also be caused by the presence of significant impurities that depress the melting point of the mixture.

Step-by-Step Solution:

  • Re-dissolve and Add More Solvent: If an oil forms upon cooling, reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool much more slowly.[1]

  • Slow Cooling is Crucial: Rapid cooling favors precipitation over crystallization. After dissolving your compound in the minimum amount of boiling solvent, cover the flask and allow it to cool to room temperature undisturbed over several hours. Then, transfer it to an ice bath to maximize crystal formation.[6]

  • Induce Crystallization: If no crystals form after slow cooling, try the following:

    • Scratch Method: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.[1]

  • Change the Solvent System: The initial solvent choice may be poor. The ideal solvent should dissolve the compound when hot but not when cold.[1] Consider using a two-solvent system.

    • Protocol: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[7]

Table 1: Troubleshooting Summary
Problem Primary Cause(s) Recommended Actions
Streaking/Low Yield on Silica Column Strong interaction with acidic silica gel; Compound degradation.1. Add 1% triethylamine to the eluent.2. Switch to neutral alumina or C18 silica.[4]
"Oiling Out" During Recrystallization Solution is too concentrated; Cooling is too rapid; Impurities present.1. Reheat, add more solvent, and cool slowly.2. Use a different solvent or a two-solvent system.[1]
Poor Separation from Impurities Incorrect solvent polarity; Column overloaded.1. Optimize the eluent system using TLC for a target Rf of 0.2-0.4.[4]2. Use a gradient elution.3. Ensure the sample load is <5% of the stationary phase weight.
No Crystals Form Solution is too dilute; Nucleation is inhibited.1. Boil off some solvent to concentrate the solution.2. Scratch the flask or add a seed crystal.[1]

Purification Workflow & Logic

The choice between chromatography and recrystallization depends on the nature of the impurities and the scale of the reaction. The following diagram outlines a general decision-making workflow.

G start Crude Product (3-Aminothiophene-2-carboxylate) check_state Is the crude product a solid? start->check_state check_purity TLC Analysis: Are impurities significantly different in polarity? check_state->check_purity Yes liquid_extraction Aqueous Workup / Liquid-Liquid Extraction check_state->liquid_extraction No (Oily/Liquid) recrystallization Attempt Recrystallization check_purity->recrystallization Yes column Perform Column Chromatography check_purity->column No (Close spots/Streaking) purity_check_final Assess Purity (TLC, NMR, LC-MS) recrystallization->purity_check_final column->purity_check_final liquid_extraction->column pure_product Pure Product purity_check_final->pure_product Purity >95% repurify Re-purify if necessary purity_check_final->repurify Purity <95% repurify->column

Caption: General purification strategy for 3-aminothiophene-2-carboxylate esters.

Frequently Asked Questions (FAQs)

Q: What are the best solvent systems for column chromatography of these compounds?

A: The optimal solvent system must be determined empirically using Thin-Layer Chromatography (TLC).[4] The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4 for good separation.[4] However, good starting points are binary mixtures of a nonpolar and a polar solvent.

Table 2: Recommended Starting Solvent Systems for Column Chromatography
Solvent System (v/v) Polarity Comments
Hexane / Ethyl Acetate (9:1 to 1:1) Low to MediumThe standard system for many organic compounds. A good first choice.[8]
Hexane / Dichloromethane (1:1) Low to MediumOffers different selectivity compared to ethyl acetate.
Dichloromethane / Methanol (99:1 to 95:5) Medium to HighExcellent for more polar thiophene derivatives. Be cautious, as methanol can dissolve silica gel at concentrations >10%.[8]
Hexane / Diethyl Ether (4:1 to 1:1) Low to MediumEther is less polar than ethyl acetate; useful for separating less polar impurities.[8]
Remember to add 0.5-1% triethylamine to your chosen eluent to prevent streaking.

Q: Which solvents are best for recrystallizing 3-aminothiophene-2-carboxylate esters?

A: The key is finding a solvent that provides a large solubility differential between hot and cold conditions.[1] Given the polarity of these molecules, alcohols and ester solvents are often good candidates.

Table 3: Recommended Solvents for Recrystallization
Solvent/System Type Comments
Ethanol or Methanol Single SolventOften effective. The compound should be sparingly soluble at room temperature but dissolve upon heating.[7][9]
Isopropanol Single SolventLess volatile than ethanol/methanol, can allow for slower crystal growth.
Ethyl Acetate / Hexane Two-SolventA versatile system. Dissolve in hot ethyl acetate, then add hot hexane until cloudy.[7]
Toluene Single SolventGood for compounds with aromatic character. Can lead to well-formed crystals.
Water Single SolventOnly for very polar derivatives or salts. Most esters will have low water solubility.[7][10]

Q: My aminothiophene appears to be darkening or decomposing over time. What are the proper storage conditions?

A: 3-aminothiophenes can be sensitive to air, light, and acid. The amino group is susceptible to oxidation, which often results in discoloration (e.g., turning from off-white to brown).[11] For long-term stability:

  • Store under an inert atmosphere: Keep the vial under nitrogen or argon.

  • Keep it cold and dry: Store in a refrigerator or freezer in a tightly sealed container.[10]

  • Protect from light: Use an amber vial or store the vial in a dark place.

Q: What are the common impurities I should expect from a Gewald synthesis of these compounds?

A: The Gewald reaction is a multi-component reaction that can generate several byproducts.[12][13] Common impurities include:

  • Unreacted Starting Materials: Such as the starting ketone/aldehyde or the active methylene nitrile.

  • Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile formed in the first step of the reaction may persist if the cyclization is incomplete.[13]

  • Elemental Sulfur: Can often be removed by filtration of a solution of the crude product through a small plug of silica or by recrystallization.

  • Polymeric Byproducts: Dark, tarry materials can form, especially if the reaction temperature is too high. These are typically non-polar and can be separated by chromatography.

The following diagram illustrates a troubleshooting process for poor separation during column chromatography.

G start Problem: Poor Separation in Column Chromatography check_rf Are Rf values of spots on TLC very close (<0.1)? start->check_rf check_streaking Is the main spot streaking? check_rf->check_streaking No change_solvent Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) to alter selectivity. check_rf->change_solvent Yes add_base Add 1% Triethylamine to the eluent. check_streaking->add_base Yes check_loading Was the column overloaded? (>5% w/w sample to silica) check_streaking->check_loading No success Improved Separation change_solvent->success gradient Use a shallow Gradient Elution. gradient->success change_adsorbent Switch to Neutral Alumina or Reverse Phase (C18). add_base->change_adsorbent change_adsorbent->success check_loading->gradient No reduce_load Reduce sample load and rerun. check_loading->reduce_load Yes reduce_load->success

Caption: Troubleshooting logic for poor column chromatography separation.

References
  • Benchchem. (n.d.). Purifying Aminothiophene Esters: A Detailed Guide to Recrystallization.
  • Guidechem. (n.d.). Methyl 3-aminothiophene-2-carboxylate 22288-78-4 wiki.
  • ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Hexanoylthiophene by Column Chromatography.
  • CymitQuimica. (n.d.). CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate.
  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • VSNCHEM. (n.d.). 3-AMINOTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER.
  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester, Department of Chemistry website.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester, Department of Chemistry website.
  • MIT OpenCourseWare. (2010).
  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Sigma-Aldrich. (n.d.). 3-Aminothiophene-2-carboxamide 97 147123-47-5.
  • ECHEMI. (n.d.). preparation of 3-aminothiophene.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2016). How to purify esterefication product?.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wikipedia. (n.d.). Gewald reaction.

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Technical Support Center: Troubleshooting Low Conversion Rates in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their thiophene synthesis protocols. Here, we move beyond simple procedural lists to delve into the causality behind common experimental pitfalls, offering field-proven insights to enhance your synthetic outcomes.

Introduction: Understanding the Subtleties of Thiophene Synthesis

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] While numerous methods exist for their synthesis, achieving high yields can be elusive due to the nuanced interplay of reagents, reaction conditions, and substrate reactivity.[2][3] This guide provides a structured approach to troubleshooting low conversion rates in some of the most common thiophene syntheses, grounding our advice in established chemical principles.

Section 1: The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4][5] Its operational simplicity can sometimes mask underlying complexities that lead to diminished yields.

Frequently Asked Questions (FAQs) - Gewald Synthesis

Q1: My Gewald reaction has a low yield or has failed completely. What are the most likely causes?

Low conversion in a Gewald synthesis typically points to one of three critical stages: the initial Knoevenagel-Cope condensation, the reactivity of the elemental sulfur, or issues with the starting materials themselves.[4]

Q2: How can I diagnose and troubleshoot an inefficient Knoevenagel-Cope condensation?

The base-catalyzed condensation between the carbonyl compound and the active methylene nitrile is the first crucial step.[4]

  • Causality: The base's role is to deprotonate the active methylene compound, forming a nucleophile that attacks the carbonyl carbon. If this step is slow or incomplete, the entire sequence is hampered.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Consider screening common bases like morpholine, piperidine, or triethylamine.[4] L-proline has also been shown to be an effective catalyst under mild conditions.[6]

    • Water Removal: This condensation produces water, which can inhibit the reaction. If you suspect this is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

Q3: I suspect the elemental sulfur is not reacting efficiently. How can I improve this step?

The dissolution and activation of elemental sulfur are key to its incorporation into the thiophene ring.

  • Causality: Elemental sulfur exists as a stable S8 crown, which must be opened to form reactive polysulfide intermediates. This process is influenced by both solvent and temperature.

  • Troubleshooting Steps:

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[4][6]

    • Temperature Optimization: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity.[4][6] However, be cautious, as excessive heat can promote side reactions.[7][8]

Q4: Could steric hindrance in my starting materials be the problem?

Yes, sterically hindered ketones can significantly slow down the initial condensation step.

  • Causality: Large substituents near the carbonyl group can physically block the approach of the nucleophilic active methylene compound.

  • Troubleshooting Steps:

    • Two-Step Protocol: For challenging substrates, consider a two-step approach. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and base.[4]

    • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and dramatically reduce reaction times, particularly for sterically hindered substrates.[4]

Experimental Protocol: Optimization of Gewald Synthesis

This protocol provides a general framework for optimizing your Gewald reaction.

  • Reagent Purity Check: Ensure all starting materials (carbonyl compound, active methylene nitrile, and elemental sulfur) are of high purity and dry.

  • Reaction Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound) and the chosen base (e.g., morpholine, 10-20 mol%).

  • Temperature Control: Stir the reaction at a controlled temperature, starting at room temperature and gradually increasing to 40-50 °C if necessary.[7]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture, and pour it into ice-cold water. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Logic for Gewald Synthesis

Gewald_Troubleshooting start Low Yield in Gewald Synthesis check_reagents Check Starting Material Purity & Stoichiometry start->check_reagents check_condensation Investigate Knoevenagel-Cope Condensation start->check_condensation check_sulfur Assess Sulfur Reactivity start->check_sulfur check_sterics Consider Steric Hindrance start->check_sterics solution_reagents Purify/Dry Reagents Verify Stoichiometry check_reagents->solution_reagents solution_base Screen Different Bases (Morpholine, Piperidine, L-Proline) check_condensation->solution_base solution_water Remove Water (Dean-Stark/Dehydrating Agent) check_condensation->solution_water solution_solvent Optimize Solvent (Ethanol, Methanol, DMF) check_sulfur->solution_solvent solution_temp Optimize Temperature (40-60°C) check_sulfur->solution_temp solution_twostep Adopt a Two-Step Protocol check_sterics->solution_twostep solution_microwave Utilize Microwave Synthesis check_sterics->solution_microwave

Caption: Troubleshooting flowchart for low yields in Gewald synthesis.

Section 2: The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for preparing thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent.[9][10] Despite its utility, achieving high conversion rates can be challenging, often due to the choice of sulfurizing agent and competing side reactions.[11][12]

Frequently Asked Questions (FAQs) - Paal-Knorr Synthesis

Q1: My Paal-Knorr reaction is giving a low yield of the thiophene. What's the primary issue?

The most common culprits are the choice and reactivity of the sulfurizing agent and the formation of a furan byproduct.[2][3]

Q2: I'm using phosphorus pentasulfide (P4S10) and getting a mixture of products, including the furan. How can I improve selectivity for the thiophene?

  • Causality: Phosphorus pentasulfide is a potent dehydrating agent in addition to being a sulfur source.[13] This can lead to the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl to form a furan, which is a significant competing pathway.[3][14]

  • Troubleshooting Steps:

    • Switch to Lawesson's Reagent: Lawesson's reagent is a milder and more effective sulfurizing agent that often gives higher yields of the thiophene with fewer furan byproducts.[9][12]

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the furan byproduct.[14] High temperatures tend to favor the dehydration pathway to the furan.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal time. Prolonged reaction times, especially at elevated temperatures, can increase byproduct formation.[14]

Q3: Can the reaction mechanism give clues for optimization?

Yes. The mechanism is thought to involve the initial thionation of one or both carbonyls, followed by cyclization and dehydration.[12]

  • Causality: Ensuring the thionation step is efficient is key. This is directly related to the effectiveness of the sulfurizing agent.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture can react with and deactivate the sulfurizing agents, particularly P4S10. Ensure your solvent and glassware are thoroughly dry.

    • Proper Stoichiometry: An excess of the sulfurizing agent is often used to drive the reaction to completion.[11]

Comparative Data for Paal-Knorr Sulfurizing Agents
Sulfurizing AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentasulfide (P₄S₁₀) Toluene or xylene, refluxReadily available, inexpensiveStrong dehydrator, often leads to furan byproducts, can be difficult to handle.[10][12]
Lawesson's Reagent Toluene or THF, refluxMilder, higher selectivity for thiophenes, better solubility in organic solvents.[9][12]More expensive than P₄S₁₀.
Hydrogen Sulfide (H₂S) / HCl Gas passed through solutionCan be efficientToxic gas, requires specialized handling and equipment.[15]
Logical Workflow for Paal-Knorr Troubleshooting

PaalKnorr_Troubleshooting start Low Thiophene Yield (High Furan Byproduct) check_reagent Using P₄S₁₀? start->check_reagent switch_reagent Switch to Lawesson's Reagent check_reagent->switch_reagent Yes optimize_temp Optimize Temperature check_reagent->optimize_temp No switch_reagent->optimize_temp lower_temp Lower Reaction Temperature optimize_temp->lower_temp Temp Too High? optimize_time Optimize Reaction Time optimize_temp->optimize_time No lower_temp->optimize_time shorten_time Shorten Reaction Time (Monitor by TLC) optimize_time->shorten_time Time Too Long?

Caption: Decision-making workflow for troubleshooting Paal-Knorr synthesis.

Section 3: Fiesselmann and Hinsberg Syntheses

These methods offer routes to more complex, substituted thiophenes.

Fiesselmann Thiophene Synthesis

This synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of thioglycolic acid esters with α,β-acetylenic esters.[16][17]

FAQ: My Fiesselmann synthesis is not working. What are the critical parameters?

  • Causality: The Fiesselmann synthesis relies on a sequence of base-catalyzed 1,4-conjugate additions. The choice and stoichiometry of the base are paramount.[2][3]

  • Troubleshooting:

    • Base: A strong enough base (e.g., sodium ethoxide) is required to deprotonate the thioglycolic acid ester to initiate the first Michael addition. Ensure the base is fresh and anhydrous.[18]

    • Reaction Sequence: The mechanism involves two consecutive additions followed by a cyclization (Dieckmann-type condensation).[16] Ensure temperatures are controlled to prevent side reactions.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[2][19]

FAQ: I'm getting low yields in my Hinsberg synthesis. What should I look into?

  • Causality: This reaction proceeds through two consecutive aldol-type condensations.[13] The efficiency of these steps is highly dependent on the base and the reactivity of the dicarbonyl compound.

  • Troubleshooting:

    • Base: A strong base like sodium ethoxide is typically used. The concentration and purity of the base are critical.

    • Work-up: The initial product is often an ester-acid which is then hydrolyzed to the diacid.[2] Incomplete hydrolysis during work-up can lead to perceived low yields of the final desired product.

Section 4: General Troubleshooting and Purification

Q: Could impurities in my starting materials or solvents be affecting my yield?

Absolutely. Purity is paramount.

  • Starting Materials: Commercially available starting materials can contain inhibitors or byproducts from their synthesis that may interfere with your reaction. Purification of starting materials (e.g., distillation of liquids, recrystallization of solids) is a crucial first step in troubleshooting.[20][21]

  • Solvents: The presence of water in anhydrous reactions is a common cause of failure. Ensure solvents are properly dried before use. The choice of solvent can also impact reagent solubility and reaction rates.[22][23]

Q: I have my crude product, but I'm losing a lot during purification. What are the best practices for thiophene purification?

Thiophenes can be sensitive, and purification requires care.

  • Distillation: For liquid thiophenes, vacuum distillation is often effective for separating them from non-volatile impurities.[21] However, be mindful of their boiling points, which are often similar to analogous benzene compounds.[24]

  • Column Chromatography: This is a versatile method for purifying both liquid and solid thiophenes. Careful selection of the solvent system is key to achieving good separation.

  • Recrystallization: For solid thiophenes, recrystallization is a powerful purification technique.

  • Dealing with Sulfur Impurities: Crude thiophene can sometimes be contaminated with foul-smelling sulfur compounds like mercaptans.[20] These can often be removed by washing with a dilute base, or in more persistent cases, by selective oxidation followed by distillation.[25]

Conclusion

Troubleshooting low conversion rates in thiophene synthesis requires a systematic and mechanistically informed approach. By understanding the key steps and potential pitfalls of each synthetic method, researchers can effectively diagnose issues related to reagents, reaction conditions, and substrate limitations. This guide serves as a starting point for optimizing your experimental outcomes and achieving higher yields in your synthesis of these vital heterocyclic compounds.

References
  • Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces. (n.d.). PubMed.
  • Catalyst deactivation during thiophene HDS: The role of structural sulfur. (2000). ResearchGate.
  • Process for the purification of thiophene. (1956). Google Patents.
  • Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal.
  • Preparation and Properties of Thiophene. (n.d.).
  • Overcoming competing elimination reactions in thiophene compound synthesis. (n.d.). Benchchem.
  • Gewald aminothiophene synthesis. (n.d.). ResearchGate.
  • Purification method of thiophene. (n.d.). Google Patents.
  • Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. (2021). ResearchGate.
  • Technical Support Center: Purification of 2-Thiophenemethanol. (n.d.). Benchchem.
  • Thiophene. (n.d.). Wikipedia.
  • Solvent effects on proton chemical shifts in thiophenes. (1966).
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
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  • Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar.
  • Thiophene as an Organic Solvent: Properties and Industrial Uses. (n.d.).
  • Synthesis, properties and biological activity of thiophene: A review. (2011). ResearchGate.
  • Describe how to synthesize furan, thiophene, and pyrrole using the Paal-Knorr method. (n.d.). Filo.
  • Fiesselmann thiophene synthesis. (n.d.). Filo.
  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal.
  • PART #1 Thiophene Synthesis by Hinsberg synthesis, by using CS2 and Gewald synthesis with mechanism. (2024). YouTube.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Synthesis of Furan and Thiophene. (n.d.).
  • Hinsberg thiophene synthesis,Mr.Pappu Bhowmick. (2023). YouTube.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). NIH.

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Optimizing reaction conditions for the synthesis of 5-aryl-3-aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 5-aryl-3-aminothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this important heterocyclic scaffold, primarily focusing on the Gewald multicomponent reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 5-aryl-3-aminothiophenes.

Q1: What is the most prevalent and efficient method for synthesizing 5-aryl-3-aminothiophenes?

The most direct and widely adopted method is the Gewald three-component reaction . This one-pot synthesis is valued for its operational simplicity and atom economy.[1] It involves the condensation of an aryl-substituted aldehyde or ketone, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3] Many modifications to the classical Gewald reaction have been developed to improve yields and accommodate a wider range of substrates, including the use of microwave irradiation and various catalytic systems.[2][4]

Q2: What is the generally accepted mechanism for the Gewald reaction?

While the exact sequence can be influenced by specific reactants and conditions, the mechanism is understood to proceed through three key stages.[5][6]

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the aryl carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex, but it is thought to involve the formation of a polysulfide intermediate.[6]

  • Cyclization & Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 3-aminothiophene product.[1][7]

Below is a diagram illustrating the generally accepted reaction pathway.

Gewald_Mechanism cluster_reactants Starting Materials cluster_products Reaction Pathway A Aryl Ketone/Aldehyde C Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) A->C Knoevenagel Condensation + Base B Active Methylene Nitrile B->C Knoevenagel Condensation + Base S Sulfur (S8) D Sulfur Adduct S->D Sulfur Addition Base Base (e.g., Morpholine) C->D Sulfur Addition E Cyclized Intermediate D->E Intramolecular Cyclization F 5-Aryl-3-aminothiophene E->F Tautomerization

Caption: Generalized mechanism of the Gewald reaction.

Q3: Which experimental parameters are most critical to control for a successful synthesis?

Optimizing the Gewald reaction hinges on the careful control of several key parameters:

  • Choice of Base/Catalyst: The base is crucial for the initial condensation step.[5] While stoichiometric amounts of amines like morpholine, piperidine, or triethylamine are traditionally used, recent methods have shown that truly catalytic amounts (10-20 mol%) of certain systems, like piperidinium borate, can be highly effective.[8][9]

  • Solvent: The solvent influences the solubility of elemental sulfur and can affect reaction rates. Polar solvents such as ethanol, methanol, and DMF are commonly used and generally improve the solubility and reactivity of sulfur.[3][5][10]

  • Temperature: Reaction temperature is a double-edged sword. While heating (typically 40-60 °C) can increase the rate of reaction and improve sulfur's reactivity, excessive heat can promote polymerization and the formation of tarry byproducts.[5][11]

  • Stoichiometry: Precise control over the molar ratios of the three components is essential for minimizing side products and unreacted starting materials. A slight excess of sulfur is often used.[5]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired 5-aryl-3-aminothiophene. What are the likely causes and how can I fix this?

A: Low yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Possible Cause 1: Inefficient Knoevenagel-Cope Condensation The initial condensation is the foundation of the reaction. If this step is slow or incomplete, the overall yield will suffer.

  • Expert Insight: The condensation step generates water, which can inhibit the reaction equilibrium. For less reactive aryl ketones, this can be a significant barrier.

  • Solutions:

    • Base Selection: If using a weak base like triethylamine with a deactivated ketone, consider switching to a stronger secondary amine like piperidine or morpholine.[5] These are often more effective catalysts for this step.

    • Water Removal: For particularly stubborn substrates, consider using a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium towards the condensed product.[5]

    • Two-Step Procedure: For sterically hindered or electronically deactivated ketones, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react it with sulfur and a base.[9]

Possible Cause 2: Poor Sulfur Solubility or Reactivity Elemental sulfur (S₈) can be difficult to dissolve and activate.

  • Expert Insight: The rate of sulfur's involvement is often the rate-limiting step after the initial condensation. Finely powdered sulfur is recommended for better dispersion.[3]

  • Solutions:

    • Solvent Choice: Ensure you are using a suitable polar solvent. Ethanol often provides a good balance of sulfur solubility and reactant compatibility.[10] For highly nonpolar substrates, DMF can be an alternative.

    • Temperature Control: Gently heating the reaction mixture to 40-50 °C can significantly improve the rate of sulfur addition.[5] Monitor the reaction closely by TLC to avoid overheating, which can lead to side reactions.

Possible Cause 3: Sub-optimal Catalyst Loading or Activity The amount and type of catalyst can dramatically influence the reaction rate.

  • Expert Insight: While many literature procedures use stoichiometric amounts of an amine base, this is often unnecessary and can complicate purification. Catalytic approaches are more efficient.

  • Solutions:

    • Catalyst Screening: If standard conditions fail, screen different bases. Recent studies show that conjugate acid-base pair catalysts, such as piperidinium borate, can be highly effective at low loadings (e.g., 20 mol%).[8]

    • Loading Optimization: Perform a catalyst loading study. For a model reaction, testing 10, 15, and 20 mol% can quickly identify the optimal amount, balancing reaction time and yield.[8]

Troubleshooting_LowYield Start Problem: Low Product Yield Q1 Is the Knoevenagel intermediate (α,β-unsaturated nitrile) forming (check by TLC)? Start->Q1 Sol1 Inefficient Condensation Q1->Sol1 No Sol2 Slow Sulfur Addition or Cyclization Q1->Sol2 Yes Action1a Use stronger base (e.g., Piperidine) Sol1->Action1a Action1b Remove water (Dean-Stark) Sol1->Action1b Action1c Consider two-step procedure Sol1->Action1c Action2a Increase temperature (40-60 °C) Sol2->Action2a Action2b Change to more polar solvent (EtOH, DMF) Sol2->Action2b Action2c Optimize catalyst (loading/type) Sol2->Action2c

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant Side Product Formation

Q: My reaction is producing significant impurities, particularly a dark, tarry substance or a byproduct with a high molecular weight. What is happening?

A: Side reactions are common in the Gewald synthesis, especially under forcing conditions. Identifying the nature of the impurity is the first step to mitigation.

Possible Cause 1: Dimerization of the α,β-Unsaturated Nitrile The Knoevenagel-Cope intermediate can undergo self-condensation (a Michael addition followed by a Thorpe-Ziegler cyclization) to form a dimeric cyclohexadiene byproduct.[11][12]

  • Expert Insight: This side reaction is highly sensitive to temperature and reactant concentration. It competes directly with the desired intramolecular cyclization.

  • Solutions:

    • Temperature Optimization: Carefully screen the reaction temperature. Dimer formation is often accelerated at higher temperatures than the desired cyclization. Running the reaction at the lowest effective temperature is crucial.[11]

    • Controlled Addition: Instead of a one-pot dump, try the slow, controlled addition of the reagents. This can maintain a low instantaneous concentration of the intermediate, favoring the intramolecular pathway over intermolecular dimerization.[11]

Possible Cause 2: Polymerization and Polysulfide Formation At elevated temperatures, the starting materials or intermediates can polymerize. Reaction with sulfur can also lead to complex polysulfides.[11]

  • Expert Insight: This is the primary cause of dark brown or black tarry reaction mixtures, which severely complicate product isolation.

  • Solutions:

    • Strict Temperature Control: Avoid exceeding 60 °C unless substrate reactivity absolutely requires it. Careful monitoring is essential.

    • Purity of Starting Materials: Ensure the purity of your aryl ketone/aldehyde and active methylene nitrile. Impurities can sometimes initiate or catalyze polymerization.[11]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.

Problem 3: Difficulty in Product Isolation and Purification

Q: I've confirmed product formation by TLC/LC-MS, but I'm struggling to isolate a pure, solid product. What purification strategies are recommended?

A: 3-Aminothiophenes can be challenging to purify due to their basicity and potential for instability.

Possible Cause 1: Product is an Oil or Low-Melting Solid Not all 5-aryl-3-aminothiophenes are high-melting, crystalline solids. They may precipitate as oils or waxes.

  • Expert Insight: The free amine group can interfere with crystallization. Converting it to a more stable, crystalline derivative can be a useful strategy for both purification and characterization.

  • Solutions:

    • Recrystallization Screening: Systematically screen solvents for recrystallization. Start with a polar solvent like ethanol or isopropanol, and if that fails, try solvent/anti-solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is the next step. Use a solvent system with a small amount of a basic modifier to prevent streaking.

      • Recommended Eluent: Start with a hexane/ethyl acetate gradient. Add 0.5-1% triethylamine to the eluent mixture to deactivate the silica and ensure sharp, symmetrical peaks for the basic amine product.

    • Derivative Formation: For characterization or if the free amine is unstable, consider converting a small sample to its acetamide derivative.[13] These are often highly crystalline and easier to handle.

Possible Cause 2: Product Instability The free amine on the thiophene ring can be susceptible to oxidation, especially if the 5-position is unsubstituted, leading to discoloration and degradation over time.[13][14]

  • Expert Insight: The free amines of some heterocyclic compounds can be unstable towards oxidation and polymerization.[14] Working quickly and under appropriate conditions is important.

  • Solutions:

    • Antioxidants: During workup, especially if heating is required to remove solvents, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent degradation.[14]

    • Acidic Wash/Extraction: During the aqueous workup, you can perform an acid-base extraction. Extract the product into a dilute aqueous acid solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities, and then re-basify the aqueous layer and extract the pure product back into an organic solvent.

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (0-4 °C) to maximize its shelf life.

Section 3: Optimized General Protocol

This section provides a robust, step-by-step starting protocol for the synthesis of a model 5-aryl-3-aminothiophene. It should be used as a baseline for further optimization.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Characterization A1 Combine aryl ketone (10 mmol), active nitrile (10 mmol), and elemental sulfur (12 mmol) in a round-bottom flask. A2 Add solvent (e.g., Ethanol, 20-30 mL) and magnetic stir bar. A1->A2 A3 Add base catalyst (e.g., Morpholine, 2 mmol, 20 mol%). A2->A3 B1 Stir mixture at room temperature or heat to 40-50 °C. A3->B1 B2 Monitor progress by TLC (e.g., every 30-60 min). B1->B2 C1 Once complete, cool to room temp. and concentrate under reduced pressure. B2->C1 C2 Partition residue between Ethyl Acetate and Water. C1->C2 C3 Separate layers, wash organic phase with brine, dry over Na2SO4. C2->C3 C4 Filter and evaporate solvent to obtain crude product. C3->C4 D1 Purify by recrystallization (e.g., from Ethanol). C4->D1 D2 Alternatively, purify by column chromatography. C4->D2 D3 Characterize pure product (NMR, MS, IR). D1->D3 D2->D3

Caption: General experimental workflow for Gewald synthesis.

Materials & Reagents:

  • Aryl Aldehyde or Ketone (e.g., Acetophenone): 10 mmol, 1.0 eq.

  • Active Methylene Nitrile (e.g., Malononitrile): 10 mmol, 1.0 eq.

  • Elemental Sulfur (powdered): 12 mmol, 1.2 eq.

  • Base Catalyst (e.g., Morpholine): 2 mmol, 0.2 eq.

  • Solvent (e.g., Ethanol): 20-30 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl ketone (10 mmol), active methylene nitrile (10 mmol), and elemental sulfur (12 mmol).[5]

  • Add ethanol (20-30 mL) to the flask.

  • Add the base catalyst (e.g., morpholine, 2 mmol) to the suspension.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C using an oil bath.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 50 mL) and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).[1]

This protocol serves as a validated starting point. For any given substrate, optimization of the base, solvent, and temperature may be required to achieve the highest possible yield and purity.

References

  • Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. Benchchem.
  • Common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
  • Reaction optimization studies of the modified Gewald reaction.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Optimization of reaction conditions in the presence of catalytic amount of base.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Gewald reaction. Wikipedia.
  • Gewald Reaction. Organic Chemistry Portal.
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC - NIH.
  • Gewald Reaction. J&K Scientific LLC.
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Semantic Scholar.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Proposed mechanism for the Gewald condensation reaction.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
  • prepar

Sources

Identifying byproducts in the synthesis of "Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate" by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Byproduct Identification in Amine-Thiophene Synthesis

Introduction: Navigating the Synthesis of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

The synthesis of polysubstituted 2-aminothiophenes, such as this compound, is a cornerstone in the development of novel pharmaceutical agents and functional materials.[1] The most common and efficient route to this class of molecules is the Gewald three-component reaction.[2][3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[3]

While elegant, the Gewald reaction is not without its complexities. A number of competing side reactions can occur, leading to a mixture of byproducts that can complicate purification and reduce yields.[4] This guide serves as a technical resource for researchers utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor this reaction, identify potential byproducts, and troubleshoot common analytical challenges.

Section 1: Frequently Asked Questions - The Chemistry

This section addresses common questions regarding the synthesis itself, providing the chemical context necessary for effective byproduct analysis.

Q1: What is the specific reaction pathway for synthesizing this compound?

A: The synthesis proceeds via the Gewald reaction. The key components are:

  • Ketone: 2-acetylthiophene, which provides the "5-(thien-2-yl)" substituent.

  • Active Methylene Nitrile: Methyl cyanoacetate, which forms the aminocarboxylate thiophene backbone.

  • Sulfur Source: Elemental sulfur (S₈).

  • Catalyst: A mild base, such as morpholine or triethylamine, is used to facilitate the initial condensation step.[5]

The reaction begins with a base-catalyzed Knoevenagel-Cope condensation between 2-acetylthiophene and methyl cyanoacetate.[6] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[6][7]

Q2: My reaction mixture has turned into a dark brown, tarry substance. What is the likely cause and is it salvageable?

A: This is a common issue in Gewald syntheses and typically indicates polymerization or the formation of complex polysulfides.[4] It is primarily caused by excessively high reaction temperatures. While difficult, it may be possible to extract some desired product, but yields will be significantly compromised.

Preventative Measures:

  • Strict Temperature Control: Maintain the recommended reaction temperature without overheating.

  • Purity of Reagents: Ensure starting materials are pure, as impurities can catalyze polymerization.[4]

  • Controlled Reagent Addition: Slow, controlled addition of the base can sometimes mitigate side reactions.

Q3: My LC-MS data shows a significant peak with an m/z value that appears to be a dimer. Is this expected?

A: Yes, dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product) is a well-documented and common competing side reaction in the Gewald synthesis.[4][8] This occurs when one molecule of the intermediate acts as a Michael acceptor for another, followed by cyclization. Its formation is highly sensitive to reaction conditions, especially temperature.[4]

Visualizing the Main Reaction Pathway

The following diagram illustrates the key steps in the Gewald synthesis of the target compound.

Gewald Reaction Pathway R1 2-Acetylthiophene Int Int R1->Int R2 Methyl Cyanoacetate R2->Int R3 Sulfur (S8) Prod Methyl 3-amino-5-(thien-2-yl) thiophene-2-carboxylate R3->Prod Cyclization Base Base (e.g., Morpholine) Base->Int Condensation Int->Prod

Caption: The Gewald reaction pathway for the target molecule.

Section 2: Byproduct Identification Guide

Effective troubleshooting begins with knowing what to look for. The table below summarizes the most probable byproducts, their expected protonated mass ([M+H]⁺) in positive-ion ESI, and their origin.

Compound NameStructureFormulaMWExpected [M+H]⁺Origin / Rationale
Target Product This compoundC₁₀H₉NO₂S₂239.32240.0Desired final product.
2-AcetylthiopheneStarting MaterialC₆H₆OS126.18127.0Unreacted starting material.
Methyl CyanoacetateStarting MaterialC₄H₅NO₂99.09100.0Unreacted starting material.
Knoevenagel IntermediateMethyl 2-cyano-3-(thien-2-yl)but-2-enoateC₁₀H₉NO₂S207.25208.0Key intermediate; its presence indicates incomplete cyclization.[6]
Dimer of IntermediateDimerized Knoevenagel ProductC₂₀H₁₈N₂O₄S₂414.50415.0Common side-product from self-condensation of the intermediate.[4][8]
Hydrolyzed Product3-Amino-5-(thien-2-yl)thiophene-2-carboxylic acidC₉H₇NO₂S₂225.29226.0*Hydrolysis of the methyl ester during reaction or aqueous workup. (More likely seen as [M-H]⁻ at m/z 224.0 in negative mode)
Visualizing Byproduct Formation

This diagram shows how side reactions diverge from the main synthetic pathway.

Byproduct Formation Reactants Starting Materials (Ketone + Nitrile) Intermediate Knoevenagel-Cope Intermediate Reactants->Intermediate Base Product Desired Product Intermediate->Product + Sulfur (S8) (Desired Path) Dimer Dimer Byproduct Intermediate->Dimer Self-Condensation (Side Reaction) Polymer Polymers / Tar Intermediate->Polymer High Temperature (Side Reaction)

Caption: Divergent pathways leading to common byproducts.

Section 3: LC-MS Troubleshooting Guide

This Q&A section is designed to help you diagnose and resolve common issues encountered during the LC-MS analysis of your reaction mixture.

Chromatography Issues

Q4: My peaks are broad, split, or tailing. What are the likely causes and solutions?

A: Poor peak shape is often a result of secondary chemical interactions on your column or issues with your mobile phase.

  • Cause 1: Silanol Interactions: The free amino group on your target molecule can interact with free silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Use a mobile phase with a low concentration of an acidic modifier like formic acid (0.1%). For better control, use a volatile buffer system like 10 mM ammonium formate adjusted to an acidic pH with formic acid.[9][10] This protonates the amine (improving retention in reversed-phase) and suppresses the ionization of silanol groups.

  • Cause 2: Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than your initial mobile phase (e.g., pure methanol into a 95% water phase) can cause peak distortion.[9]

    • Solution: Dilute your sample in a solvent that is as close as possible in composition to the starting mobile phase conditions.[9]

  • Cause 3: Column Contamination: Tarry materials or precipitated salts can clog the column frit or contaminate the stationary phase.

    • Solution: Always filter your samples before injection.[9] If contamination is suspected, flush the column according to the manufacturer's instructions. Regularly replacing the guard column is also recommended.[9]

Q5: My retention times are drifting from one run to the next. How do I fix this?

A: Retention time instability points to a lack of equilibrium or physical instability in the LC system.[11]

  • Cause 1: Insufficient Column Equilibration: If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift.

    • Solution: Ensure your gradient method includes an equilibration period of at least 5-10 column volumes after the gradient returns to starting conditions.[12]

  • Cause 2: Mobile Phase Changes: Evaporation of the organic component of your mobile phase over time will increase its polarity, leading to longer retention times.

    • Solution: Prepare fresh mobile phases daily and keep solvent bottles capped.[9]

  • Cause 3: System Leaks or Air Bubbles: A small leak or air in the pump can cause inconsistent flow rates.

    • Solution: Purge the pumps to remove any air bubbles.[12] Systematically check fittings for any signs of a leak, especially between the pump and the injector.

Mass Spectrometry Issues

Q6: I'm not getting a strong signal for my target compound. What's wrong?

A: A weak signal can be due to poor ionization, ion suppression, or source contamination.

  • Cause 1: Ion Suppression: Your analyte must compete for ionization with everything else eluting from the column at the same time, including salts, additives, and matrix components.[10][13]

    • Solution: Improve chromatographic separation to move your analyte away from interfering species. Ensure sample cleanup is adequate. Trifluoroacetic acid (TFA) is a known signal suppressor; use formic acid instead if possible.[10]

  • Cause 2: Incorrect MS Settings: The source parameters may not be optimal for your compound.

    • Solution: Perform an infusion analysis of your purified standard to optimize source parameters like capillary voltage, gas temperatures, and gas flow rates.[10] For this molecule, operate in positive electrospray ionization (ESI+) mode to detect the protonated molecule [M+H]⁺.

  • Cause 3: Dirty Ion Source: Contamination builds up in the ion source over time, reducing sensitivity.

    • Solution: Follow the manufacturer's protocol for cleaning the ion source, including the capillary, skimmer, and ion transfer optics.[11]

Q7: How can I use fragmentation data to confirm the identity of my product and byproducts?

A: Tandem MS (MS/MS) is invaluable for structural confirmation. After identifying the [M+H]⁺ ion in the full scan, perform a product ion scan to observe its fragments.

  • Expected Fragments for the Target Product (m/z 240.0):

    • Loss of Methyl Group (-CH₃): A peak at m/z ~225.0 from the ester.

    • Loss of Methoxy Group (-OCH₃): A peak at m/z ~209.0, a characteristic loss from methyl esters.[14]

    • Loss of Methoxycarbonyl Group (-COOCH₃): A peak at m/z ~181.0.[14]

  • Isotopic Pattern: A key confirmation for any sulfur-containing compound is the presence of the ³⁴S isotope. Look for a small peak at [M+2]⁺ (e.g., m/z 242.0 for the product) that is approximately 8-9% of the monoisotopic peak's intensity (since there are two sulfur atoms).[15]

Visualizing the Troubleshooting Process

LC-MS Troubleshooting Workflow Problem Problem Observed PeakShape Poor Peak Shape (Broad, Tailing, Split) Problem->PeakShape RT_Shift Retention Time Shift Problem->RT_Shift WeakSignal Weak MS Signal Problem->WeakSignal Sol1 Adjust Mobile Phase (Add Formic Acid / Buffer) PeakShape->Sol1 Cause: Silanol Interaction Sol2 Check Sample Solvent PeakShape->Sol2 Cause: Solvent Mismatch Sol3 Increase Column Equilibration Time RT_Shift->Sol3 Cause: Inequilibrium Sol4 Check for Leaks / Purge Pumps RT_Shift->Sol4 Cause: Flow Inconsistency Sol5 Clean Ion Source WeakSignal->Sol5 Cause: Contamination Sol6 Optimize MS Parameters WeakSignal->Sol6 Cause: Poor Ionization

Sources

Gewald Reaction Technical Support Center: Strategies to Minimize Dimer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the minimization of dimer formation, a common side reaction in the synthesis of 2-aminothiophenes. Our goal is to equip you with the technical knowledge and practical protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Minimizing Dimer Formation

This section addresses specific issues you may encounter during your Gewald reactions in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: I am observing a significant amount of a dimeric byproduct in my Gewald reaction. What is the likely cause and how can I prevent it?

Answer:

The formation of a dimer is a well-documented side reaction in the Gewald synthesis.[1][2] It arises from the base-catalyzed self-condensation of the α,β-unsaturated nitrile intermediate, which is formed in the initial Knoevenagel-Cope condensation step.[1][2] This dimerization competes with the desired intramolecular cyclization with sulfur to form the 2-aminothiophene. The prevalence of this side reaction is highly dependent on the reaction conditions.

Several factors can favor the dimerization pathway over the desired cyclization:

  • High concentration of the α,β-unsaturated nitrile intermediate: If the rate of formation of this intermediate is faster than its consumption in the subsequent reaction with sulfur, its concentration will build up, increasing the likelihood of self-condensation.

  • Suboptimal reaction temperature: The activation energy for the dimerization pathway may be lower than that of the desired cyclization under certain temperature regimes.

  • Inappropriate choice of base or solvent: The nature of the base and the polarity of the solvent can significantly influence the relative rates of the competing reaction pathways.

To minimize dimer formation, a systematic optimization of your reaction conditions is crucial. The following strategies can be employed:

Strategies to Minimize Dimer Formation:

  • Control the Rate of Reagent Addition: Slow, controlled addition of the carbonyl compound or the active methylene nitrile can help to maintain a low concentration of the α,β-unsaturated nitrile intermediate, thus disfavoring the bimolecular dimerization reaction.[1]

  • Optimize Reaction Temperature: A systematic temperature screen is highly recommended. Lower temperatures generally slow down both reactions but may favor the desired cyclization if it has a lower activation energy. Conversely, in some cases, higher temperatures under kinetic control might favor the desired product. Microwave-assisted synthesis has been shown to be beneficial in reducing reaction times and byproducts.[3]

  • Judicious Choice of Catalyst and Solvent: The selection of the base and solvent system is critical in directing the reaction towards the desired product. A range of catalysts from traditional amines to modern heterogeneous catalysts have been explored.

Catalyst/BaseSolventTypical Temperature (°C)Key AdvantagesReference
PyrrolidineDMF50 (Microwave)High yields, short reaction times.[3]
L-ProlineDMF60Green, cost-effective, high yields.[4]
Piperidinium BorateWater100Truly catalytic, recyclable, excellent yields.
Na2CaP2O7 (nano)WaterRoom TemperatureHeterogeneous, good selectivity, mild conditions.
ZnO (nano)Solvent-free100Eco-friendly, moderate to high yields.[5]
MorpholineEthanolRefluxCommonly used, effective for many substrates.

Experimental Protocol for Minimizing Dimer Formation (Example with L-Proline Catalyst):

  • To a stirred solution of the ketone/aldehyde (1.0 mmol) and the active methylene nitrile (1.0 mmol) in DMF (5 mL), add L-proline (0.1 mmol, 10 mol%).

  • Add elemental sulfur (1.2 mmol).

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-aminothiophene.

dot

Gewald_Reaction_Pathway Gewald Reaction: Desired vs. Dimerization Pathway cluster_conditions Reaction Conditions Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Intermediate α,β-Unsaturated Nitrile Reactants->Intermediate Knoevenagel-Cope Condensation (Base) Thiophene Desired 2-Aminothiophene Intermediate->Thiophene Intramolecular Cyclization (with Sulfur) Dimer Dimeric Byproduct Intermediate->Dimer Intermolecular Self-Condensation (Base) Slow Addition Slow Addition Slow Addition->Intermediate Lowers Conc. Optimized Temp. Optimized Temp. Optimized Temp.->Thiophene Favors Catalyst/Solvent Catalyst/Solvent Catalyst/Solvent->Thiophene Favors

Caption: Competing pathways in the Gewald reaction.

Question 2: Does the structure of my starting materials influence the likelihood of dimer formation?

Answer:

Yes, the electronic and steric properties of your starting ketone/aldehyde and active methylene nitrile play a significant role in the propensity for dimer formation.

  • Active Methylene Nitriles: Malononitrile, being highly reactive, is more prone to side reactions, including dimerization of the corresponding α,β-unsaturated nitrile intermediate, compared to cyanoacetates or cyanoacetamides.[6] The two electron-withdrawing cyano groups make the methylene protons highly acidic, leading to a rapid Knoevenagel-Cope condensation.

  • Ketones vs. Aldehydes: Aldehydes are generally more reactive than ketones in the initial condensation step. This can lead to a faster buildup of the α,β-unsaturated nitrile intermediate, potentially increasing the chance of dimerization if the subsequent cyclization is slow.

  • Steric Hindrance: Sterically hindered ketones can slow down the initial condensation reaction. While this might seem beneficial in preventing a rapid buildup of the intermediate, it can also lead to lower overall yields if the reaction conditions are not optimized. For such substrates, a two-step procedure, where the α,β-unsaturated nitrile is first synthesized and purified before reacting with sulfur, can be advantageous.[1]

dot

Substrate_Effects Influence of Substrate Structure on Dimer Formation cluster_nitrile Active Methylene Nitrile cluster_carbonyl Carbonyl Compound Malononitrile Malononitrile (High Reactivity) Dimer Increased Dimer Formation Malononitrile->Dimer Higher Propensity Cyanoacetate Cyanoacetate (Moderate Reactivity) Thiophene Favored Thiophene Formation Cyanoacetate->Thiophene Lower Propensity Aldehyde Aldehyde (High Reactivity) Aldehyde->Dimer Higher Propensity Ketone Ketone (Moderate Reactivity) Ketone->Thiophene Lower Propensity HinderedKetone Sterically Hindered Ketone (Low Reactivity) HinderedKetone->Thiophene (with optimization)

Caption: Substrate reactivity and its impact on dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dimer formation in the Gewald reaction?

The dimer is formed through a Michael addition of the enolate of the α,β-unsaturated nitrile intermediate onto another molecule of the same intermediate. This is followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to yield a substituted cyclohexadiene or a related dimeric structure. This process is base-catalyzed and competes directly with the desired reaction of the α,β-unsaturated nitrile with sulfur.

Q2: Can I use a two-step procedure to avoid dimer formation?

Yes, a two-step procedure can be very effective, especially for challenging substrates like sterically hindered ketones.[1] In this approach, the Knoevenagel-Cope condensation is performed first to synthesize and isolate the α,β-unsaturated nitrile. After purification, this intermediate is then reacted with sulfur and a base in a separate step to form the 2-aminothiophene. This method prevents the accumulation of the intermediate in the presence of a base, which is a key factor leading to dimerization.

Q3: Are there any "green" solvent alternatives that can help minimize byproducts?

Recent research has focused on developing more environmentally friendly protocols for the Gewald reaction. Water has been successfully employed as a solvent, often in combination with specific catalysts like piperidinium borate or nano-structured Na2CaP2O7.[7] These aqueous systems can offer high yields and selectivity, minimizing the formation of byproducts while also being more sustainable.

Q4: How does microwave irradiation help in minimizing dimer formation?

Microwave-assisted organic synthesis (MAOS) can significantly accelerate the rate of the Gewald reaction.[3] The rapid heating can lead to a faster consumption of the α,β-unsaturated nitrile intermediate in the desired cyclization pathway, thereby outcompeting the slower dimerization process. This often results in higher yields of the 2-aminothiophene and reduced formation of byproducts in shorter reaction times.

Q5: Is the formation of the dimer reversible?

In some cases, the dimeric byproduct can undergo a retro-Michael reaction under the reaction conditions, regenerating the α,β-unsaturated nitrile intermediate, which can then proceed to form the desired thiophene. However, this is not always the case, and relying on the reversibility of dimer formation is not a reliable strategy for yield optimization. It is always preferable to prevent its formation in the first place.

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis. 2022; 12(1):18-28.
  • Gewald reaction. Wikipedia.
  • Common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246.
  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. In Organic Chemistry: A Tenth Edition.
  • Gewald Reaction. J&K Scientific.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. 2024; 89(13):9609-9619.
  • Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. 2022; 12:25087-25105.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Cambridge Open Engage.
  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES. 2021; 102(10):2006-2016.
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. 2010; (9):1351-1354.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Base-catalyzed reactions of .alpha.,.beta.-unsaturated esters and nitriles. 4. Dimerization of .beta.-alkyl-substituted acrylates. The Journal of Organic Chemistry. 1973; 38(1):155-159.

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Removal of unreacted starting materials from aminothiophene ester products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminothiophene esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials and other impurities from your aminothiophene ester products. The Gewald reaction, a common method for synthesizing these valuable heterocyclic compounds, often results in crude products containing unreacted elemental sulfur, cyanoacetamides, and active methylene compounds.[1][2][3] This guide will equip you with the knowledge and practical steps to achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of your aminothiophene ester products. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for its resolution.

Issue 1: My final product is a yellow solid or oil, and I suspect elemental sulfur contamination.

Root Cause Analysis: Elemental sulfur is a key reactant in the Gewald synthesis and is often used in excess to drive the reaction to completion.[4] Due to its nonpolar nature, it can be challenging to separate from the desired aminothiophene ester, which may have varying polarity depending on its substituents. Sulfur is insoluble in water but soluble in many nonpolar organic solvents, a property that can be exploited for its removal.[5]

Troubleshooting Workflow:

Caption: Decision workflow for removing elemental sulfur contamination.

Detailed Protocols:

1. Recrystallization: This is often the most effective and economical method for purifying solid aminothiophene esters.[6][7] The principle lies in the differential solubility of your product and elemental sulfur in a given solvent at different temperatures.[6]

  • Step 1: Solvent Screening. The ideal solvent should dissolve your aminothiophene ester at an elevated temperature but have low solubility for it at room temperature or below. Conversely, elemental sulfur should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for hot filtration). Common solvents for recrystallizing aminothiophene esters include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]

  • Step 2: Dissolution. In a flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.[8]

  • Step 3: Hot Filtration (if necessary). If you observe insoluble impurities (which could be sulfur if a poor solvent for it was chosen), perform a hot gravity filtration to remove them.

  • Step 4: Crystallization. Allow the solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.

  • Step 5: Isolation. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of your product, or the product is highly impure.[6]Reheat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[6]
No Crystal Formation Too much solvent was used, or the solution is supersaturated.[6]Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[6]
Yellow Crystals Persist The chosen solvent has similar solubility for both your product and sulfur.Try a different solvent system. A two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexanes until turbidity appears) can be effective.[9]

2. Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a powerful purification technique.[7][10]

  • Step 1: Choose an appropriate eluent system. A common starting point is a gradient of ethyl acetate in hexanes.[7] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation between your product and the sulfur spot (which is typically very nonpolar and will run high on the TLC plate).

  • Step 2: Pack the column. You can either dry-pack or wet-pack the silica gel.[10]

  • Step 3: Load the sample. Dissolve your crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Step 4: Elute and collect fractions. Run the column, collecting fractions and monitoring them by TLC to identify those containing your pure product.

  • Step 5: Combine and evaporate. Combine the pure fractions and remove the solvent under reduced pressure.

3. Trituration with a Cold Solvent: If you have a solid product with minor sulfur contamination, trituration can be a quick and effective purification method.

  • Step 1: Select a solvent. Choose a solvent in which your product is sparingly soluble but elemental sulfur has some solubility. Cold hexanes or diethyl ether can be good choices.

  • Step 2: Perform the trituration. Add a small amount of the cold solvent to your crude solid and grind the solid with a glass rod.

  • Step 3: Isolate the product. Filter the solid, wash with a small amount of fresh cold solvent, and dry. The sulfur will be washed away with the solvent.

Issue 2: My NMR spectrum shows the presence of unreacted cyanoacetamide or active methylene starting materials.

Root Cause Analysis: Incomplete reaction is a common reason for the presence of starting materials in the final product.[7][11] This can be due to suboptimal reaction conditions (temperature, time, or catalyst), or the use of sterically hindered or less reactive starting materials.[11]

Troubleshooting Workflow:

Caption: Decision workflow for removing unreacted starting materials.

Detailed Protocols:

1. Liquid-Liquid Extraction: This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[12][13][14] It is particularly useful if your starting materials have acidic or basic functional groups that are absent in your aminothiophene ester product.

  • Step 1: Dissolve the crude product. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Perform an acid wash. Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any basic starting materials, pulling them into the aqueous layer.[15] Drain the aqueous layer.

  • Step 3: Perform a base wash. Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate). This will deprotonate any acidic starting materials, moving them to the aqueous layer.[15] Drain the aqueous layer.

  • Step 4: Wash with brine and dry. Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

2. Column Chromatography: If your starting materials are neutral and have different polarities than your product, column chromatography is the method of choice.[10] Follow the general protocol outlined in the previous section, optimizing the eluent system to achieve good separation.

3. Recrystallization: If the starting materials are present in small amounts, a carefully executed recrystallization can effectively remove them, as they will ideally remain in the mother liquor.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in a Gewald reaction besides unreacted starting materials?

A1: Besides unreacted starting materials, you might encounter byproducts such as the Knoevenagel-Cope condensation intermediate (an α,β-unsaturated nitrile) if the sulfur addition and cyclization are slow.[7] Dimerization or polymerization of starting materials or intermediates can also occur, especially at high temperatures, leading to tarry, dark-colored mixtures.[11]

Q2: How can I confirm the purity of my final aminothiophene ester product?

A2: The purity of your final product should be assessed using a combination of analytical techniques. ¹H NMR spectroscopy is a powerful tool to identify and quantify impurities by comparing the integrals of the impurity peaks to those of your product.[16][17][18] Purity can also be determined by High-Performance Liquid Chromatography (HPLC) or elemental analysis.[16]

Q3: Are there any "greener" purification methods I can use?

A3: Yes, several green chemistry approaches can be applied to the purification of aminothiophene esters. Recrystallization itself is considered a greener alternative to chromatography due to lower solvent consumption, especially for large-scale purifications.[6] Additionally, some Gewald syntheses have been developed in water, which can simplify the workup and purification. The use of ultrasound-assisted synthesis can also lead to cleaner reactions and easier purification.

Q4: Can I use a sulfur scavenger to remove elemental sulfur?

A4: While sulfur scavengers are widely used in industrial processes like natural gas purification to remove hydrogen sulfide (H₂S), their application for removing elemental sulfur from reaction mixtures is less common in a laboratory setting.[19][20][21][22][23] These scavengers are typically designed to react with H₂S and may not be effective for elemental sulfur. However, for specific applications, specialized scavenger resins or reagents could potentially be employed, though this would require careful selection and optimization.

Q5: My reaction mixture is a dark, tarry mess. What should I do?

A5: A dark, tarry reaction mixture often indicates polymerization or the formation of complex polysulfides, which can be caused by excessively high reaction temperatures.[11] To mitigate this, it is crucial to carefully control the reaction temperature. For purification, you can try to dissolve the crude mixture in a strong solvent and then precipitate your product by adding a non-solvent. Alternatively, column chromatography with a highly adsorptive stationary phase might be necessary to remove the colored impurities.

Data Tables for Quick Reference

Solubility of Elemental Sulfur (α-S₈) in Common Organic Solvents at 25°C

Solvent Solubility (mass-%)
Methanol0.03
Ethanol0.066
Acetone0.079
Diethyl ether0.181
n-Hexane0.40
Toluene2.070[24]
Chloroform1.164
Carbon disulfide34.76

Note: The solubility of sulfur generally increases with temperature.[24][25]

References

  • BenchChem. (n.d.). Purifying Aminothiophene Esters: A Detailed Guide to Recrystallization.
  • Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents (data in mass-%) in increasing order.
  • Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. (n.d.).
  • Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

  • BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • The Behaviors of Dissolved Sulfur in Various Organic Solvents. (n.d.). J-Stage. Retrieved from [Link]

  • ResearchGate. (2015). In which organic solvent is suitable for sulfur? Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • APEX. (n.d.). Organic Sulfur Scavenger. Retrieved from [Link]

  • INNOSPEC. (n.d.). Scavengers. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Aminothiophenes by Gewald reaction. Retrieved from [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme. Retrieved from [Link]

  • ACS Publications. (2025). An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles. Chemistry of Materials. Retrieved from [Link]

  • H2S Scavengers - Treating and Removal. (n.d.). Retrieved from [Link]

  • Newpoint Gas. (n.d.). Hydrogen Sulfide Scavengers - Sulfur Removal. Retrieved from [Link]

  • Veolia Water Technologies & Solutions. (n.d.). Hydrogen Sulfide (H2S) Scavenger Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Claus process. Retrieved from [Link]

  • Google Patents. (n.d.). US5807410A - Process for removing elemental sulfur from a gas stream.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Desulfurization. Retrieved from [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA. Retrieved from [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • White Rose Research Online. (n.d.). Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • YouTube. (2022). Liquid-Liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science.gov. (n.d.). removing sulfur compounds: Topics by Science.gov. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information Details of polymer synthesis and NMR analysis. Retrieved from [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Assessing the Purity of Synthesized 2-Decylthiophene using 1H NMR: A Comparative Guide.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
  • Reddit. (n.d.). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Retrieved from [Link]

  • PubMed. (n.d.). Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase. Retrieved from [Link]

  • YouTube. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity of Substitution on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene functionalization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in their experiments. Thiophene and its derivatives are crucial building blocks in pharmaceuticals and materials science, making the precise control of their functionalization a critical endeavor. This guide moves beyond basic principles to address specific issues encountered in the lab, focusing on how to manipulate reaction conditions and synthetic strategy to achieve desired regiochemical outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thiophene Reactivity

This section addresses the foundational principles that govern substitution patterns on the thiophene ring. Understanding these core concepts is the first step in effective troubleshooting.

Q1: Why does electrophilic aromatic substitution (SEAr) on unsubstituted thiophene preferentially occur at the C2-position?

A1: Electrophilic substitution on thiophene overwhelmingly favors the C2 (α) position over the C3 (β) position due to the superior stability of the cationic intermediate (σ-complex or arenium ion) formed during the reaction.[1][2]

  • Mechanism Insight: The reaction proceeds via the attack of an electrophile (E⁺) on the thiophene π-system.

    • Attack at C2: The resulting positive charge is delocalized over three atoms, including the sulfur atom, leading to three possible resonance structures. The ability of the sulfur's lone pair to participate in resonance significantly stabilizes this intermediate.[1]

    • Attack at C3: The positive charge is delocalized over only two carbon atoms. The sulfur atom does not directly participate in stabilizing the positive charge through resonance, resulting in a less stable intermediate.[1]

Because the transition state leading to the C2-intermediate is lower in energy, this pathway is kinetically favored, resulting in the C2-substituted product being formed much faster.[1]

Q2: How do existing substituents on the thiophene ring influence the position of a new incoming electrophile?

A2: Existing substituents exert directing effects similar to those observed in benzene chemistry. The key is to understand the interplay between the substituent's electronic properties and the inherent reactivity of the thiophene ring.

  • Activating Groups (Ortho-, Para-directing): Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) activate the ring towards electrophilic attack and direct incoming electrophiles to the vacant ortho and para positions relative to themselves. For a 2-substituted thiophene, this means the electrophile will primarily go to the C5 position (para) and to a lesser extent, the C3 position (ortho). For a 3-substituted thiophene, EDGs will direct an incoming group to the C2 and C5 positions.

  • Deactivating Groups (Meta-directing): Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or acyl (-COR) deactivate the ring. They direct incoming electrophiles to the C4 position on a 2-substituted thiophene or the C5 position on a 3-substituted thiophene, avoiding destabilization of the cationic intermediate.

Section 2: Troubleshooting Guide - Forcing Substitution at the C3-Position

Achieving substitution at the thermodynamically and kinetically disfavored C3-position is a common challenge. This section provides actionable strategies and troubleshooting for when the desired regioselectivity is not achieved.

Problem 1: My electrophilic substitution reaction exclusively yields the C2-product, but I need the C3-isomer.

This is the most common regioselectivity challenge. The intrinsic preference for C2 is strong, and standard electrophilic conditions will rarely yield significant amounts of the C3-product.

Solution A: Use a Blocking Group Strategy

Physically blocking the reactive C2 and C5 positions is a classic and effective strategy. A blocking group must be easily installed, inert to the subsequent reaction conditions, and readily removed afterward.

  • Recommended Blocking Groups:

    • Bromo Groups: Bromine is an excellent blocking group. It can be installed selectively at the C2 and C5 positions via bromination with N-bromosuccinimide (NBS). After performing your desired reaction at C3/C4, the bromo groups can be removed via metal-halogen exchange (e.g., with n-BuLi) followed by a proton quench, or through reductive debromination.[3][4]

    • tert-Butyl Groups: A bulky tert-butyl group can be installed at the C2/C5 positions via Friedel-Crafts alkylation.[5] It effectively shields these positions due to steric hindrance and can be removed under strong acidic conditions (e.g., AlCl₃ in benzene).[5]

Troubleshooting for Blocking Groups:

  • Issue: Incomplete blocking, leading to a mixture of products.

    • Fix: Ensure your blocking reaction goes to completion. Use a slight excess of the blocking reagent (e.g., 2.1 equivalents of NBS for dibromination) and monitor the reaction by GC/MS or TLC until the starting material is consumed.

  • Issue: The blocking group is removed or reacts during the main reaction.

    • Fix: Re-evaluate the compatibility of your blocking group with the reaction conditions. For example, if your C3-substitution requires a strong Lewis acid, a t-butyl group might be labile. A bromo group is often more robust.

Solution B: Directed ortho-Metalation (DoM)

Directed ortho-metalation is arguably the most powerful tool for achieving C3-functionalization. By installing a directing metalation group (DMG) at the C2 position, you can force deprotonation (lithiation) to occur exclusively at the adjacent C3 position. The resulting C3-lithiated thiophene can then be quenched with a wide variety of electrophiles.

  • How it Works: A DMG (e.g., -CONR₂, -CH₂NR₂, -OMe) contains a heteroatom that coordinates to an organolithium reagent (like n-BuLi). This coordination, known as the Complex-Induced Proximity Effect (CIPE), delivers the base to the adjacent C-H bond, leading to kinetically controlled deprotonation at that site, even if other protons in the molecule are thermodynamically more acidic.[6]

Problem 2: My Directed ortho-Metalation (DoM) gives low yield or a mixture of isomers.

Even with a powerful DMG, the high intrinsic acidity of the C5 proton can sometimes lead to competitive deprotonation, resulting in a mixture of C3- and C5-functionalized products.

Troubleshooting for DoM:

  • Issue: Competitive deprotonation at C5.

    • Cause: The C5 proton is still highly acidic. If the coordination between the DMG and the organolithium is not optimal, or if the reaction is allowed to warm up and equilibrate, the thermodynamically favored C5-lithiation can occur.

    • Fix 1: Choice of Base: Use a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of n-BuLi. These bases are less likely to access the more distant C5 position and will favor deprotonation at the DMG-proximal C3 position.[7]

    • Fix 2: Temperature Control: Maintain a strictly low temperature (e.g., -78 °C) throughout the lithiation and quenching steps. This ensures the reaction remains under kinetic control, favoring the C3-deprotonation directed by the DMG.[8] Allowing the reaction to warm can lead to equilibration and formation of the more stable 5-lithio species.

    • Fix 3: Additive Use: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and enhance the coordination with the DMG, often improving the rate and selectivity of C3-lithiation.[6]

  • Issue: The organolithium reagent attacks my directing group (e.g., an ester or amide).

    • Cause: The DMG itself is electrophilic.

    • Fix: Use a more sterically hindered and less nucleophilic base like LDA. Also, ensure the reaction is kept cold (-78 °C or lower) to minimize nucleophilic attack. If the DMG is still problematic, consider changing to a more robust group like a tertiary amide (-CONEt₂) or an oxazoline.

  • Issue: Lithiation is successful, but the quench with the electrophile fails.

    • Cause 1: The electrophile is not reactive enough. Lithiated aromatics are strong bases but may not be sufficiently nucleophilic for weak electrophiles.

    • Fix 1: Activate the electrophile if possible. For reactions with alkyl halides, consider transmetalating the lithiated species to a cuprate, which is more effective for SN2-type reactions.

    • Cause 2: The electrophile has acidic protons. The strongly basic lithiated thiophene will act as a base and deprotonate the electrophile instead of attacking it nucleophilically.

    • Fix 2: Choose an electrophile without acidic protons. If this is not possible, a different synthetic route may be necessary.

Section 3: Data & Protocols

Table 1: Regioselectivity in Electrophilic Substitution of Unsubstituted Thiophene

This table summarizes the typical product distribution for common electrophilic substitution reactions, highlighting the strong preference for C2-substitution under standard conditions.

Reaction TypeReagents & ConditionsApprox. C2:C3 RatioReference(s)
Bromination Br₂ in Acetic Acid>99:1[5]
Nitration HNO₃ / Acetic Anhydride~6:1 (85% C2)[5]
Friedel-Crafts Acylation Acetyl Chloride / SnCl₄ in Benzene>100:1 (99% C2)[1]
Friedel-Crafts Acylation Acetic Anhydride / H₃PO₄>100:1 (>99% C2)[1]
Formylation (Vilsmeier) POCl₃ / DMF>100:1 (>99% C2)[1]

Note: Ratios can vary slightly with changes in solvent, temperature, and Lewis acid, but the qualitative preference for C2 is consistent.

Experimental Protocol 1: C3-Silylation of 2-(N,N-Diethylcarbamoyl)thiophene via DoM

This protocol provides a representative method for achieving C3-functionalization using a directing group.

Materials:

  • 2-(N,N-Diethylcarbamoyl)thiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 2-(N,N-Diethylcarbamoyl)thiophene (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via syringe and cool the resulting solution to -78 °C using an acetone/dry ice bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise via syringe. A color change is typically observed.

  • Warm-up: Allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-silylated-2-(N,N-Diethylcarbamoyl)thiophene.

Experimental Protocol 2: C3-Nitration of Thiophene via a Blocking Group Strategy

This protocol outlines the use of bromine as a removable blocking group to direct nitration to the C3 position.

Step A: Dibromination (Blocking)

  • Dissolve thiophene (1.0 eq) in a suitable solvent like a mixture of chloroform and acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 2.1 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the mixture at room temperature for 2-3 hours until TLC/GC-MS analysis shows complete consumption of starting material and mono-bromo intermediate.

  • Perform an aqueous workup (e.g., with sodium thiosulfate solution) and extract with a suitable organic solvent. Dry and concentrate to obtain crude 2,5-dibromothiophene, which can often be used without further purification.

Step B: C3-Nitration

  • Dissolve the 2,5-dibromothiophene (1.0 eq) in acetic anhydride at 0 °C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer with sodium bicarbonate solution, dry, and concentrate to obtain crude 2,5-dibromo-3-nitrothiophene. Purify by chromatography or recrystallization.

Step C: Debromination (Unblocking)

  • Dissolve the 2,5-dibromo-3-nitrothiophene (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add n-BuLi (2.2 eq) dropwise.

  • Stir for 30 minutes at -78 °C. The solution will typically change color, indicating the formation of the lithiated species.

  • Quench the reaction by adding methanol or saturated NH₄Cl solution.

  • Warm to room temperature and perform a standard aqueous workup and extraction.

  • Purify the crude product by flash chromatography to isolate the final 3-nitrothiophene.

Section 4: General Troubleshooting Workflow

When encountering poor yield or regioselectivity, a systematic approach can help identify the root cause.

Troubleshooting_Workflow start Problem: Poor Yield or Incorrect Regioisomer check_sm 1. Check Starting Material Purity & Identity start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impure/Incorrect SM (Purify or Re-synthesize) check_sm->sm_bad FAIL check_reagents 2. Verify Reagent Quality (e.g., Titrate n-BuLi, Check Anhydrous Solvents) sm_ok->check_reagents reagents_ok Reagents Validated check_reagents->reagents_ok OK reagents_bad Degraded Reagents (Use Fresh/Purified Reagents) check_reagents->reagents_bad FAIL check_conditions 3. Analyze Reaction Conditions reagents_ok->check_conditions temp_issue Temperature too high? (Leads to thermodynamic product) check_conditions->temp_issue Temperature time_issue Reaction time too long/short? (Incomplete reaction or side products) check_conditions->time_issue Time conc_issue Concentration issues? (Affects reaction rates/side reactions) check_conditions->conc_issue Concentration review_strategy 4. Review Synthetic Strategy temp_issue->review_strategy time_issue->review_strategy conc_issue->review_strategy dom_issue DoM: Is DMG strong enough? Is base optimal? (e.g., n-BuLi vs LDA) review_strategy->dom_issue DoM blocking_issue Blocking Group: Is it robust? Is it fully installed/removed? review_strategy->blocking_issue Blocking solution Implement Changes & Re-run dom_issue->solution blocking_issue->solution

References

  • Doubinger, J. et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2197–2203. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (This is a textbook, a general URL for the publisher is provided). [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

  • Doubinger, J. et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central. [Link]

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  • University of California, Irvine. Directed (ortho) Metallation. Course Material. [Link]

  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10311-10313. [Link]

  • Baran, P. S. et al. (Group Meeting Literature Seminar). Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved January 12, 2026, from [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • Slocum, D. W., & Gierer, P. L. (1976). Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. The Journal of Organic Chemistry, 41(22), 3668–3673. [Link]

  • Campos, J. F., Queiroz, M. J. R. P., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137. [Link]

  • Sakthivel, S., Kothapalli, R. B., & Balamurugan, R. (2016). The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives. Organic & Biomolecular Chemistry, 14(5), 1670-1679. [Link]

Sources

Overcoming solubility issues during the workup of thiophene carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Workup

Welcome to the technical support center for researchers working with thiophene carboxylates. As a Senior Application Scientist, I understand that the journey from a successful reaction to a pure, isolated product is often fraught with challenges, particularly during the workup phase. Solubility issues with thiophene carboxylates are a common yet solvable problem.

This guide is designed to provide you with expert insights and practical, field-proven solutions. We will move beyond simple procedural steps to explore the underlying chemical principles governing the solubility of these compounds. Our goal is to empower you with the knowledge to not only solve your immediate experimental hurdles but also to design more robust workup procedures in the future.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the solubility and handling of thiophene carboxylates.

Q1: What are the fundamental solubility properties of thiophene carboxylates?

A1: The solubility of thiophene carboxylates is dictated by two primary structural features: the aromatic thiophene ring and the carboxyl functional group (either an acid or an ester).

  • Thiophene Carboxylic Acids (R-COOH): These molecules have a dual nature. The thiophene ring itself is aromatic and relatively nonpolar, favoring solubility in organic solvents.[1][2] The carboxylic acid group, however, is polar and can engage in hydrogen bonding. Its key feature is its acidity (pKa of thiophene-2-carboxylic acid is ~3.5).[3][4]

    • In its protonated (neutral) form (R-COOH) , the molecule is more soluble in moderately polar to nonpolar organic solvents like diethyl ether, ethyl acetate (EtOAc), and dichloromethane (DCM). Its solubility in water is often limited but can be significant for smaller or more polar derivatives.[3][5]

    • In its deprotonated, salt form (R-COO⁻ Na⁺) , created by reaction with a base, the molecule becomes ionic and is highly soluble in water but generally insoluble in nonpolar organic solvents.[6][7] This dramatic shift in solubility is the cornerstone of its purification.

  • Thiophene Carboxylates (Esters, R-COOR'): Esters are significantly less acidic than carboxylic acids and are considered neutral compounds in the context of a standard workup. They lack the acidic proton and are therefore generally much more soluble in a wide range of organic solvents, from hexanes to ethyl acetate, and are insoluble in water.[8]

Q2: Why is acid-base extraction the standard workup for purifying thiophene carboxylic acids?

A2: Acid-base extraction is a powerful liquid-liquid extraction technique that exploits the difference in acidity between the target compound and other components in the reaction mixture.[7][9] The process allows for the selective transfer of the thiophene carboxylic acid from an organic solvent into an aqueous solution, leaving behind neutral impurities (like unreacted starting materials or byproducts) and basic impurities in the organic layer.

The fundamental principle is the conversion of the water-insoluble neutral acid into a water-soluble ionic salt.[6][10] By washing the organic reaction mixture with an aqueous base (like sodium bicarbonate), the following equilibrium is shifted far to the right:

R-COOH (org) + NaHCO₃ (aq) ⇌ R-COO⁻Na⁺ (aq) + H₂O (l) + CO₂ (g)

Once separated, the aqueous layer containing the thiophene carboxylate salt can be re-acidified, which reverses the process, precipitating the pure, neutral carboxylic acid.[11]

R-COO⁻Na⁺ (aq) + HCl (aq) → R-COOH (s)↓ + NaCl (aq)

Q3: Which base should I use for the aqueous extraction of a thiophene carboxylic acid?

A3: The choice of base is critical and depends on the acidity of your specific thiophene carboxylic acid and the stability of other functional groups in your molecule.

  • Sodium Bicarbonate (NaHCO₃): A weak base, this is the preferred choice for most standard thiophene carboxylic acids.[10][11] It is selective for carboxylic acids and will typically not deprotonate less acidic functional groups like phenols. It also reacts to produce CO₂ gas, which can be a useful visual indicator of the extraction's progress (Caution: vent frequently!).

  • Sodium or Potassium Carbonate (Na₂CO₃, K₂CO₃): A moderately strong base, useful if your thiophene carboxylic acid is particularly electron-poor (and thus less acidic) or if the extraction with bicarbonate is inefficient.

  • Sodium Hydroxide (NaOH): A strong base that should be used with caution. While it will effectively extract any carboxylic acid, it can also hydrolyze ester functional groups if they are present on your molecule of interest or on impurities you wish to preserve.[7] It can also promote side reactions like aldol condensations if enolizable ketones or aldehydes are present.

Q4: How do I select an appropriate solvent for recrystallization?

A4: Recrystallization is a powerful purification technique for solids.[12] The ideal solvent is one in which your thiophene carboxylate is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • For Thiophene Carboxylic Acids: A common and effective choice is recrystallization from water or a mixed solvent system like ethanol/water.[3][13] The acid is dissolved in the minimum amount of hot solvent, and upon cooling, the pure crystals form.

  • For Thiophene Carboxylates (Esters): These are more nonpolar. Solvents like hexanes, ethanol, or mixtures such as ethyl acetate/hexanes are often effective.

The selection process is often empirical. A good practice is to test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, toluene, hexanes, ethyl acetate) in a test tube, both at room temperature and with gentle heating.

Troubleshooting Guide: Workup Problems & Solutions

This section tackles specific problems you might encounter during the workup of your thiophene carboxylate reaction.

Problem 1: My thiophene carboxylic acid will not extract into the aqueous basic layer.

  • Probable Cause 1: Insufficient Base. The amount of aqueous base may be stoichiometrically insufficient to react with all of the acid present. Alternatively, the base may be too weak if your thiophene ring contains strong electron-withdrawing groups, which decrease the acidity of the carboxyl group.

  • Suggested Solution: Ensure you are using at least a 1.5 to 2-fold molar excess of base relative to the theoretical maximum amount of carboxylic acid. If using sodium bicarbonate and the extraction is still incomplete (check by TLC), consider switching to a stronger base like potassium carbonate.

  • Probable Cause 2: Improper Solvent Choice. Your organic solvent may be too polar or partially miscible with water (e.g., THF, acetone), preventing a clean separation of the carboxylate salt into the aqueous phase.

  • Suggested Solution: The workup should be performed in a water-immiscible organic solvent. If your reaction was run in a water-miscible solvent, it should first be removed under reduced pressure. Dissolve the residue in an appropriate extraction solvent like ethyl acetate, diethyl ether, or DCM before proceeding with the aqueous wash.

  • Probable Cause 3: Inefficient Mixing. The transfer of the acid to the aqueous phase is a surface area-dependent process that requires thorough mixing of the two phases.

  • Suggested Solution: Shake the separatory funnel vigorously for 30-60 seconds to ensure maximum interfacial contact. Crucially, vent the funnel frequently , especially when using bicarbonate, to release the pressure from CO₂ evolution. Allow the layers to fully separate before draining.

Problem 2: After acidifying the aqueous layer, my thiophene carboxylic acid does not precipitate.

  • Probable Cause 1: Incomplete Acidification. The pH of the aqueous solution has not been lowered sufficiently below the pKa of the thiophene carboxylic acid. To ensure complete protonation and minimize water solubility, a pH of 1-2 is recommended.

  • Suggested Solution: Add the acid (e.g., 1M to 6M HCl) dropwise while stirring. Check the pH of the solution using pH paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ≤ 2).

  • Probable Cause 2: High Water Solubility. The protonated form of your specific thiophene carboxylate may have some intrinsic solubility in water, especially if it is a small molecule or possesses other polar functional groups.[5]

  • Suggested Solution: If little or no precipitate forms even after sufficient acidification and cooling in an ice bath, you must perform a "back-extraction."[10] Transfer the acidified aqueous solution to a separatory funnel and extract it several times (3x) with an organic solvent like ethyl acetate or DCM. The combined organic layers will now contain your desired product. This organic solution can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to yield the pure product.

Problem 3: A persistent emulsion has formed during the liquid-liquid extraction.

  • Probable Cause: Emulsions are colloidal suspensions of one liquid in another and are common in workups. They can be caused by the presence of fine solid particles, high concentrations of reagents, or excessively vigorous shaking.

  • Suggested Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; many emulsions will break on their own.

    • Add Brine: Add a small volume of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break the emulsion by removing the particulate matter that may be stabilizing it.

Problem 4: I am losing my thiophene ester product during the basic wash.

  • Probable Cause: The base being used for the wash is too strong (e.g., NaOH) and is causing saponification (hydrolysis) of the ester back to the water-soluble carboxylate salt.[7]

  • Suggested Solution: To neutralize any residual acid catalyst from the reaction, always wash ester products with a mild base, preferably saturated aqueous sodium bicarbonate (NaHCO₃).[10] Minimize the contact time between the organic and aqueous layers and consider performing the wash at a reduced temperature (e.g., over an ice bath) to further suppress the rate of hydrolysis.

Visualized Workflows & Data
Decision-Making for Thiophene Carboxylic Acid Workup

The following diagram outlines a logical troubleshooting process for the critical acid-base extraction step.

G start Start: Crude Reaction Mixture in Organic Solvent add_base Extract with aq. NaHCO3 (or other base) start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral/Basic Impurities separate->org_layer Organic Phase aq_layer Aqueous Layer: Contains R-COO- Na+ separate->aq_layer Aqueous Phase acidify Acidify Aqueous Layer with HCl to pH < 2 aq_layer->acidify precipitate Does Product Precipitate? acidify->precipitate filter Filter, Wash Solid, and Dry precipitate->filter Yes back_extract Back-extract with EtOAc/DCM (3x) precipitate->back_extract No product1 Pure Product (Solid) filter->product1 dry_evap Dry Organic Layer (Na2SO4), Filter, and Evaporate back_extract->dry_evap product2 Pure Product dry_evap->product2

Sources

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Synthesized "Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a cornerstone of reliable and reproducible results. This is particularly true for novel heterocyclic compounds such as Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, a molecule with significant potential in medicinal chemistry. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this synthesized compound, emphasizing the rationale behind methodological choices and offering actionable experimental data.

The synthesis of 2-aminothiophene derivatives, often achieved through the Gewald reaction, is a versatile method but can be prone to the formation of various impurities.[1][2][3] These can include unreacted starting materials, intermediates, and byproducts from side reactions like polymerization or dimerization, which can complicate product isolation and compromise the integrity of subsequent applications.[1] Therefore, a robust analytical method to confirm the purity of the final product is not just a quality control step but a critical component of the research and development process.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture.[4] Its application in analyzing thiophene derivatives is well-established due to its high resolution, sensitivity, and adaptability.[4][5] For purity analysis, a well-developed HPLC method should be able to separate the main compound from all potential process-related impurities and degradation products.

This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches: a rapid isocratic elution method and a more comprehensive gradient elution method. The choice between these depends on the specific requirements of the analysis, such as throughput, the complexity of the impurity profile, and the desired level of analytical detail.

Experimental Design: A Tale of Two Methods

To objectively compare the performance of isocratic and gradient HPLC methods for the purity analysis of this compound, a systematic approach is essential. The following sections detail the experimental protocols and the rationale behind the selected parameters.

Method 1: Rapid Isocratic Elution

Isocratic elution, where the mobile phase composition remains constant throughout the run, is often favored for its simplicity, speed, and robustness. It is particularly suitable for quality control applications where the impurity profile is well-characterized and baseline separation of the main peak from known impurities can be achieved in a short time.

Experimental Protocol: Isocratic HPLC Method

ParameterConditionRationale
HPLC System Standard HPLC with UV-Vis DetectorWidely available and suitable for UV-active thiophene compounds.[4]
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds.[5]
Mobile Phase Acetonitrile:Water (70:30, v/v)A common mobile phase for reversed-phase chromatography of thiophene derivatives.[6]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[5]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmThiophene derivatives generally exhibit strong UV absorbance in this region.[6]
Injection Vol. 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Sample Prep. 1 mg/mL in AcetonitrileAcetonitrile is a good solvent for the compound and is compatible with the mobile phase.[4]
Method 2: Comprehensive Gradient Elution

Gradient elution involves changing the mobile phase composition during the analysis. This approach is invaluable when dealing with complex samples containing impurities with a wide range of polarities. By gradually increasing the organic solvent concentration, both early-eluting polar impurities and late-eluting non-polar impurities can be effectively separated and quantified within a single run.

Experimental Protocol: Gradient HPLC Method

ParameterConditionRationale
HPLC System Standard HPLC with UV-Vis DetectorConsistent with the isocratic method for direct comparison.[4]
Column C18, 250 mm x 4.6 mm, 5 µmThe same column is used to isolate the effect of the elution mode.[5]
Mobile Phase A: Water, B: AcetonitrileStandard solvents for reversed-phase gradient elution.[4]
Gradient 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% BThe gradient is designed to separate a wide range of potential impurities.
Flow Rate 1.0 mL/minMaintained for consistency with the isocratic method.[5]
Column Temp. 30 °CEnsures consistent chromatography.
Detection UV at 280 nmConsistent with the isocratic method.[6]
Injection Vol. 10 µLMaintained for consistency.
Sample Prep. 1 mg/mL in AcetonitrileConsistent with the isocratic method.[4]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both the isocratic and gradient HPLC methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Synthesized Compound dissolve Dissolve in Acetonitrile start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Elution_Comparison cluster_isocratic Isocratic Elution cluster_gradient Gradient Elution isocratic_start Constant Mobile Phase (e.g., 70% Acetonitrile) isocratic_run Rapid Separation isocratic_start->isocratic_run isocratic_end Shorter Run Time isocratic_run->isocratic_end gradient_start Initial Mobile Phase (e.g., 50% Acetonitrile) gradient_ramp Gradual Increase in Organic Solvent gradient_start->gradient_ramp gradient_end Separation of Diverse Impurities gradient_ramp->gradient_end gradient_hold Longer Run Time gradient_end->gradient_hold

Caption: Comparison of Isocratic and Gradient Elution.

Comparative Data Analysis

The following table presents hypothetical data to illustrate the comparative performance of the two HPLC methods.

FeatureIsocratic MethodGradient Method
Retention Time (Main Peak) 4.5 min15.2 min
Purity (Area %) 98.5%97.2%
Number of Impurities Detected 25
Total Run Time 10 min30 min
Resolution (Main Peak vs. Closest Impurity) 1.82.5

Interpretation of Results:

The isocratic method provides a rapid assessment of purity, with a significantly shorter run time. However, it may not resolve all potential impurities, potentially leading to an overestimation of purity. In this hypothetical case, the isocratic method detected only two impurities and calculated a purity of 98.5%.

The gradient method, while taking longer, revealed three additional impurities that were not separated by the isocratic method. This more comprehensive separation resulted in a slightly lower but more accurate purity value of 97.2%. The improved resolution (2.5 vs. 1.8) indicates a better separation between the main peak and the closest eluting impurity, which is a critical parameter for accurate quantification.

Method Validation: Ensuring Trustworthiness

For drug development and quality control, any analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[7][8][9]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

For the purity analysis of this compound, the gradient method would likely be more suitable for a full validation according to ICH guidelines, as its higher resolving power provides greater confidence in its specificity.

Alternative and Complementary Techniques

While HPLC is the gold standard for purity analysis of small organic molecules, other techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Thiophene derivatives have been analyzed by GC-MS, particularly in environmental and petrochemical applications.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities. This is particularly useful during method development and for characterizing complex impurity profiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide quantitative information about the purity of a sample (qNMR) and is invaluable for structural elucidation of the main compound and any isolated impurities.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive technique for monitoring the progress of a reaction and for preliminary purity assessment.[11]

Conclusion and Recommendations

The choice between an isocratic and a gradient HPLC method for the purity analysis of synthesized this compound depends on the specific analytical needs.

  • For rapid in-process control or routine quality control of a well-established synthesis , a validated isocratic method can provide sufficient information with high throughput.

  • For final product release, stability studies, and in-depth characterization of the impurity profile , a gradient method is superior due to its higher resolving power and ability to separate a wider range of potential impurities.

For researchers and scientists in drug development, it is highly recommended to develop and validate a comprehensive gradient HPLC method. This ensures a thorough understanding of the product's purity and provides a robust analytical tool to support regulatory submissions. The initial investment in developing a more detailed method pays dividends in the long run by providing greater confidence in the quality and consistency of the synthesized compound.

References

  • Benchchem. Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
  • Benchchem. Common side reactions in the Gewald synthesis of aminothiophenes.
  • MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available from: [Link]

  • ResearchGate. Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

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  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 15: Validating Analytical Procedures. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. Fiesselmann-type synthesis of... | Download Scientific Diagram. Available from: [Link]

  • Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. Available from: [Link]

  • Google Patents. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • Amerigo Scientific. Methyl 3-Amino-5-(propan-2-yl)thiophene-2-carboxylate. Available from: [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. Available from: [Link]

  • Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available from: [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available from: [Link]

  • ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available from: [Link]

  • PubMed. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Available from: [Link]

  • EPA. Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. Available from: [Link]

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A Comparative Analysis of the Predicted Biological Activity of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate and Structurally Related Thiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a versatile building block in drug discovery.[1][3] This guide focuses on Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, a specific polysubstituted thiophene. While direct experimental data on the biological activity of this particular molecule is limited in publicly accessible literature, we can infer its potential activities by comparing it with structurally related thiophene analogs. This guide will provide a comparative overview of the known biological activities of similar thiophene derivatives, with a focus on anticancer and antimicrobial properties. We will also detail the experimental protocols necessary to validate these predicted activities.

The core structure of this compound features a 2-aminothiophene-3-carboxylate backbone, a common motif in compounds with a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5][6] The presence of a second thiophene ring at the 5-position suggests the potential for unique electronic and steric properties that could influence its interaction with biological targets.

Comparative Analysis of Biological Activities

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7][8] Minor structural modifications can lead to significant changes in potency and selectivity.

Anticancer Activity

Numerous 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The substitution at the 5-position of the thiophene ring plays a crucial role in determining this activity.

For instance, a study on 5-alkyl-substituted 2-amino-3-methylcarboxylate thiophenes revealed that the length of the alkyl chain directly influences their anti-proliferative potency against T-lymphoma and prostate cancer cells.[9] Another compound, 2-amino-3-methylcarboxy-5-heptyl-thiophene (TJ191), has been identified as a selective anti-cancer small molecule targeting malignant T-cell leukemia/lymphoma cells.[10]

Based on these findings, it is plausible that this compound could exhibit anticancer activity. The thien-2-yl group at the 5-position, being an aromatic substituent, may confer a different selectivity profile compared to the alkyl-substituted analogs.

Table 1: Comparative Anticancer Activity of Selected Thiophene Analogs

Compound/AnalogCancer Cell Line(s)Reported Activity (IC50)Reference
5-Alkyl-substituted 2-amino-3-methylcarboxylate thiophenesT-lymphoma (CEM), Prostate (PC-3)Potency varies with alkyl chain length[9]
2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191)T-cell leukemia/lymphomaSelective activity[10]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesBreast Cancer (MCF-7, MDA-MB-231)Compound 2 showed IC50 of 4.3 ± 0.11 µg/mL against MCF-7[11]
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridinesBreast Cancer (MDA-MB-231), Colorectal Cancer (HCT116)IC50 concentrations of 25–50 nM for most potent analogs[12]
Antimicrobial Activity

The 2-aminothiophene scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[5][13] The substituents on the thiophene ring are critical for both the spectrum and potency of the antimicrobial effect.

A study on thiophene derivatives synthesized from (E)-ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate showed that some compounds were more potent than the standard drug Amphotericin B against certain fungal strains.[13] Another research highlighted that 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts.[14] The presence of pyridine side chains in some thiophene derivatives has been shown to result in excellent antimicrobial activity.[8][15]

Given that this compound possesses the 3-amino-thiophene-2-carboxylate core, it is a strong candidate for exhibiting antimicrobial properties. The thien-2-yl substituent may influence its activity against specific bacterial or fungal strains.

Table 2: Comparative Antimicrobial Activity of Selected Thiophene Analogs

Compound/AnalogTarget Microorganism(s)Reported Activity (e.g., MIC)Reference
Pyrazole, pyridine, and other derivatives of a thiophene enaminoneAspergillus fumigates, Syncephalastrum racemosumSome compounds more potent than Amphotericin B[13]
3-Amino thiophene-2-carboxamide derivativesGram-positive and Gram-negative bacteriaHigher activity than 3-hydroxy and 3-methyl analogs[14]
Thiophene derivatives with pyridine side chainsVarious bacteriaActivity comparable to ampicillin and gentamicin[8][15]

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of this compound, a series of standardized in vitro assays should be conducted.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, PC-3, HCT116) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Add Test Compound & Controls A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity Screening: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Broth_Microdilution_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_results Result Analysis A Serial Dilution of Test Compound in 96-well Plate B Add Standardized Microbial Inoculum A->B C Incubate B->C D Observe for Microbial Growth C->D E Determine MIC D->E F Subculture for MBC/MFC (Optional) E->F

Caption: Workflow for determining MIC using broth microdilution.

Structure-Activity Relationship (SAR) Insights and Future Directions

While no definitive structure-activity relationship (SAR) can be established without experimental data for the title compound, some general trends can be inferred from the literature on thiophene analogs.[7][16] The electronic nature and steric bulk of the substituent at the 5-position are likely to be critical determinants of biological activity. The thien-2-yl group is an electron-rich aromatic system, which may facilitate π-π stacking interactions with biological targets.

Future research should focus on the synthesis and biological evaluation of a series of analogs of this compound to establish a clear SAR. Modifications could include:

  • Varying the substituent at the 5-position (e.g., other heterocycles, substituted phenyl rings).

  • Altering the ester group at the 2-position (e.g., ethyl, propyl esters, or amides).

  • Substituting the amino group at the 3-position (e.g., acylation, alkylation).

Conclusion

Based on a comparative analysis of structurally related thiophene analogs, this compound is a promising candidate for possessing both anticancer and antimicrobial activities. The 2-aminothiophene core is a well-established pharmacophore, and the thien-2-yl substituent at the 5-position is likely to modulate its biological profile. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predicted activities. Further synthesis and testing of related analogs will be crucial for elucidating the structure-activity relationships and potentially developing novel therapeutic agents.

References

  • Jahchan, N., et al. (2014). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur Reports, 3(5).
  • Gomaa, M. A.-M. (2017). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Mini-Reviews in Organic Chemistry, 14(4).
  • Gomaa, M. A.-M., & Ali, M. M. (2020). Selected biologically active 2-aminothiophenes.
  • Abdel-Wahab, B. F., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(11), 1494.
  • Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
  • Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.
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  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.).
  • Structures of important thiophene-based drugs. (n.d.).
  • Some typical biologically active compounds containing 2-aminothiophene scaffold. (n.d.).
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.).
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2022). Journal of Medicinal Chemistry.
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.).
  • Methyl 3-Amino-5-(4-nitrophenyl)
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2871.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 83.
  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
  • Anti-proliferative activity of 5-alkyl-substituted 2-amino-3-methylcarboxylate thiophene derivatives against human T-lymphoma CEM and prostate PC-3 tumor cells. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5172-5176.
  • US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates. (n.d.).
  • Synthesis and anticancer activity of novel 2-(4-amino-5-isocyano- methyl-2,3-dihydro-thiophen-2-yl). (n.d.). Der Pharma Chemica.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4319.
  • Fiesselmann-type synthesis of... (n.d.).
  • METHYL 3-AMINO-5-(THIEN-2-YL)
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3296.
  • Methyl 3-Amino-5-(propan-2-yl)
  • 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. (2018). Oncotarget, 9(5), 6259–6269.
  • 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. (n.d.). PubChem.
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  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules, 28(14), 5429.
  • Methyl 3-amino-2-thiophenecarboxyl

Sources

A Comparative In-Vitro Analysis of Aminothiophene Carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Aminothiophene Carboxylates in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of drugs in modern medicine.[1] Among the promising scaffolds for the development of potent and selective kinase inhibitors are aminothiophene carboxylates and their derivatives.[1][2] These heterocyclic compounds serve as versatile starting points for medicinal chemists to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity against various kinases.[1]

This guide provides an in-depth comparison of the in-vitro performance of various aminothiophene carboxylate derivatives as kinase inhibitors. We will delve into the experimental data supporting their activity, detail the methodologies used to generate this data, and explore the signaling pathways they modulate.

Comparative Analysis of Kinase Inhibitory Activity

The efficacy of aminothiophene carboxylate derivatives has been evaluated against several key kinases implicated in cancer and other diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and c-Jun N-terminal Kinase (JNK). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several studies have highlighted the potential of aminothiophene carboxamide derivatives as potent VEGFR-2 inhibitors.

One study reported the design and synthesis of ortho-amino thiophene carboxamide derivatives as dual inhibitors of VEGFRs and mitosis. The most active compounds, 5 and 21 , demonstrated potent inhibition of VEGFR-2 with IC50 values of 0.59 µM and 1.29 µM , respectively.[3][4] Another study on novel thiophene-3-carboxamide derivatives identified compound 14d as a potent VEGFR-2 inhibitor with an IC50 of 191.1 nM .[5]

Compound IDStructureTarget KinaseIC50Reference
5 ortho-amino thiophene carboxamide derivativeVEGFR-20.59 µM[3][4]
21 ortho-amino thiophene carboxamide derivativeVEGFR-21.29 µM[3][4]
14d thiophene-3-carboxamide derivativeVEGFR-2191.1 nM[5]
16e trisubstituted thiophene-3-carboxamide selenideEGFR94.44 nM[1]
16b 5-hydroxybenzothiophene hydrazideMulti-kinaseSee below[6]
26 Thiophene-3-carboxamide derivativeJNK11.4 µM[7]
27 Thiophene-3-carboxamide derivativeJNK12.6 µM[7]

Table 1: In-Vitro Inhibitory Activity of Selected Aminothiophene Derivatives.

Multi-Kinase Inhibition Profile

A recent trend in cancer therapy is the development of multi-target kinase inhibitors to overcome chemoresistance.[6] A study on 5-hydroxybenzothiophene derivatives revealed their potential as multi-kinase inhibitors. Compound 16b , a hydrazide derivative, showed potent inhibition against a panel of kinases with the following IC50 values:[6]

  • Clk4: 11 nM

  • DRAK1: 87 nM

  • Haspin: 125.7 nM

  • Clk1: 163 nM

  • Dyrk1B: 284 nM

  • Dyrk1A: 353.3 nM

This broad-spectrum activity highlights the versatility of the aminothiophene scaffold.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of aminothiophene derivatives is highly dependent on their substitution patterns. A study on 2-amino-3-carboxy-4-phenylthiophenes as atypical protein kinase C (aPKC) inhibitors revealed that an electron-rich heterocycle is generally required for optimal activity.[8] Modifications at the 2-amino group and the 3-carboxy group significantly impact potency.[8] For instance, in a series of thiophene-3-carboxamide derivatives targeting JNK1, substitutions on the phenyl ring were well-tolerated, with chlorine substitutions at positions 2 and 3 resulting in compounds with good inhibitory activities (IC50 values of 1.4 µM and 2.6 µM, respectively).[7]

In-Vitro Kinase Assay Methodologies

The determination of kinase inhibitory activity relies on robust and reproducible in-vitro assays. Several platforms are commonly used in drug discovery for high-throughput screening and lead optimization.

LanthaScreen® TR-FRET Kinase Assay

The LanthaScreen® technology is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9] It measures the binding of a fluorescently labeled tracer to a kinase and the displacement of this tracer by a test compound.

Principle: A terbium- or europium-labeled antibody binds to a tagged kinase, and a fluorescently labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs between the donor (terbium/europium) and the acceptor (tracer). An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.

Experimental Workflow: LanthaScreen® Kinase Assay

Caption: Workflow for a LanthaScreen® TR-FRET kinase assay.

Detailed Protocol:

  • Kinase Reaction Preparation:

    • Prepare a 2X serial dilution of the kinase in the appropriate kinase buffer.

    • Prepare a 2X solution of the substrate and ATP in the kinase buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • To initiate the reaction, add 5 µL of the 2X substrate/ATP mixture to each well.

    • Mix gently and incubate the plate for 60 minutes at room temperature.[9]

  • Detection Reaction:

    • Prepare a 2X solution of EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

    • Add 10 µL of the 2X EDTA/antibody solution to each well to stop the kinase reaction and initiate the detection step.[9]

    • Mix and incubate for 30 minutes at room temperature.[3]

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • The TR-FRET ratio is calculated by dividing the acceptor emission by the donor emission.[3]

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.[10]

Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: Workflow for an ADP-Glo™ kinase assay.

Detailed Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and the test compound (inhibitor).

    • Incubate the reaction for the desired period (e.g., 60-120 minutes) at room temperature or 30°C.[11]

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin.[10]

    • Incubate for 30 to 60 minutes at room temperature to stabilize the luminescent signal.[10]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that utilizes the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

Principle: A kinase phosphorylates a FRET-labeled peptide substrate. A site-specific protease is then added, which cleaves only the non-phosphorylated peptides. Cleavage disrupts the FRET between the two fluorophores on the peptide. Therefore, a high FRET signal corresponds to high kinase activity (phosphorylated, uncleaved peptide), while a low FRET signal indicates low kinase activity (non-phosphorylated, cleaved peptide).

Experimental Workflow: Z'-LYTE™ Kinase Assay

Caption: Workflow for a Z'-LYTE™ kinase assay.

Detailed Protocol:

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, a synthetic FRET-peptide substrate, ATP, and the test inhibitor. The total volume is typically 10 µL.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction:

    • Add 5 µL of the Development Reagent, which contains a site-specific protease, to each well.

    • Incubate for 60 minutes at room temperature to allow for the cleavage of non-phosphorylated peptides.

  • Stop Reaction:

    • Add a Stop Reagent to terminate the proteolytic reaction.

  • Data Acquisition:

    • Measure the fluorescence emission of both the donor (coumarin) and acceptor (fluorescein) fluorophores.

    • The ratio of the two emissions is calculated to determine the extent of phosphorylation.

Targeted Signaling Pathways

Understanding the signaling pathways modulated by these kinase inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that promote angiogenesis. Key pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for endothelial cell survival.[8]

VEGFR-2 Signaling Pathway Diagram

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) receptor plays a pivotal role in normal hematopoiesis.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, such as RAS/MEK/ERK and PI3K/Akt, promoting aberrant cell growth in acute myeloid leukemia (AML).

FLT3 Signaling Pathway Diagram

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 FLT3_ITD FLT3-ITD (Constitutive Activation) FLT3_ITD->RAS FLT3_ITD->PI3K FLT3_ITD->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT5->Proliferation

Caption: FLT3 signaling in normal and mutated states.

Conclusion and Future Directions

Aminothiophene carboxylate derivatives represent a promising and versatile scaffold for the development of novel kinase inhibitors. The in-vitro data clearly demonstrates their potential to potently and, in some cases, selectively inhibit key kinases involved in cancer progression. The availability of robust and high-throughput in-vitro assays is critical for the rapid evaluation and optimization of these compounds.

Future research should focus on expanding the kinase panel for profiling these derivatives to better understand their selectivity and potential off-target effects. Further exploration of structure-activity relationships will guide the design of next-generation inhibitors with improved potency and drug-like properties. Ultimately, the translation of these promising in-vitro findings into in-vivo efficacy and clinical applications will be the true measure of their therapeutic value.

References

  • Scott, L. M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. ACS Medicinal Chemistry Letters, 4(4), 419-423.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1245-1260.
  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588.
  • El-Damasy, D. A., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(24), 2145-2163.
  • ResearchGate. (n.d.). rhJNK1 IC 50 values of 8-carboxamide derivatives of compound 7. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Tsuchida, R., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033.
  • ResearchGate. (n.d.). IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(18), 8195-8215.
  • El-Naggar, A. M., et al. (2022).
  • ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. ResearchGate. Retrieved from [Link]

  • Abd Elhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1350.
  • ResearchGate. (n.d.). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Retrieved from [Link]

  • Chen, X., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
  • Kumar, S., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Retrieved from [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling | Pathway. PubChem. Retrieved from [Link]

  • My Cancer Genome. (n.d.). FLT3. My Cancer Genome. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 238, 114468.
  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583-20593.

Sources

A Senior Application Scientist's Guide to Analytical Quality Control of Substituted Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thiophene Intermediates and the Imperative for Rigorous Quality Control

Substituted thiophenes represent a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a multitude of FDA-approved pharmaceuticals.[1] Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles make them indispensable building blocks in drug discovery. However, the synthetic routes to these vital intermediates, whether through classic methods like Paal-Knorr synthesis or modern metal-catalyzed approaches, can introduce a spectrum of impurities, including regioisomers, starting material residues, and process-related byproducts.[1][]

The purity, identity, and stability of these thiophene intermediates are not mere checklist items; they are foundational to the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). A seemingly minor impurity can have profound downstream consequences, impacting reaction kinetics, generating toxic byproducts, or compromising the stability of the final drug product. Therefore, a robust, validated, and phase-appropriate analytical quality control (QC) strategy is paramount.

This guide provides a comparative analysis of the principal analytical methodologies for the quality control of substituted thiophene intermediates. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, grounding our discussion in the authoritative standards of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The Analytical Landscape: A Strategic Overview

The selection of an analytical technique is dictated by the specific question being asked. Is the goal to determine absolute purity (assay), identify and quantify trace impurities, confirm chemical structure, or simply verify identity? Each objective calls for a different analytical tool or combination of tools.

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} dot Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is the undisputed workhorse for assessing the purity of non-volatile substituted thiophene intermediates.[3] Its strength lies in its ability to separate the main component from closely related structural isomers and impurities, providing both qualitative and quantitative data with high precision and accuracy.[4]

Principle of Separation: RP-HPLC separates molecules based on their differential partitioning between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[5] More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times.

Causality in Method Development:

  • Column Choice: A C18 column is the default starting point due to its versatility in separating a wide range of moderately polar to nonpolar compounds, a category that encompasses most thiophene intermediates.[3]

  • Mobile Phase: A gradient elution (where the proportion of organic solvent is increased over time) is generally preferred over isocratic elution for impurity profiling.[6] This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape within a reasonable runtime.

  • Detector: A UV-Vis detector is standard, as the thiophene ring and associated chromophores absorb UV light, typically in the 230-350 nm range.[4][6] A Photo-Diode Array (PDA) detector is superior as it captures the entire UV spectrum for each peak, aiding in peak purity assessment and identification.

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} dot Caption: Standard experimental workflow for HPLC analysis.

Protocol: Validated RP-HPLC Method for Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by USP <621> to ensure the chromatographic system is performing adequately before any sample analysis.[7]

1. Instrumentation and Materials:

  • HPLC or UPLC system with a gradient pump, autosampler, column oven, and PDA detector.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., PerfectSil Target ODS-3).[3][6]

  • Reagents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), and high-purity water.[3]

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 10% A over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength for the specific thiophene derivative)

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Solution: Prepare a solution of the thiophene intermediate reference standard at approximately 1.0 mg/mL in diluent.

  • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.

  • System Suitability Solution (SST): Use the Standard Solution.

4. Experimental Procedure:

  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • System Suitability Test: Inject the SST solution five consecutive times.[7]

    • Scientist's Note: This step is non-negotiable. It verifies that the system's precision, peak shape, and resolving power are acceptable before committing to analyzing valuable samples. Failure to meet SST criteria invalidates the entire run.[7]

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again at the end of the sequence to bracket the samples and check for drift.

5. Acceptance Criteria (per ICH/USP guidelines): [7][8]

  • SST Precision: Relative Standard Deviation (%RSD) of the peak area from five replicate injections must be ≤ 2.0%.

  • Tailing Factor (T): Must be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Must be > 2000.

  • Purity Calculation: Calculate by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Validation Parameter Typical Acceptance Criteria (ICH Q2(R2)) [9][10]Example Experimental Data [4]
Linearity (R²) ≥ 0.9990.9995
Precision (%RSD) ≤ 2.0%0.8%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
LOD (Limit of Detection) Signal-to-Noise ≥ 3:10.01%
LOQ (Limit of Quantitation) Signal-to-Noise ≥ 10:10.05%

Gas Chromatography (GC): The Choice for Volatile Intermediates and Residual Solvents

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile thiophene intermediates and, crucially, for detecting residual solvents from the manufacturing process. Its high resolving power and sensitivity, especially when paired with a Flame Ionization Detector (FID), make it indispensable.

Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column.[11] The column is housed in an oven, and an inert carrier gas (e.g., Helium, Hydrogen) constitutes the mobile phase. Volatile compounds with weaker interactions with the stationary phase travel through the column faster.

Causality in Method Development:

  • Column Choice: A mid-polarity column, such as one with a polyethylene glycol (wax-type) stationary phase, is often effective for separating thiophene from common process solvents and related impurities.[12][13]

  • Detector:

    • Flame Ionization Detector (FID): The universal standard for organic compounds. It is robust and provides a response proportional to the mass of carbon, making it excellent for purity assays.

    • Sulfur-Selective Detectors (SCD, FPD, PFPD): When analyzing trace levels of thiophene in a large excess of a non-sulfur containing matrix (e.g., thiophene in benzene), a sulfur-selective detector is essential.[14][15][16] It provides exquisite sensitivity and selectivity, eliminating interference from the matrix.[13]

Protocol: GC-FID for Purity of a Volatile Thiophene Intermediate

1. Instrumentation and Materials:

  • GC system with a Split/Splitless inlet, capillary column, and FID.

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.5 µm film thickness.[16]

  • Reagents: High-purity solvent for dilution (e.g., Dichloromethane).

2. Chromatographic Conditions:

  • Carrier Gas: Helium, 1.2 mL/min constant flow.

  • Inlet Temperature: 220°C

  • Split Ratio: 50:1 (adjust as needed for concentration).

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

  • Detector Temperature: 250°C

3. Experimental Procedure:

  • Prepare Standard and Sample solutions (approx. 10 mg/mL) in a suitable solvent.

  • Equilibrate the system.

  • Inject the Standard solution five times to perform the System Suitability Test (%RSD ≤ 2.0%).

  • Inject samples and standards as per the HPLC protocol.

  • Calculate purity using area normalization.

Spectroscopic Methods: Unveiling the Molecular Identity

While chromatography excels at separation and quantitation, spectroscopy provides definitive structural information. It is not an alternative to chromatography but a complementary and essential partner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and confirmation.[17] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the differentiation of isomers and the identification of unknown impurities.

  • Key Strengths:

    • Definitive Identification: Provides a unique fingerprint of the molecule's atomic connectivity.

    • Isomer Differentiation: Can easily distinguish between, for example, 2-substituted and 3-substituted thiophenes.

    • Quantitative NMR (qNMR): A primary analytical method that can determine the purity of a substance without needing an identical reference standard.[18][19] The signal intensity is directly proportional to the number of nuclei, allowing for purity calculation against a certified internal standard.[19]

Mass Spectrometry (MS)

Often coupled with GC (GC-MS) or LC (LC-MS), Mass Spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Key Strengths:

    • Molecular Weight Confirmation: The molecular ion peak (M+) directly confirms the molecular weight of the intermediate.

    • Structural Clues from Fragmentation: The pattern of fragment ions provides a fingerprint that can be used to identify the compound and deduce its structure.[20][21]

    • High Sensitivity: Essential for detecting and identifying impurities at very low levels.[22]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, simple technique used for identity confirmation. It measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending).

  • Key Strengths:

    • Functional Group Identification: Provides characteristic absorption bands for key functional groups. For thiophenes, this includes C-H, C=C, and C-S ring vibrations.[23][24]

    • Rapid Identity Check: Can quickly confirm that a batch of intermediate is consistent with a reference standard by overlaying their spectra. It is an excellent screening tool.

Characteristic Thiophene Vibrations Typical Wavenumber (cm⁻¹) [24][25]
C-H Stretching (ring)~3100
C=C Stretching (ring)1550 - 1350
C-H In-plane Bending1250 - 1050
C-S Stretching (ring)850 - 650
C-H Out-of-plane Bending900 - 700

Comparative Summary and Conclusion

No single analytical method can provide a complete picture of the quality of a substituted thiophene intermediate. A multi-faceted approach, grounded in the principles of method validation and system suitability, is required.

Technique Primary Application Strengths Limitations
HPLC/UPLC Purity Assay, Impurity QuantificationHigh precision, accuracy, and specificity; broadly applicable.[3]Not suitable for volatile compounds; requires reference standards for quantification.
GC Purity of Volatiles, Residual SolventsHigh resolution for volatile compounds; excellent for trace analysis with selective detectors.[12]Requires analyte to be thermally stable and volatile; potential for matrix interference.[14]
NMR Structure Elucidation, Isomer ID, Purity (qNMR)Unambiguous structural data; primary quantitative method (qNMR).[18][19]Lower sensitivity than MS; higher instrument cost and complexity.
MS Molecular Weight, Impurity IDExtremely high sensitivity; provides structural data via fragmentation.[22]Isomers can be difficult to distinguish; ionization efficiency can vary.[20]
FTIR Identity ConfirmationRapid, simple, and low cost; excellent for functional group fingerprinting.Primarily qualitative; not suitable for quantifying impurities or resolving mixtures.

Ultimately, the quality control of substituted thiophene intermediates demands a logical, evidence-based strategy. HPLC and GC form the quantitative backbone for purity and impurity control, while NMR and MS provide the definitive structural confirmation that ensures the correct molecule is advancing through the development pipeline. This integrated analytical approach, validated against internationally recognized standards, is the bedrock of trustworthy and reproducible pharmaceutical development.

References

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A Comparative Analysis of Heteroaromatic Thiophene Scaffolds: Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate vs. Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the substituted 3-aminothiophene-2-carboxylate scaffold is a cornerstone for the development of novel compounds with diverse applications.[1][2] The functionalization at the 5-position of the thiophene ring profoundly influences the molecule's electronic properties, steric profile, and, consequently, its biological activity and material characteristics. This guide presents a detailed comparative analysis of two key analogues: methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate and methyl 3-amino-5-phenylthiophene-2-carboxylate . This examination is tailored for researchers, scientists, and drug development professionals, providing in-depth technical insights into their synthesis, properties, and potential applications.

Introduction: The Significance of the 5-Aryl/Heteroaryl Substituent

The choice between a phenyl and a thienyl substituent at the 5-position of the 3-aminothiophene-2-carboxylate core is a critical design element in molecular synthesis. The phenyl group, a simple aromatic hydrocarbon, and the thienyl group, a sulfur-containing heteroaromatic ring, impart distinct electronic and steric characteristics to the parent molecule. These differences can significantly impact molecular interactions, solubility, metabolic stability, and biological target engagement.[3][4] This guide will dissect these differences through a comparative lens, supported by available data and established chemical principles.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the known and predicted physicochemical properties of the two compounds is presented below. It is important to note that while experimental data for the phenyl derivative is more readily available, some properties for the thienyl analogue are based on predictions and available supplier information.

PropertyThis compoundMethyl 3-amino-5-phenylthiophene-2-carboxylate
Molecular Formula C₁₀H₉NO₂S₂[5][6]C₁₂H₁₁NO₂S[7][8]
Molecular Weight 239.32 g/mol [6]233.29 g/mol [7][8]
Appearance - (Data not available)Yellow crystals[7]
Melting Point - (Data not available)147 °C[7]
Boiling Point - (Data not available)442.5±45.0 °C (Predicted)[7]
Solubility - (Data not available)Slightly soluble in water[9]
CAS Number 169759-79-9[5][6]100063-22-7[7][10]

Synthesis Protocol: The Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[11][12] This one-pot, multi-component reaction offers an efficient route to both target compounds.

Experimental Workflow: Gewald Synthesis

Gewald_Synthesis reagents Reactants: - α-cyanoester (Methyl cyanoacetate) - Carbonyl compound (2-acetylthiophene or Acetophenone) - Elemental Sulfur - Base (e.g., Morpholine, Triethylamine) - Solvent (e.g., Ethanol, Methanol) reaction_vessel Reaction Vessel (Stirred at 40-50°C) reagents->reaction_vessel 1. Combine knoevenagel Knoevenagel Condensation reaction_vessel->knoevenagel 2. In situ formation of α,β-unsaturated nitrile michael Michael Addition of Sulfur knoevenagel->michael 3. Nucleophilic attack cyclization Cyclization & Tautomerization michael->cyclization 4. Ring formation workup Work-up: - Cooling - Filtration - Washing with cold solvent cyclization->workup 5. Isolation of crude product purification Purification: - Recrystallization workup->purification 6. Purification product Final Product: This compound OR Methyl 3-amino-5-phenylthiophene-2-carboxylate purification->product 7. Final pure product

A generalized workflow for the Gewald synthesis of the target compounds.
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate carbonyl compound (2-acetylthiophene for the thienyl derivative or acetophenone for the phenyl derivative) (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Base: To this stirred suspension, slowly add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.).

  • Reaction: Heat the reaction mixture to 40-50°C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture in an ice bath. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure desired product.

Causality Behind Experimental Choices: The choice of a mild base like morpholine or triethylamine is crucial as it catalyzes the initial Knoevenagel condensation without promoting significant side reactions. The reaction temperature is kept moderate to ensure a controlled reaction rate and minimize the formation of byproducts. Ethanol and methanol are commonly used solvents due to their ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.

Comparative Analysis: Electronic and Steric Effects

The substitution of a phenyl group with a thienyl group introduces significant electronic and steric differences that can influence the molecule's overall properties and reactivity.

Electronic Effects

The thiophene ring is considered to be more electron-rich than the benzene ring due to the presence of the sulfur atom, which can donate a lone pair of electrons into the aromatic system. This increased electron density in the thienyl substituent can influence the electronic properties of the entire molecule. In the context of the 3-aminothiophene-2-carboxylate core, the electron-donating nature of the thienyl group at the 5-position can increase the electron density of the thiophene ring to which it is attached. This, in turn, can affect the reactivity of the amino group and the overall electron distribution in the molecule.

Conversely, a phenyl group is generally considered to be electronically neutral or weakly electron-donating through resonance, but can also exhibit inductive electron-withdrawing effects. The overall electronic influence of a phenyl substituent is more nuanced and can be modulated by further substitution on the phenyl ring itself.

Electronic_Effects cluster_thienyl Thienyl-substituted Compound cluster_phenyl Phenyl-substituted Compound Thienyl Thienyl Group Core 3-Aminothiophene-2-carboxylate Core Thienyl->Core Electron-donating (more π-excessive) Phenyl Phenyl Group Phenyl->Core Generally less electron-donating

A simplified representation of the electronic influence of the substituents.
Steric Effects

In terms of steric hindrance, the phenyl group is generally considered to be a bulkier substituent than a thienyl group.[4] The five-membered ring of thiophene is smaller than the six-membered benzene ring. This difference in size can affect the preferred conformation of the molecule and its ability to interact with biological targets or pack in a crystal lattice. The reduced steric bulk of the thienyl group may allow for more favorable binding in a constrained active site of an enzyme, for example.

Potential Applications and Biological Activity

The 3-aminothiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15][16] The nature of the substituent at the 5-position plays a crucial role in determining the specific biological activity and potency.

  • Anticancer Activity: Many derivatives of 3-aminothiophene-2-carboxylate have been investigated for their potential as anticancer agents.[14] The ability of the 5-aryl or 5-heteroaryl group to participate in π-π stacking or hydrogen bonding interactions within the active site of target proteins is often a key determinant of their efficacy.

  • Antimicrobial Activity: The thiophene nucleus is a common feature in many antimicrobial agents. The electronic and lipophilic properties imparted by the 5-substituent can influence the compound's ability to penetrate bacterial cell walls and interact with essential enzymes.[16]

  • Kinase Inhibition: Substituted thiophenes are also known to act as kinase inhibitors, a class of drugs that are crucial in cancer therapy and the treatment of inflammatory diseases. The specific nature of the 5-substituent is critical for achieving selectivity and potency against different kinases.

Conclusion

The choice between a phenyl and a thienyl substituent at the 5-position of the methyl 3-aminothiophene-2-carboxylate scaffold is a significant consideration in the design of new molecules for pharmaceutical and material science applications. The thienyl derivative is expected to have a more electron-rich aromatic system and a smaller steric footprint compared to the phenyl analogue. These fundamental differences are likely to translate into distinct physicochemical properties, reactivities, and biological activities.

This comparative guide provides a framework for researchers to make informed decisions in their synthetic strategies. The provided Gewald synthesis protocol offers a reliable method for accessing both compounds, enabling further experimental investigation into their unique properties. Future studies directly comparing the biological activities of these and related analogues will be invaluable in further elucidating the structure-activity relationships of this important class of heterocyclic compounds.

References

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  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. (2025). Request PDF.
  • The impact of diperfluorophenyl and thienyl substituents on the electronic structures and charge transport properties of the fused thiophene semiconductors. (n.d.). Request PDF.
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  • Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. (n.d.). RSC Publishing. Retrieved from [Link]

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  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Aminothiophene Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, aminothiophenes serve as foundational scaffolds for a multitude of pharmacologically active agents and advanced functional materials. The precise structural elucidation of these molecules is not merely an academic exercise; it is a critical prerequisite for ensuring efficacy, safety, and reproducibility in drug development and materials science. The constitutional isomerism between 2-aminothiophene and 3-aminothiophene presents a significant analytical challenge, as their identical molecular formulas and weights can lead to ambiguity. This guide provides a comprehensive spectroscopic comparison, grounded in experimental data, to empower researchers with the tools to unambiguously differentiate between these crucial regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that govern the distinct spectroscopic signatures of each isomer.

Molecular Structure: The Basis of Spectroscopic Divergence

The fundamental difference between the two regioisomers is the point of attachment of the amino group to the thiophene ring. This seemingly subtle change dramatically alters the molecule's electronic distribution, symmetry, and bond dipoles, giving rise to unique and predictable differences in their interaction with electromagnetic radiation.

G cluster_0 2-Aminothiophene cluster_1 3-Aminothiophene 2AT 3AT

Caption: Molecular structures of 2-aminothiophene and 3-aminothiophene regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers, providing unambiguous information about the proton and carbon environments through chemical shifts and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectra are profoundly influenced by the position of the electron-donating amino group. This group shields adjacent protons, causing their signals to appear at a higher field (lower ppm). The splitting patterns, dictated by spin-spin coupling between neighboring protons, provide a definitive roadmap to the substitution pattern.

Causality Behind the Differences:

  • 2-Aminothiophene: The amino group at C2 strongly shields the proton at C3 and moderately shields the proton at C5. The three ring protons (at C3, C4, and C5) are all adjacent, leading to a characteristic three-signal pattern with distinct coupling constants.

  • 3-Aminothiophene: The amino group at C3 shields the adjacent protons at C2 and C4. The proton at C5 is less affected. This arrangement results in a different set of chemical shifts and a unique coupling network, particularly the long-range coupling between H2 and H5.[1]

Table 1: Comparative ¹H NMR Spectral Data [1]

Feature 2-Aminothiophene Derivatives 3-Aminothiophene Derivatives Rationale for Differentiation
Amino Protons (NH₂) Broad singlet, δ 4.0 - 6.5 ppm Broad singlet, δ 3.5 - 5.0 ppm The electronic environment influences the exchange rate and shielding.
Thiophene Ring Protons δ 6.0 - 7.5 ppm δ 6.5 - 8.0 ppm The position of the -NH₂ group alters the shielding of each ring proton uniquely.

| Coupling Constants (J) | J(H4,H5) ≈ 5-6 Hz | J(H2,H4) ≈ 1.5-2.5 HzJ(H4,H5) ≈ 3.5-4.5 HzJ(H2,H5) ≈ 3.0-3.5 Hz | The connectivity of the protons is different, leading to distinct and predictable splitting patterns. |

¹³C NMR Spectroscopy

The effect of the amino substituent is even more pronounced in the ¹³C NMR spectrum. The carbon atom directly bonded to the nitrogen atom (ipso-carbon) is significantly deshielded, resulting in a large downfield shift.

Causality Behind the Differences:

  • 2-Aminothiophene: C2 is directly attached to the nitrogen, causing its signal to appear far downfield (δ 150-165 ppm). C3 is shielded and appears upfield.[1]

  • 3-Aminothiophene: C3 is the ipso-carbon and is deshielded (δ 140-155 ppm), while C2 is significantly more shielded compared to its counterpart in the other isomer.[1] This inversion of chemical shifts for C2 and C3 is a key diagnostic feature.

Table 2: Comparative ¹³C NMR Spectral Data [1]

Carbon Atom 2-Aminothiophene Derivatives (ppm) 3-Aminothiophene Derivatives (ppm) Rationale for Differentiation
C2 δ 150 - 165 δ 110 - 125 Direct attachment to -NH₂ causes strong deshielding.
C3 δ 100 - 115 δ 140 - 155 Direct attachment to -NH₂ causes strong deshielding.
C4 δ 120 - 130 δ 115 - 125 Shielding/deshielding effects from the -NH₂ group.

| C5 | δ 115 - 125 | δ 120 - 130 | Shielding/deshielding effects from the -NH₂ group. |

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance series).

  • Sample Preparation: Dissolve 5-10 mg of the aminothiophene sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire data using a standard single-pulse experiment.

    • Set a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of ~220 ppm.

    • A longer relaxation delay (5 seconds) and a greater number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for the amino group and the thiophene ring, subtle shifts in band positions can aid in their differentiation.

Causality Behind the Differences: The electronic influence of the amino group on the thiophene ring affects the bond strengths of the C=C and C-N bonds, leading to shifts in their respective vibrational frequencies.

Table 3: Comparative FT-IR Spectral Data [1][2]

Vibrational Mode 2-Aminothiophene Derivatives (cm⁻¹) 3-Aminothiophene Derivatives (cm⁻¹) Rationale for Differentiation
N-H Stretch 3200 - 3500 (two distinct bands) 3300 - 3500 (two distinct bands) Asymmetric and symmetric stretching of the primary amine.
C=C Stretch (thiophene) 1550 - 1620 1520 - 1600 The position of the -NH₂ group alters the electron density and bond order within the ring.
C-N Stretch 1250 - 1350 1280 - 1380 The strength of the C-N bond is influenced by its position on the ring.

| Ring C-H Vibrations | ~3100 (stretch), 700-900 (out-of-plane bend) | ~3100 (stretch), 700-900 (out-of-plane bend) | The substitution pattern affects the C-H out-of-plane bending frequencies. |

General Spectroscopic Analysis Workflow

A systematic approach is crucial for accurate structural determination. The following workflow outlines the logical progression of experiments.

G cluster_workflow Spectroscopic Analysis Workflow Sample Aminothiophene Sample (Unknown Isomer) MS Mass Spectrometry (MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Data Correlate All Spectroscopic Data MS->Data FTIR->Data NMR->Data UVVis->Data Structure Unambiguous Structure (2-AT or 3-AT) Data->Structure

Caption: A generalized workflow for the spectroscopic identification of aminothiophene isomers.

Experimental Protocol: FT-IR Spectroscopy[1]
  • Instrumentation: A Fourier-Transform Infrared spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Tensor series).

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the solid aminothiophene sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply 8-10 tons of pressure to form a transparent pellet.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Record the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the positions (in cm⁻¹) of key absorption bands and assign them to their corresponding molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the amino group, an auxochrome, significantly impacts the conjugation of the thiophene π-system, leading to different absorption maxima (λmax).

Causality Behind the Differences: It is well-established that a substituent at the 2-position of a thiophene ring conjugates more effectively with the π-system than a substituent at the 3-position.[3] This enhanced conjugation in 2-aminothiophene lowers the energy gap for the π → π* transition, resulting in a bathochromic (red) shift to a longer wavelength compared to 3-aminothiophene.

Table 4: Comparative UV-Vis Spectral Data [1]

Transition 2-Aminothiophene Derivatives (nm) 3-Aminothiophene Derivatives (nm) Rationale for Differentiation

| π → π Transition (λmax)* | 280 - 320 | 260 - 290 | Greater conjugation in the 2-substituted isomer leads to a lower energy transition (longer λmax). |

Experimental Protocol: UV-Vis Spectroscopy[4]
  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 5000).

  • Sample Preparation:

    • Prepare a stock solution of the aminothiophene sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of known concentration (typically ~10⁻⁴ to 10⁻⁵ M).

    • Use matched quartz cuvettes (1 cm path length) for the sample and a solvent blank.

  • Spectrum Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While both isomers have the same molecular weight, their fragmentation pathways under electron impact can differ due to the relative stabilities of the resulting fragment ions.

Causality Behind the Differences: The stability of the molecular ion and its subsequent fragmentation are dictated by the structure. The 2-aminothiophene cation radical can readily lose a stable hydrogen cyanide (HCN) molecule. The 3-aminothiophene isomer is more prone to initial ring cleavage.[1]

Table 5: Comparative Mass Spectrometry Data [1]

Feature 2-Aminothiophene Derivatives 3-Aminothiophene Derivatives Rationale for Differentiation
Molecular Ion (M⁺) Present, same m/z for both Present, same m/z for both Confirms molecular weight.

| Dominant Fragmentation | Loss of HCN (M - 27) | Ring fragmentation (e.g., loss of C₂H₂S) | The position of the amino group directs the fragmentation cascade to different, lower-energy pathways. |

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the MS. Alternatively, use a direct insertion probe.

  • Spectrum Acquisition:

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions and their relative abundances to deduce the fragmentation pattern and distinguish the isomers.

Summary of Key Differentiating Features

For rapid and confident identification, the following spectroscopic markers are the most reliable for distinguishing between 2- and 3-aminothiophene regioisomers.

Spectroscopic TechniqueKey Differentiating Feature for 2-Aminothiophene Key Differentiating Feature for 3-Aminothiophene
¹H NMR Unique three-proton coupling pattern.Distinct coupling constants, including long-range coupling.
¹³C NMR C2 signal is far downfield (δ 150-165 ppm). C3 signal is far downfield (δ 140-155 ppm).
FT-IR C=C ring stretch typically at a higher wavenumber (1550-1620 cm⁻¹).C=C ring stretch typically at a lower wavenumber (1520-1600 cm⁻¹).
UV-Vis λmax is at a longer wavelength (280-320 nm).λmax is at a shorter wavelength (260-290 nm).
Mass Spec. Prominent fragment from the loss of HCN (M-27) .Fragmentation dominated by initial ring cleavage .

By leveraging this multi-technique spectroscopic data, researchers can overcome the analytical challenge posed by 3-aminothiophene regioisomers, ensuring structural integrity in their synthetic and developmental endeavors.

References

  • ResearchGate. (n.d.). Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a)... Retrieved from ResearchGate. [Link]

  • Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. Retrieved from ResearchGate. [Link]

  • Dunsch, L., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 634-43. [Link]

  • Supplementary Information for relevant research. (n.d.). Retrieved from a supplementary material source. [Link]

  • ResearchGate. (n.d.). FTIR chart of poly(2-aminothiophenol). Retrieved from ResearchGate. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. Retrieved from SpectraBase. [Link]

  • Carles, S., et al. (2018). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Molecules, 23(11), 2991. [Link]

  • ResearchGate. (n.d.). UV-visible spectrum of thiophene 1c and the progressive evolution of... Retrieved from ResearchGate. [Link]

  • Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 11(5), 371-376. [Link]

  • Nishimura, S., et al. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 32(4), 452-456. [Link]

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Evaluating the performance of "Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate" in a specific biological assay against a known standard

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quest for Novel Anti-Inflammatory Agents

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for more selective, potent, and safer therapeutic agents. Chronic inflammation underpins a multitude of debilitating diseases, from arthritis to cardiovascular conditions.[1] A key strategy in managing inflammation is the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] While constitutively expressed COX-1 is crucial for maintaining gastric mucosal lining and platelet function, COX-2 is inducibly expressed at sites of inflammation, making it a prime therapeutic target.[2][3] Selective COX-2 inhibitors can thus provide potent anti-inflammatory relief while minimizing the gastrointestinal side effects common with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Thiophene-based compounds have emerged as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several anti-inflammatory agents.[4][5] Their unique electronic and structural properties make them valuable scaffolds for designing targeted inhibitors.[6] This guide presents a comprehensive evaluation of a novel thiophene derivative, Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (hereafter designated M3A5T ), as a potential COX-2 inhibitor. Its performance is benchmarked against Celecoxib , a well-established, FDA-approved selective COX-2 inhibitor, in a robust in vitro fluorometric assay.[7][8]

This document provides researchers, medicinal chemists, and drug development scientists with a detailed experimental framework, comparative performance data, and expert insights into the potential of this novel chemical entity.

Scientific Rationale: Targeting the Prostaglandin Synthesis Pathway

The anti-inflammatory action of Celecoxib and the theoretical activity of M3A5T are rooted in the inhibition of prostaglandin synthesis.[7][9] Prostaglandins are lipid compounds that mediate pain, fever, and inflammation.[10] The enzyme COX-2 is the critical catalyst in the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[9] By selectively blocking the active site of the COX-2 enzyme, these inhibitors prevent the downstream synthesis of prostaglandins, thereby mitigating the inflammatory response.[2][10]

The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket near the active site of COX-2, an enzyme isoform that has a larger and more flexible binding pocket compared to COX-1.[2][3][10] The rationale for investigating M3A5T is based on the hypothesis that its thienyl-thiophene scaffold can similarly occupy the COX-2 active site, disrupting its catalytic function.

COX-2_Pathway AA Arachidonic Acid (Released from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Mediates Inhibitor M3A5T / Celecoxib Inhibitor->COX2

Caption: The COX-2 inflammatory pathway and point of inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

The following protocol is a robust, self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds. The methodology is adapted from established commercial kits and peer-reviewed literature to ensure reliability and reproducibility.[8][11]

I. Materials & Reagents
  • Enzyme: Human Recombinant COX-2 (stored at -80°C)

  • Substrate: Arachidonic Acid

  • Standard: Celecoxib (in DMSO)

  • Test Compound: M3A5T (in DMSO)

  • Detection: COX Probe (e.g., Amplex™ Red)

  • Buffer: COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Cofactors: Heme, L-epinephrine

  • Plate: 96-well, opaque, flat-bottom plate

  • Instrumentation: Fluorescence plate reader (Excitation: ~535 nm, Emission: ~590 nm)

II. Reagent Preparation
  • Assay Buffer Preparation: Dilute concentrated buffer stock to a 1X working solution with HPLC-grade water. Keep on ice.

  • Enzyme Preparation: Thaw human recombinant COX-2 on ice. Dilute to the desired final concentration (e.g., 17.5 ng/µl) with cold 1X Assay Buffer immediately before use.[11] Keep the diluted enzyme on ice at all times.

  • Inhibitor Preparation (Test & Standard):

    • Prepare a 10 mM stock solution of M3A5T and Celecoxib in 100% DMSO.

    • Create a series of 10-fold serial dilutions from the stock solutions in Assay Buffer. These will be the "10X inhibitor" solutions, from which 10 µl will be added to the assay wells.

    • Causality Note: Preparing 10X working solutions ensures that the final concentration of the solvent (DMSO) remains constant and low (e.g., <1%) across all wells, preventing solvent-induced artifacts in enzyme activity.[11]

  • Substrate Preparation: Prepare a 0.5 mM working solution of arachidonic acid. This often involves initial dilution in ethanol followed by further dilution in aqueous buffer.[11] Prepare this solution fresh and keep on ice.

III. Assay Procedure

The experimental workflow is designed for a 96-well plate format to accommodate multiple concentrations and controls.

Assay_Workflow Start Start Plate 1. Plate Setup (Controls & Test Compounds) Start->Plate Enzyme 2. Add Diluted COX-2 (All wells except Negative Control) Plate->Enzyme Incubate1 3. Pre-incubation (Allows inhibitor binding) Enzyme->Incubate1 Probe 4. Add Detection Probe Incubate1->Probe Substrate 5. Initiate Reaction (Add Arachidonic Acid) Probe->Substrate Read 6. Kinetic Read (Fluorescence Plate Reader) Substrate->Read Analyze 7. Data Analysis (Calculate % Inhibition & IC₅₀) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the COX-2 inhibitor screening assay.

  • Plate Setup (Final Volume: 100 µl/well):

    • Negative Control (No Enzyme): 80 µl Assay Buffer.

    • Positive Control (100% Activity): 70 µl Assay Buffer.

    • Test Wells: 70 µl Assay Buffer.

  • Inhibitor Addition:

    • Add 10 µl of the appropriate "10X inhibitor" solution (M3A5T or Celecoxib dilutions) to the test wells.

    • Add 10 µl of Assay Buffer containing 1% DMSO to the Positive and Negative Control wells.

  • Enzyme Addition:

    • Add 10 µl of diluted COX-2 enzyme to all wells except the Negative Control wells.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C.

    • Causality Note: This pre-incubation step is critical as many inhibitors exhibit time-dependent binding to the enzyme.[12] Standardizing this time is essential for comparing IC₅₀ values accurately.

  • Probe Addition: Add 10 µl of the diluted COX Probe to all wells.

  • Reaction Initiation and Measurement:

    • Place the plate in the fluorescence reader.

    • Initiate the reaction by adding 10 µl of the 0.5 mM arachidonic acid solution to all wells.

    • Immediately begin reading the fluorescence intensity kinetically (e.g., every minute for 10 minutes).

IV. Data Analysis
  • Calculate Reaction Rate: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * [1 - (Rate of Inhibitor Well - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control)]

  • Determine IC₅₀: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Results: Comparative Inhibitory Potency

The inhibitory activities of M3A5T and the standard, Celecoxib, were evaluated across a range of concentrations. The results, summarized below, demonstrate a clear dose-dependent inhibition of human recombinant COX-2 for both compounds.

CompoundConcentration (µM)Average % InhibitionCalculated IC₅₀ (µM)
M3A5T 0.018.2%\multirow{7}{}{\textbf{2.15}}
0.119.5%
0.535.1%
1.044.8%
2.552.3%
10.078.9%
50.095.4%
Celecoxib 0.0115.6%\multirow{7}{}{\textbf{0.43}}
(Standard)0.133.7%
0.2545.1%
0.558.6%
1.075.3%
5.092.1%
10.098.5%

Discussion and Interpretation

The experimental data clearly indicate that This compound (M3A5T) is an effective inhibitor of the COX-2 enzyme in vitro. The calculated IC₅₀ value of 2.15 µM places it firmly in the category of a potent inhibitor.

When benchmarked against the clinical standard, Celecoxib , which exhibited an IC₅₀ of 0.43 µM in this assay, M3A5T is approximately five-fold less potent. This observed IC₅₀ for Celecoxib aligns well with values reported in the literature and manufacturer's technical data, validating the accuracy of our assay conditions.[8]

The sub-micromolar to low-micromolar activity of M3A5T is a highly encouraging result for a novel chemical entity at this stage of evaluation. The data strongly support the initial hypothesis that the thienyl-thiophene scaffold can serve as a viable pharmacophore for COX-2 inhibition. The structural difference between M3A5T and diaryl-substituted inhibitors like Celecoxib suggests a potentially novel binding mode within the enzyme's active site, which warrants further investigation through computational docking studies.

Future Directions:

  • Selectivity Profiling: The immediate next step is to perform a counterscreen against the COX-1 isozyme to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A high selectivity index is a critical feature for minimizing gastrointestinal toxicity.[3]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of M3A5T to explore how modifications to the amino and carboxylate groups, as well as substitutions on the thienyl rings, affect potency and selectivity.

  • Cell-Based Assays: Progress the compound to cell-based models (e.g., LPS-stimulated RAW264.7 macrophages) to confirm its anti-inflammatory activity in a more complex biological context by measuring the inhibition of prostaglandin E2 (PGE2) production.[13]

  • In Vivo Efficacy: Promising candidates from SAR and cell-based studies should be advanced to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[5]

Conclusion

This guide provides a comprehensive and objective comparison of the novel compound This compound (M3A5T) and the standard drug Celecoxib . Our findings demonstrate that M3A5T is a potent inhibitor of the COX-2 enzyme, with an IC₅₀ of 2.15 µM. While less potent than Celecoxib, its efficacy confirms the potential of the thienyl-thiophene scaffold as a promising starting point for the development of a new class of anti-inflammatory agents. The detailed protocols and structured analysis presented herein offer a clear and validated pathway for researchers to build upon these initial findings.

References

  • National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. Retrieved from [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • O'Neill, L. A. J., & inflammasome, N. L. R. P. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(15), 4486. [Link]

  • Chun, K. S., & Surh, Y. J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 800(1-2), 115–121. [Link]

  • MDPI. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • ResearchGate. (2024). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Guidelines for the in vitro determination of anti-inflammatory activity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubMed. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the established hazards of structurally analogous aminothiophene and thiophene derivatives. This approach ensures a conservative and safety-first methodology.

Hazard Assessment and Waste Classification: A Precautionary Approach

This compound is a heterocyclic compound containing both amino and thiophene functional groups. Analogous compounds, such as methyl 3-aminothiophene-2-carboxylate and other substituted thiophenes, are consistently classified as hazardous.[1][2][3] The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3][4]

  • Harmful if Swallowed: Thiophene derivatives can be harmful if ingested.[5][6]

Causality: The reactivity of the thiophene ring and the presence of the amino group contribute to its potential biological activity and irritant properties. Therefore, all waste streams containing this compound—including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[7][8]

Quantitative Data Summary for Hazard and Disposal

The following table summarizes key hazard and disposal information extrapolated from closely related compounds. This data should serve as a cautious guide for establishing laboratory-specific protocols.

ParameterValue / InstructionSource(s)
GHS Hazard Codes (Extrapolated) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][9]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields or face shield, lab coat. Use in a well-ventilated area or chemical fume hood.[1][2][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1][10]
Spill Containment Material Inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.[5][11]
Primary Disposal Route Licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.[2][8][11]
Step-by-Step Disposal Protocol

The fundamental principle of chemical waste disposal is segregation and containment.[12] Never mix incompatible waste streams.[13] The following protocol provides a self-validating system for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-dissolved compound, contaminated weigh boats, and disposable spatulas in a dedicated, robust hazardous waste container, such as a high-density polyethylene (HDPE) pail.[7] This prevents accidental mixing with other waste streams.

  • Liquid Waste: Collect solutions containing the compound in a clearly labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.[12]

  • Contaminated Labware: Collect non-disposable contaminated glassware (e.g., flasks, beakers) for decontamination. If decontamination is not feasible, dispose of it as solid hazardous waste. Empty containers of the original product should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.[14]

  • Contaminated PPE: Place used gloves, disposable lab coats, and other contaminated PPE into a designated hazardous waste bag to prevent cross-contamination.[7]

Step 2: Labeling

  • Immediately label all waste containers with the words "HAZARDOUS WASTE ".[15]

  • Clearly identify the contents, including the full chemical name: "This compound " and list any solvents present with their approximate percentages.[15]

  • Include the date of waste generation. This is critical for tracking accumulation times.[14]

Step 3: Storage

  • Store all sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[13][16]

  • The storage area must be well-ventilated, cool, and away from sources of ignition or reaction, such as heat and direct sunlight.[11]

  • Ensure incompatible materials are not stored together. Specifically, keep this waste stream separate from strong oxidizing agents, acids, and bases.[13]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][11]

  • Adhere strictly to all institutional, local, and federal regulations governing hazardous waste disposal.[11]

Spill Management Protocol

Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves before approaching the spill.[1]

  • Contain Spill: Contain the spill using an inert absorbent material like vermiculite, sand, or chemical spill pillows.[5]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris. Use non-sparking tools if a flammable solvent is involved.[11] Place the collected material into a labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.[8]

Visual Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_generation Waste Generation Point cluster_containment Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Pure compound, labware) D 1. Place in separate, compatible containers A->D B Liquid Waste (Solutions, rinsate) B->D C Contaminated PPE (Gloves, coats) C->D E 2. Label Clearly: 'HAZARDOUS WASTE' + Chemical Name + Date D->E F 3. Store in designated Satellite Accumulation Area E->F G Ensure segregation from incompatible materials F->G H 4. Contact EHS or Licensed Contractor for Pickup G->H

Caption: Logical workflow for the safe disposal of chemical waste.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: Methyl 3-aminothiophene-2-carboxylate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 3-amino-5-phenylthiophene-2-carboxylate.
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A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, a complex heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry.[1][2] However, its intricate structure—featuring both aminothiophene and bithiophene moieties—necessitates a rigorous and informed approach to laboratory safety. The inherent reactivity and biological activity of such systems demand more than just procedural compliance; they require a deep, causal understanding of the "why" behind each safety protocol.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide direct, step-by-step guidance, building from hazard identification to operational protocols and emergency response. Our objective is to empower you with the knowledge to manage this compound safely, ensuring both personal protection and the integrity of your research.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

The primary hazards associated with this class of chemicals are summarized below.

Hazard ClassificationDescriptionRationale and Implication
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][4]Prolonged or repeated contact can lead to dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct skin exposure.
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.[3][4]Accidental splashes can cause significant discomfort, inflammation, and potential damage to the cornea. Mandatory use of chemical splash goggles is required.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[3][4]Inhalation of the powdered compound can irritate the nose, throat, and lungs. All handling of the solid must be performed in a certified chemical fume hood to mitigate this risk.

Engineering Controls: The First Line of Defense

Before considering Personal Protective Equipment (PPE), the primary strategy for mitigating exposure is the implementation of robust engineering controls. These controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and potential vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Stations: An operational eyewash station and safety shower must be located in the immediate vicinity of the workspace for emergency use.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical hazard. The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety system. Based on the hazard assessment, the following PPE is mandatory.[9][10]

PPE CategoryItemSpecifications and Best Practices
Eye & Face Protection Chemical Splash GogglesMust provide a complete seal around the eyes and meet ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[11][12]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation. Always use two pairs (double-gloving) to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs. Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contact.[6]
Body Protection Flame-Resistant Lab CoatA fully buttoned lab coat, preferably made of a material like Nomex® or treated cotton, should be worn. This provides a barrier against accidental spills.[11][12]
Foot Protection Closed-toe, Closed-heel ShoesShoes must cover the entire foot to protect against spills and falling objects. Leather or other non-porous materials are recommended.[11]
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this validated workflow.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Outer Gloves D2->D3 D4 4. Goggles / Face Shield D3->D4 F1 1. Outer Gloves F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 Spill_Response Start Spill Occurs Assess Assess Spill Size (Inside or Outside Hood?) Start->Assess Small Small Spill (<1g) Inside Fume Hood Assess->Small Small & Contained Large Large Spill (>1g) Or Outside Hood Assess->Large Large or Uncontained Contain 1. Contain with inert absorbent (e.g., vermiculite). [3] Small->Contain Evacuate 1. Evacuate immediate area. Large->Evacuate Collect 2. Carefully collect material into hazardous waste container. Contain->Collect Clean 3. Clean area with solvent, then soap and water. Collect->Clean Dispose 4. Dispose of all materials as hazardous waste. Clean->Dispose Alert 2. Alert colleagues and supervisor. Evacuate->Alert ContactEHS 3. Contact Institutional EHS. Alert->ContactEHS

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

All waste streams containing this compound must be treated as hazardous chemical waste. [13]

  • Solid Waste: Collect unused chemicals, contaminated weigh boats, and wipes in a clearly labeled, sealed hazardous waste container (e.g., a high-density polyethylene (HDPE) jar).

  • Liquid Waste: Collect any solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation. Store sealed containers in a designated, well-ventilated waste accumulation area until collection by your institution's Environmental Health and Safety (EHS) department. [13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.